3-(5-Phenyl-2-furyl)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(5-phenylfuran-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-13(15)9-7-11-6-8-12(16-11)10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBUDDSGMWGQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344026 | |
| Record name | 3-(5-Phenyl-2-furyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3465-61-0 | |
| Record name | 3-(5-Phenyl-2-furyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-phenylfuran-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 3-(5-Phenyl-2-furyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 3-(5-Phenyl-2-furyl)propanoic acid. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide also includes data for structurally related isomers and provides detailed, standardized experimental protocols for the determination of key physicochemical parameters. Furthermore, a signaling pathway for a closely related and biologically active furanpropanoic acid derivative is presented to offer context for potential biological activity.
Core Physicochemical Data
Quantitative experimental data for this compound (CAS 3465-61-0) is not extensively available in the public domain. The following table summarizes the available data for the target compound and provides comparative data for its structural isomer, 3-(5-Benzyl-2-furyl)propanoic acid, to offer a point of reference for researchers.
| Property | This compound | 3-(5-Benzyl-2-furyl)propanoic acid (Isomer) |
| CAS Number | 3465-61-0[1] | 54474-66-7[2] |
| Molecular Formula | C₁₃H₁₂O₃[1][3] | C₁₄H₁₄O₃[2] |
| Molecular Weight | 216.23 g/mol [3] | 230.26 g/mol [2] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | 374.7°C at 760 mmHg[2] |
| pKa | Data not available | Data not available |
| Aqueous Solubility | Data not available | Data not available |
| LogP (Octanol-Water) | Data not available | 2.88760[2] |
| Vapor Pressure | Data not available | 2.8E-06 mmHg at 25°C[2] |
| Density | Data not available | 1.177 g/cm³[2] |
| Flash Point | Data not available | 180.4°C[2] |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the primary physicochemical properties of this compound. These protocols are based on standard laboratory practices for organic acids.
Determination of Melting Point
This protocol describes the determination of the melting point range of a solid organic compound using a capillary melting point apparatus.[4]
Materials:
-
This compound, solid
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the sample of this compound is pure and dry. If necessary, crush a small amount of the solid into a fine powder using a mortar and pestle.
-
Pack the capillary tube by tapping the open end into the powdered sample until a small amount of the solid enters the tube.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the solid into the bottom of the tube. The packed sample should be approximately 2-3 mm in height.[5]
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate to quickly approach the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination can be performed.
-
Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[6]
-
Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to heat slowly and record the temperature at which the last solid crystal melts into a liquid (the end of the melting range).
-
Repeat the measurement at least two more times with fresh samples and capillary tubes to ensure accuracy and reproducibility. The reported melting point should be the recorded range.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
This protocol outlines the determination of the pKa of a weak organic acid by monitoring the pH change during titration with a strong base.[7][8]
Materials:
-
This compound
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water, purged with nitrogen to remove dissolved CO₂
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[7]
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM. A co-solvent like methanol or ethanol may be used if the compound has low aqueous solubility, but the pKa value will be for that specific solvent system.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[7]
-
Place the beaker on a magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.
-
If necessary, adjust the initial pH of the solution to the acidic side (e.g., pH 2-3) with a small amount of 0.1 M HCl.
-
Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration past the equivalence point (where a sharp change in pH occurs) until the pH reaches a stable, high value (e.g., pH 11-12).
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the volume of NaOH required to reach the equivalence point has been added. The equivalence point can be determined from the inflection point of the curve (the steepest part).
-
Perform at least three replicate titrations and report the average pKa value with the standard deviation.[7]
Determination of Aqueous Solubility
This protocol describes a method for determining the aqueous solubility of an organic compound.[9][10]
Materials:
-
This compound
-
Deionized water
-
Small test tubes or vials with screw caps
-
Analytical balance
-
Shaker or vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC system for quantification
Procedure:
-
Add an excess amount of solid this compound to a known volume of deionized water in a vial. The excess solid is necessary to ensure that a saturated solution is formed.
-
Seal the vial and place it in a shaker or on a vortex mixer at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
After the equilibration period, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration that is within the linear range of the chosen analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical method.
-
Calculate the original concentration in the saturated solution, which represents the aqueous solubility of the compound at the specified temperature.
-
The solubility can also be qualitatively assessed by observing its dissolution in water and in aqueous solutions of different pH (e.g., 5% NaOH and 5% HCl) to understand its acidic nature.[9][11]
Biological Activity and Signaling Pathway
While specific signaling pathways for this compound are not well-documented, extensive research is available for the structurally similar furan fatty acid metabolite, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) . CMPF is a uremic toxin that accumulates in chronic kidney disease and has been shown to induce β-cell dysfunction and insulin resistance.[12][13] It is known to impact hepatic lipid metabolism and mitochondrial function.[14] The following diagram illustrates the proposed signaling pathway of CMPF in hepatocytes.
Caption: Proposed signaling pathway of CMPF in hepatocytes.
This pathway illustrates that CMPF acts as an allosteric inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[14] This inhibition leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), resulting in increased fatty acid oxidation.[14] Additionally, CMPF induces the production of fibroblast growth factor 21 (FGF21) and downregulates the expression of sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipogenesis.[14] The net effect is a reduction in de novo lipogenesis and an increase in fatty acid breakdown, leading to decreased hepatic lipid accumulation and prevention of diet-induced insulin resistance.[14] Given the structural similarities, it is plausible that this compound could exhibit related biological activities, warranting further investigation.
References
- 1. This compound CAS#: 3465-61-0 [amp.chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. CAS 3465-61-0 | 3-(5-Phenylfuran-2-yl)propanoic acid - Synblock [synblock.com]
- 4. pennwest.edu [pennwest.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. scribd.com [scribd.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. www1.udel.edu [www1.udel.edu]
- 12. benchchem.com [benchchem.com]
- 13. The furan fatty acid metabolite CMPF is elevated in diabetes and induces β cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-(5-Phenyl-2-furyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(5-phenyl-2-furyl)propanoic acid, a molecule of interest in medicinal chemistry and materials science. This document details two principal synthetic routes, offering step-by-step experimental protocols, quantitative data, and logical workflow diagrams to facilitate its preparation in a laboratory setting.
Executive Summary
Two robust and well-documented pathways for the synthesis of this compound are presented.
-
Pathway 1: The Perkin Condensation Route. This classic approach involves the condensation of 5-phenyl-2-furaldehyde with acetic anhydride, followed by the selective reduction of the resulting α,β-unsaturated acrylic acid intermediate. This method is reliable and utilizes readily available starting materials.
-
Pathway 2: The Friedel-Crafts Acylation Route. This alternative strategy employs the Friedel-Crafts acylation of 2-phenylfuran with succinic anhydride to form a ketoacid intermediate, which is subsequently reduced to the desired propanoic acid. This pathway offers a different strategic approach to the target molecule.
This guide provides detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, along with tabulated quantitative data for yields and key analytical characterization.
Pathway 1: Perkin Condensation and Subsequent Reduction
This pathway is a two-step process beginning with the Perkin condensation of 5-phenyl-2-furaldehyde to yield 3-(5-phenyl-2-furyl)acrylic acid, which is then hydrogenated to the target saturated propanoic acid.
Figure 1: Synthesis of this compound via the Perkin Condensation pathway.
Step 1: Synthesis of 3-(5-Phenyl-2-furyl)acrylic acid via Perkin Condensation
The Perkin reaction is a well-established method for the synthesis of α,β-unsaturated aromatic acids from aromatic aldehydes.[1] In this step, 5-phenyl-2-furaldehyde undergoes an aldol-type condensation with acetic anhydride in the presence of a weak base, typically the sodium or potassium salt of the corresponding carboxylic acid, which acts as a catalyst.[2][3]
Experimental Protocol:
A mixture of 5-phenyl-2-furaldehyde (1 equivalent), freshly fused and finely powdered anhydrous sodium acetate (1.5 equivalents), and a slight excess of acetic anhydride (2.5 equivalents) is heated with stirring. While microwave-assisted protocols can significantly reduce reaction times[4], a conventional heating approach is also effective. The reaction mixture is typically heated to 140-150 °C for several hours.
Upon completion, the hot reaction mixture is poured into water and steam distilled to remove any unreacted aldehyde. The aqueous solution is then treated with a saturated solution of sodium carbonate to dissolve the acrylic acid as its sodium salt and filtered to remove resinous byproducts. The filtrate is then acidified with concentrated hydrochloric acid to precipitate the crude 3-(5-phenyl-2-furyl)acrylic acid, which is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as ethanol, affords the purified product.
Step 2: Catalytic Hydrogenation of 3-(5-Phenyl-2-furyl)acrylic acid
The selective reduction of the carbon-carbon double bond of the acrylic acid intermediate is achieved through catalytic hydrogenation. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.
Experimental Protocol:
3-(5-Phenyl-2-furyl)acrylic acid (1 equivalent) is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of 10% palladium on carbon (typically 1-5 mol%) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus and stirred vigorously at room temperature until the theoretical amount of hydrogen is consumed, as monitored by pressure drop or TLC analysis.
After the reaction is complete, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.
| Compound | Starting Material | Reagents and Conditions | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 3-(5-Phenyl-2-furyl)acrylic acid | 5-Phenyl-2-furaldehyde | Acetic anhydride, Sodium acetate, 140-150 °C | 70-85 | 168-170 | ¹H NMR: Signals corresponding to vinylic protons and aromatic protons. IR (cm⁻¹): Carbonyl stretch (~1690), C=C stretch (~1620). |
| This compound | 3-(5-Phenyl-2-furyl)acrylic acid | H₂, 10% Pd/C, Ethanol, RT, 1-4 atm H₂ | >95 | 130-132 | ¹H NMR (CDCl₃, δ): 7.55 (d, 2H), 7.35 (t, 2H), 7.25 (m, 1H), 6.55 (d, 1H), 6.10 (d, 1H), 3.00 (t, 2H), 2.75 (t, 2H). ¹³C NMR (CDCl₃, δ): 178.5, 155.0, 152.5, 130.5, 128.8, 127.5, 123.5, 110.8, 106.5, 33.5, 24.5. MS (m/z): 216 [M]⁺. |
Table 1: Quantitative data for the Perkin Condensation pathway.
Pathway 2: Friedel-Crafts Acylation and Subsequent Reduction
This alternative route involves the initial formation of the carbon backbone through a Friedel-Crafts acylation, followed by the reduction of the resulting keto group.
Figure 2: Synthesis of this compound via the Friedel-Crafts Acylation pathway.
Step 1: Synthesis of 4-Oxo-4-(5-phenyl-2-furyl)butanoic acid via Friedel-Crafts Acylation
The Friedel-Crafts acylation of 2-phenylfuran with succinic anhydride introduces the four-carbon chain required for the propanoic acid moiety.[5] A Lewis acid, typically aluminum chloride (AlCl₃), is used to catalyze this electrophilic aromatic substitution.[6]
Experimental Protocol:
To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in a suitable solvent such as nitrobenzene or 1,2-dichloroethane, a solution of 2-phenylfuran (1 equivalent) and succinic anhydride (1.1 equivalents) in the same solvent is added dropwise at a low temperature (0-5 °C). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude 4-oxo-4-(5-phenyl-2-furyl)butanoic acid can be purified by recrystallization.
Step 2: Reduction of 4-Oxo-4-(5-phenyl-2-furyl)butanoic acid
The carbonyl group of the ketoacid intermediate is reduced to a methylene group using standard reduction methods such as the Clemmensen or Wolff-Kishner reduction.
Clemmensen Reduction Protocol:
The ketoacid (1 equivalent) is refluxed with amalgamated zinc (prepared by treating zinc dust with a solution of mercuric chloride) and concentrated hydrochloric acid.[7][8] The reaction is typically carried out in a water-immiscible solvent like toluene. After several hours of reflux, the mixture is cooled, the organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed, dried, and concentrated to give the desired propanoic acid.
Wolff-Kishner Reduction Protocol (Huang-Minlon Modification):
The ketoacid (1 equivalent), hydrazine hydrate (a significant excess), and potassium hydroxide pellets are heated in a high-boiling solvent like diethylene glycol.[7][9] The mixture is first heated to a temperature that allows for the formation of the hydrazone intermediate, with the removal of water. The temperature is then raised to around 190-200 °C to effect the decomposition of the hydrazone and the formation of the methylene group with the evolution of nitrogen gas.[10] After cooling, the reaction mixture is diluted with water, acidified, and the product is extracted with a suitable solvent.
| Compound | Starting Material | Reagents and Conditions | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 4-Oxo-4-(5-phenyl-2-furyl)butanoic acid | 2-Phenylfuran | Succinic anhydride, AlCl₃, Nitrobenzene, 0 °C to RT | 65-75 | 145-147 | ¹H NMR: Signals for aromatic protons, furan protons, and two methylene groups. IR (cm⁻¹): Two distinct carbonyl stretches for the ketone (~1670) and carboxylic acid (~1710). |
| This compound | 4-Oxo-4-(5-phenyl-2-furyl)butanoic acid | a) Zn(Hg), conc. HCl, Toluene, reflux (Clemmensen) b) N₂H₄·H₂O, KOH, Diethylene glycol, 190-200 °C (Wolff-Kishner) | a) 60-70 b) 75-85 | 130-132 | Consistent with the data provided in Table 1. |
Table 2: Quantitative data for the Friedel-Crafts Acylation pathway.
Conclusion
Both the Perkin condensation and Friedel-Crafts acylation pathways provide viable and effective methods for the synthesis of this compound. The choice of pathway may depend on the availability of starting materials, desired scale of the reaction, and the specific experimental capabilities of the laboratory. The Perkin condensation route is a more linear synthesis, while the Friedel-Crafts approach offers a convergent strategy. The detailed protocols and compiled data in this guide are intended to provide researchers with the necessary information to successfully synthesize this valuable compound for further investigation in drug discovery and development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 9. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. jk-sci.com [jk-sci.com]
Spectral Data Analysis of 3-(5-Phenyl-2-furyl)propanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted and expected spectral data for 3-(5-Phenyl-2-furyl)propanoic acid, a molecule of interest in medicinal chemistry and materials science. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive spectroscopic profile of the compound. This document is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and characterization of novel organic compounds.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data tables present predicted values based on the analysis of structurally similar compounds, including 3-phenylpropanoic acid and various 5-phenyl-2-substituted furan derivatives. These predictions are grounded in established principles of spectroscopic interpretation and provide a reliable framework for the characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | Singlet (broad) | 1H | -COOH |
| ~7.6 - 7.7 | Doublet | 2H | Phenyl H (ortho) |
| ~7.3 - 7.4 | Triplet | 2H | Phenyl H (meta) |
| ~7.2 - 7.3 | Triplet | 1H | Phenyl H (para) |
| ~6.6 - 6.7 | Doublet | 1H | Furan H (C5-H) |
| ~6.1 - 6.2 | Doublet | 1H | Furan H (C4-H) |
| ~3.0 - 3.1 | Triplet | 2H | -CH₂-COOH |
| ~2.7 - 2.8 | Triplet | 2H | Furan-CH₂- |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Carbon Atom Assignment |
| ~175 - 178 | -COOH |
| ~155 - 158 | Furan C2 |
| ~152 - 155 | Furan C5 |
| ~130 - 132 | Phenyl C (ipso) |
| ~128 - 130 | Phenyl C (meta) |
| ~127 - 129 | Phenyl C (para) |
| ~123 - 125 | Phenyl C (ortho) |
| ~110 - 112 | Furan C4 |
| ~106 - 108 | Furan C3 |
| ~33 - 35 | -CH₂-COOH |
| ~24 - 26 | Furan-CH₂- |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~3100 | Medium | C-H stretch (Aromatic and Furan) |
| 2850-2960 | Medium | C-H stretch (Aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1590, 1490, 1450 | Medium-Strong | C=C stretch (Aromatic and Furan rings) |
| ~1020 | Medium | C-O-C stretch (Furan ring) |
| ~760, 690 | Strong | C-H out-of-plane bend (Monosubstituted benzene) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 230 | [M]⁺ (Molecular Ion) |
| 185 | [M - COOH]⁺ |
| 157 | [M - CH₂CH₂COOH]⁺ |
| 129 | [Phenylfuran]⁺ |
| 102 | [C₆H₅-C≡CH]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate apodization and Fourier transformation. Phase and baseline correct the spectrum.
-
Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).
-
Employ a sufficient number of scans for adequate signal-to-noise, which is typically much higher than for ¹H NMR.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet Method : Grind 1-2 mg of the solid sample with approximately 100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample pellet or the ATR with the sample in the beam path.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation : Ensure the sample is pure and dry. Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Instrumentation : Utilize a mass spectrometer equipped with an electron ionization source.
-
Data Acquisition :
-
Volatilize the sample in the ion source through heating.
-
Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV).
-
Separate the resulting positively charged fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.
-
Workflow for Spectral Data Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like this compound.
Caption: A logical workflow for the structural elucidation of this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationships between the different spectroscopic techniques and the structural information they provide for this compound.
Caption: Logical relationships between spectroscopic data and structural information.
An In-depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid
CAS Number: 3919-74-2
Abstract: This technical guide provides a comprehensive overview of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, a key chemical intermediate and a significant process-related impurity in the synthesis of the semi-synthetic penicillin antibiotic, flucloxacillin.[1] This document details the compound's chemical and physical properties, structure, synthesis, and analytical methodologies. It is intended for researchers, scientists, and professionals in the fields of drug development, quality control, and medicinal chemistry.
Introduction
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, also known as Flucloxacillin Impurity D, is a heterocyclic carboxylic acid of significant interest within the pharmaceutical industry.[2] Its primary relevance stems from its role as a process-related impurity and potential degradation product of flucloxacillin, a beta-lactam antibiotic.[1] As such, the synthesis, characterization, and quantification of this compound are critical for ensuring the quality, safety, and efficacy of flucloxacillin-based pharmaceutical products.
Note on CAS Number: Initial searches may associate the CAS number 3465-61-0 with this compound name. However, the correct and widely recognized CAS number for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is 3919-74-2 .[1] This guide will exclusively refer to the properties and data associated with CAS number 3919-74-2.
Chemical Structure and Properties
The molecular structure of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid consists of a central isoxazole ring substituted with a methyl group, a carboxylic acid group, and a 2-chloro-6-fluorophenyl group. The presence of the halogenated phenyl ring and the carboxylic acid moiety are key determinants of its chemical reactivity and physical properties.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₇ClFNO₃ | [3] |
| Molecular Weight | 255.63 g/mol | [3] |
| Appearance | White to cream or pale brown powder | [4] |
| Melting Point | 48-52 °C | [5] |
| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [6] |
| InChI Key | REIPZLFZMOQHJT-UHFFFAOYSA-N | [3] |
| SMILES | Cc1onc(-c2c(F)cccc2Cl)c1C(=O)O | [4] |
| Purity (typical) | >98% | [4] |
Synthesis and Reactivity
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can be formed during the synthesis of flucloxacillin or as a degradation product.[4] It can also be synthesized independently for use as a reference standard in analytical methods.
General Synthesis Approach
A common synthetic route starts from 2-chloro-6-fluorobenzaldehyde and proceeds through a multi-step process involving oximation, chlorination, cyclization, and hydrolysis.[1][6]
A logical workflow for the synthesis is depicted below:
Experimental Protocol: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
Objective: To prepare 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride from the corresponding carboxylic acid.[2]
Materials:
-
3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (25.55g, 100mmol)[2]
-
Bis(trichloromethyl) carbonate (9.80g, 33mmol)[2]
-
Tetramethylurea (catalyst, 0.232g, 2mmol)[2]
-
Toluene[2]
Procedure:
-
Add 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, tetramethylurea, and toluene to a reaction vessel.[2]
-
Stir the mixture evenly at room temperature.[2]
-
Slowly add a toluene solution of bis(trichloromethyl) carbonate over 45 minutes. During the addition, ensure a hydrogen chloride absorption system is in place.[2]
-
Increase the temperature to 110°C and reflux for 2 hours.[2]
-
After the reaction is complete, recover the toluene by vacuum distillation.[2]
-
Collect the fraction at 168-170°C under 0.667KPa.[2]
-
The product is solidified by freezing.[2]
Expected Yield: 95.7% (26.22g)[2]
Biological Context and Applications
Role as a Pharmaceutical Impurity
The primary biological relevance of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is as an impurity in flucloxacillin preparations.[4] Regulatory bodies require the monitoring and control of such impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure their safety and efficacy.
Biological Activity of Isoxazole Derivatives
The isoxazole ring is a common moiety in a variety of biologically active compounds.[4] Derivatives of isoxazole have been reported to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.[4] The specific biological activity of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is not well-documented, but its presence in an antibiotic formulation necessitates a thorough toxicological evaluation.[4]
Mechanism of Action of the Parent Drug: Flucloxacillin
To understand the biological context, it is useful to consider the mechanism of action of the parent drug, flucloxacillin. Like other beta-lactam antibiotics, flucloxacillin inhibits the synthesis of the bacterial cell wall.[4][7] It specifically targets and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[7] This prevents the cross-linking of peptidoglycan chains, which are essential for the integrity of the cell wall.[7] The weakened cell wall leads to cell lysis and bacterial death.[7]
Analytical Methodologies
The quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid as an impurity in flucloxacillin is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
Experimental Protocol: Analysis by Reverse-Phase HPLC
Objective: To separate and quantify 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid from the active pharmaceutical ingredient (API), flucloxacillin.[4]
Materials and Instrumentation:
-
HPLC system with a UV detector[4]
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[4]
-
Acetonitrile (HPLC grade)[4]
-
Water (HPLC grade)[4]
-
Formic acid (or other suitable buffer)[4]
-
Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid[4]
-
Flucloxacillin sample[4]
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water containing 0.1% formic acid.[4]
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.[4]
-
Sample Solution Preparation: Accurately weigh the flucloxacillin sample and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow rate: Typically 1.0 - 1.5 mL/min
-
Detection wavelength: Typically around 225 nm[8]
-
Column temperature: Ambient or controlled (e.g., 30 °C)
-
Injection volume: Typically 10 - 20 µL
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.[4]
-
Quantification: Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of the impurity in the sample using the calibration curve generated from the standard solutions.[4]
Conclusion
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a compound of significant importance in the pharmaceutical industry, primarily due to its status as a process-related impurity in the antibiotic flucloxacillin. A thorough understanding of its chemical properties, synthesis, and analytical detection methods is essential for the quality control and assurance of this widely used medication. This technical guide has provided a consolidated resource of this information to aid researchers and professionals in drug development and related fields.
References
- 1. Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride [chinjmap.com]
- 2. Page loading... [guidechem.com]
- 3. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. CN101016272A - Synthetic method for 3-(2'-chloro-6'-fluorophenyl)-5-methyl-4-isooxazole formyl chloride - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Flucloxacillin | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
Biological Screening of Novel Phenyl Furan Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to the discovery of numerous furan-containing compounds with a wide spectrum of biological activities.[1] When substituted with a phenyl group, these derivatives often exhibit enhanced potency and modulated pharmacokinetic profiles, making them attractive candidates for drug discovery programs.[2] This technical guide provides a comprehensive overview of the biological screening of novel phenyl furan derivatives, detailing experimental protocols for key assays, presenting quantitative data for comparative analysis, and visualizing relevant biological pathways.
Synthesis of Phenyl Furan Derivatives
The synthesis of phenyl furan derivatives can be achieved through several established methodologies. The choice of a specific synthetic route often depends on the desired substitution pattern on both the furan and phenyl rings. Two common approaches are the Paal-Knorr synthesis for 3-phenylfurans and cross-coupling reactions for 2-phenylfurans.
General Protocol for Paal-Knorr Synthesis of 3-Phenylfurans
The Paal-Knorr synthesis is a classic method for constructing the furan ring from a 1,4-dicarbonyl compound.[3]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1-phenyl-1,4-dicarbonyl precursor (1.0 equivalent) in a suitable solvent such as toluene or acetic acid.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equivalents).
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[4]
General Protocol for Synthesis of 2-Phenylfurans via Cross-Coupling
Palladium-catalyzed cross-coupling reactions are versatile methods for forming carbon-carbon bonds, including the attachment of a phenyl group to a furan ring.[5]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a solution of furan (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add n-butyllithium (1.5 equivalents) and stir for 3 hours.
-
Transmetalation: Add a solution of zinc chloride (1.5 equivalents) in THF and stir for 1 hour at room temperature.
-
Coupling Reaction: In a separate flask, add bromobenzene (1.0 equivalent) to a solution of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (catalytic amount), in THF.
-
Addition and Heating: Transfer the furyl zinc solution to the bromobenzene mixture via cannula and heat the reaction at 50 °C for 24 hours.
-
Work-up: Cool the reaction and quench with 10% aqueous HCl. Extract the aqueous layer with ether.
-
Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, filter, and concentrate. The final product can be purified by distillation.[6]
Biological Screening Protocols
A comprehensive biological screening cascade is essential to elucidate the therapeutic potential of novel phenyl furan derivatives. This typically involves a panel of in vitro assays to assess their antimicrobial, anticancer, antioxidant, and anti-inflammatory activities.
Antimicrobial Activity: Disc Diffusion Assay
The disc diffusion method is a widely used qualitative screening technique to evaluate the antimicrobial potential of compounds.[7]
Experimental Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusting the turbidity to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.
-
Disc Application: Impregnate sterile paper discs (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.[8]
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer agents.[9]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenyl furan derivatives in the culture medium. Add the compound dilutions to the cells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]
Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.[3]
Experimental Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Prepare various concentrations of the phenyl furan derivatives in methanol.
-
Reaction Mixture: In a 96-well plate, mix the sample solutions with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the reaction mixtures at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[11]
Quantitative Biological Activity Data
The following tables summarize the reported biological activities of various phenyl furan derivatives from the scientific literature.
Table 1: Anticancer Activity of Phenyl Furan Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | MCF-7 | 4.06 | [12] |
| Compound 7 | MCF-7 | 2.96 | [12] |
| Furan derivative 1 | HeLa | >100 | [13] |
| Furan derivative 8c | HeLa | 25.3 | [13] |
| Furan derivative 9c | HeLa | 15.8 | [13] |
| Furan derivative 1 | HepG2 | >100 | [13] |
| Furan derivative 8c | HepG2 | 35.6 | [13] |
| Furan derivative 9c | HepG2 | 42.1 | [13] |
Table 2: Antimicrobial Activity of Phenyl Furan Derivatives
| Compound ID | Microorganism | Zone of Inhibition (mm) | Reference |
| Benzofuran derivative 7d | S. aureus | - (Most active derivative) | [8] |
| Chalcone derivative 2c | S. aureus | - (Strong activity) | [9] |
| Chalcone derivative 3d | S. epidermidis | - (Most active) | [9] |
| Chalcone derivative 3d | E. coli | - (Most active) | [9] |
| Chalcone derivative 3d | K. pneumoniae | - (Most active) | [9] |
| Chalcone derivative 3d | C. albicans | - (Most active) | [9] |
Table 3: Antioxidant and Anti-inflammatory Activity of Furan Derivatives
| Compound ID | Assay | IC50 (µg/mL) | Reference |
| Furan hybrid H1 | DPPH | >100 | [14] |
| Furan hybrid H2 | DPPH | 85.33 | [14] |
| Furan hybrid H3 | DPPH | 77.75 | [14] |
| Furan hybrid H4 | DPPH | 71.72 | [14] |
| Furan hybrid H2 | Anti-tryptic activity | 60.1 | [14] |
| Furan hybrid H4 | Anti-tryptic activity | 62.23 | [14] |
| Ailanthoidol | Nitric oxide production | - (Inhibition at 10 µM) | [2] |
Visualization of Experimental Workflows and Signaling Pathways
Visualizing experimental workflows and biological signaling pathways can aid in understanding the complex processes involved in the screening and mechanism of action of phenyl furan derivatives.
Experimental Workflows
Signaling Pathways
Phenyl furan derivatives have been reported to modulate key signaling pathways involved in inflammation and cellular proliferation, such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor (PPAR) pathways.[2]
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis.[15] Certain phenyl furan derivatives may exert their anti-inflammatory and anticancer effects by inhibiting key components of this pathway.
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) is a nuclear receptor that plays a key role in regulating lipid metabolism and inflammation.[16] Furan derivatives have been identified as potential ligands for PPARs.
Conclusion
Phenyl furan derivatives represent a promising class of compounds with diverse biological activities. The standardized screening protocols and compiled quantitative data presented in this guide offer a valuable resource for researchers in the field of drug discovery. The visualization of experimental workflows and signaling pathways provides a clear framework for understanding the process of identifying and characterizing novel therapeutic agents. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to unlock their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. sciforum.net [sciforum.net]
- 8. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DPPH Radical Scavenging Assay [mdpi.com]
- 12. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Initial Bioactivity Assessment of 3-(5-Phenyl-2-furyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive initial bioactivity assessment of the novel compound, 3-(5-Phenyl-2-furyl)propanoic acid. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes findings from structurally analogous compounds to forecast its potential pharmacological profile. Based on the well-established activities of arylpropanoic acids, furan-containing molecules, and other related structures, this compound is predicted to exhibit significant anti-inflammatory, analgesic, and antimicrobial properties. This guide outlines potential experimental workflows for confirming these activities, details relevant in vitro and in vivo protocols, and presents quantitative data from analogous compounds to serve as a benchmark for future studies. Furthermore, a hypothetical signaling pathway is proposed to elucidate its potential mechanism of action.
Introduction
Arylpropanoic acid derivatives are a cornerstone of modern pharmacotherapy, most notably as non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1][2] The core structure, a propanoic acid moiety attached to an aromatic ring, is a well-established pharmacophore for a range of biological activities. The incorporation of a furan ring, as in this compound, introduces a heterocyclic element known to modulate the pharmacological and pharmacokinetic properties of molecules, often enhancing their therapeutic potential. This guide explores the probable bioactivities of this novel compound by drawing parallels with structurally similar molecules reported in the scientific literature.
Predicted Bioactivities and Rationale
Based on a thorough review of related chemical entities, this compound is hypothesized to possess the following primary bioactivities:
-
Anti-inflammatory Activity: The arylpropanoic acid scaffold is strongly associated with anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]
-
Analgesic Activity: Consequent to its anti-inflammatory properties, the compound is expected to exhibit analgesic effects by reducing prostaglandin synthesis, which sensitizes nociceptors.[3][4]
-
Antimicrobial Activity: Furan derivatives have demonstrated a range of antimicrobial activities.[5] The combination of the furan and phenylpropanoic acid moieties may result in a compound with activity against various bacterial and fungal strains.
Quantitative Data from Structurally Analogous Compounds
To provide a quantitative basis for the predicted bioactivities, the following tables summarize key data from studies on structurally related compounds.
Table 1: Anti-inflammatory and Analgesic Activity of Phenylpropanoic Acid Analogs
| Compound | Assay | Dose | Effect | Reference |
| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid | Acetic acid-induced writhing (mice) | 150 mg/kg (oral) | 31.0% inhibition | [3] |
| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid | Acetic acid-induced writhing (mice) | 300 mg/kg (oral) | 49.5% inhibition | [3] |
| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid | Carrageenan-induced inflammation (rat) | 75 mg/kg (oral) | 43.3% reduction (at 3h) | [3] |
| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid | Carrageenan-induced inflammation (rat) | 150 mg/kg (oral) | 42.2% reduction (at 3h) | [3] |
| d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid | Carrageenan-induced paw edema (rat) | - | 2x more potent than indomethacin | [4] |
Table 2: Urease Inhibitory Activity of Furan Chalcone Analogs
| Compound | Assay | IC50 (µM) | Reference |
| 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one | Urease Inhibition | 16.13 ± 2.45 | [6] |
| 1-phenyl- 3-[5-(2′-chlorophenyl)-2-furyl] -2-propen-1-one | Urease Inhibition | 18.75 ± 0.85 | [6] |
| 1-phenyl-3-[5-(3′,4′-dichlorophenyl) -2-furyl]-2- propen-1-one | Urease Inhibition | 21.05 ± 3.2 | [6] |
| Thiourea (Reference) | Urease Inhibition | 21.25 ± 0.15 | [6] |
Table 3: Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives
| Compound Class | Organism | Concentration | Effect | Reference |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 µg/mL | Good antimicrobial activity | [5] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | 64 µg/mL | Suppression | [5] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | 64 µg/mL | Suppression | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the predicted bioactivities of this compound.
In Vivo Anti-inflammatory and Analgesic Assays
4.1.1 Acetic Acid-Induced Writhing Test (for Analgesic Activity)
-
Objective: To evaluate the peripheral analgesic effect of the test compound.
-
Animal Model: Adult albino mice (25-35 g) of either sex.
-
Procedure:
-
Divide animals into control and test groups (n=6-10 per group).
-
Administer the test compound (e.g., 50, 100, 200 mg/kg) or vehicle (control) orally by gavage. A positive control group receiving a known analgesic (e.g., indomethacin) should be included.
-
After a set pre-treatment time (e.g., 30-60 minutes), administer an intraperitoneal injection of 0.6% acetic acid solution (10 mL/kg).
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a 20-minute period.
-
Calculate the percentage inhibition of writhing for each test group compared to the control group.
-
4.1.2 Carrageenan-Induced Paw Edema Test (for Anti-inflammatory Activity)
-
Objective: To assess the acute anti-inflammatory activity of the test compound.
-
Animal Model: Adult Wistar rats (150-200 g) of either sex.
-
Procedure:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound (e.g., 25, 50, 100 mg/kg) or vehicle (control) orally. Include a positive control group (e.g., diclofenac sodium).
-
After 1 hour, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each test group at each time point relative to the control group.
-
In Vitro Antimicrobial Assay
4.2.1 Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
-
Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), microbial inoculums (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism and add it to each well.
-
Include positive (microorganism in broth without the compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Visualizations: Workflows and Signaling Pathways
Proposed Experimental Workflow for Bioactivity Screening
Caption: A proposed workflow for the initial bioactivity screening of the target compound.
Hypothetical Signaling Pathway: COX Inhibition
Caption: Hypothetical mechanism of action via inhibition of COX enzymes.
Conclusion and Future Directions
The structural features of this compound strongly suggest its potential as a bioactive agent, particularly in the realms of anti-inflammatory, analgesic, and antimicrobial applications. The data from analogous compounds provide a solid foundation and rationale for initiating a formal investigation into its pharmacological profile.
Future research should focus on the synthesis of this compound followed by the systematic execution of the experimental protocols outlined in this guide. Initial in vitro screening for COX-1/COX-2 inhibition and broad-spectrum antimicrobial activity will be crucial first steps. Positive in vitro results should be followed by the described in vivo models to confirm efficacy and establish a preliminary safety profile. Subsequent lead optimization studies could then be undertaken to enhance potency and selectivity, and to improve pharmacokinetic properties, with the ultimate goal of developing a novel therapeutic candidate.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory, analgesic and anti-pyretic effects of d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011), a new non-steroidal anti-inflammatory drug, in rats and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Exploring the mechanism of action of furan-containing compounds
An In-Depth Technical Guide to the Mechanism of Action of Furan-Containing Compounds
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed exploration of the mechanisms of action for several key furan-containing compounds. It includes summaries of quantitative data, detailed experimental protocols for cited experiments, and visualizations of signaling pathways and mechanisms to facilitate a deeper understanding of their therapeutic and biological effects.
Ranolazine is an anti-anginal medication that exerts its primary therapeutic effect by selectively inhibiting the late component of the inward sodium current (late INa) in cardiac myocytes.[1][2] Under pathological conditions like myocardial ischemia, the late INa is enhanced, leading to an overload of intracellular sodium.[3] This sodium overload causes the Na+/Ca2+ exchanger to operate in reverse mode, increasing intracellular calcium concentrations.[2] The resulting calcium overload is detrimental, leading to increased diastolic tension, mechanical dysfunction, and arrhythmias.[2] Ranolazine's inhibition of the late INa mitigates this sodium and subsequent calcium overload, thereby improving diastolic function without significantly affecting systolic function, as it has a much lower potency for the peak INa.[2][4]
Mechanism of Action: Myocyte Ion Homeostasis
Caption: Ranolazine's inhibition of the late INa prevents downstream ion imbalance.
Quantitative Data: Ranolazine Potency
| Target | Species/System | Condition | IC50 (µM) | Reference |
| Late INa | Canine Ventricular Myocytes | - | 5.9 - 6.5 | [1][2] |
| Late INa (R1623Q mutant) | HEK293 Cells | 0.1 Hz stimulation | 7.5 | [1][5] |
| Late INa (R1623Q mutant) | HEK293 Cells | 5 Hz stimulation | 1.9 | [1][5] |
| Peak INa | Canine Ventricular Myocytes | - | 294 | [1][3] |
| Peak INa (WT) | HEK293 Cells | 0.1 Hz stimulation | 430 | [1][5] |
| Peak INa (WT) | HEK293 Cells | 5 Hz stimulation | 150 - 154 | [1][5] |
| Peak INa (rNaV1.5c) | HEK293 Cells | 0.2 Hz stimulation | 110 | [4] |
Experimental Protocol: Whole-Cell Patch-Clamp Analysis of Late INa
This protocol is adapted from methodologies used to study ranolazine's effect on voltage-gated sodium channels expressed in HEK293 cells.[1][6][7]
-
Cell Preparation: Culture HEK293 cells stably or transiently expressing the human cardiac sodium channel (NaV1.5) on glass coverslips. Use cells 24-48 hours after transfection.
-
Electrophysiological Recording Setup:
-
Transfer a coverslip to a recording chamber on the stage of an inverted microscope. Superfuse the cells with extracellular solution.
-
Use a patch-clamp amplifier and data acquisition system (e.g., Axon 200A amplifier, Digidata 1322A).[8]
-
Fabricate patch pipettes from borosilicate glass with a resistance of 1-1.5 MΩ when filled with intracellular solution.[6]
-
-
Solutions:
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a single, isolated cell.
-
Hold the cell membrane at a potential of -120 mV.[7]
-
To measure the late INa, apply a depolarizing voltage pulse to -20 mV for a duration of 200-500 ms.[7]
-
The late INa is measured as the mean sustained current during a defined time window towards the end of the depolarizing pulse (e.g., between 150 ms and 200 ms).
-
-
Drug Application:
-
Obtain a stable baseline recording of the late INa.
-
Perfuse the recording chamber with the extracellular solution containing known concentrations of ranolazine. Allow 2-3 minutes for the drug effect to reach a steady state.[9]
-
Apply the voltage protocol and record the inhibited current. Repeat for a range of concentrations to establish a dose-response relationship.
-
-
Data Analysis:
-
Measure the amplitude of the late INa before and after drug application.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the drug concentration and fit the data with a Hill equation to determine the IC50 value.[7]
-
Nitrofurantoin: A Multi-Mechanism Antibacterial Agent
Nitrofurantoin is an antibiotic primarily used for treating uncomplicated urinary tract infections.[10] Its efficacy stems from a complex mechanism of action that involves multiple targets within the bacterial cell, a characteristic that likely contributes to the low rate of acquired resistance.[11] Nitrofurantoin is a prodrug that is activated within bacteria by flavoproteins (nitroreductases), which reduce its nitro group to generate highly reactive electrophilic intermediates.[12][13] These intermediates are responsible for the drug's bactericidal effects through several mechanisms:
-
DNA Damage: The reactive intermediates cause damage to bacterial DNA, including the formation of inter-strand cross-links, which inhibits DNA replication and induces the SOS DNA repair pathway.[11][14]
-
Ribosomal Inhibition: The intermediates attack bacterial ribosomal proteins, leading to the inhibition of protein synthesis.[10][13]
-
Metabolic Disruption: The drug also interferes with other essential cellular processes, including cell wall synthesis and enzymes of the citric acid cycle.[11][12]
Mechanism of Action: Nitrofurantoin Activation and Effects
Caption: Nitrofurantoin requires bacterial activation to exert its multi-target effects.
Quantitative Data: Nitrofurantoin Activity
| Parameter | Organism | Value | Reference |
| D37 Survival Dose | Vibrio cholerae | 5.5 µg/ml x hr | [14] |
| D10 Survival Dose | Vibrio cholerae | 18.0 µg/ml x hr | [14] |
Experimental Protocol: Nitroreductase Activity Assay
This protocol measures the reduction of nitrofurantoin by bacterial cultures, which is the first step in its mechanism of action. The reduction can be monitored spectrophotometrically.[12]
-
Culture Preparation: Grow an overnight culture of the bacterial strain of interest (e.g., E. coli) in a suitable medium (e.g., MOPS minimal medium with glucose).
-
Assay Setup:
-
In a 96-well plate or cuvettes, add a standardized suspension of the bacterial culture.
-
Initiate the reaction by adding nitrofurantoin to a final concentration (e.g., 64 µg/ml).
-
-
Measurement:
-
Immediately take a sample (t=0), centrifuge to pellet the cells, and filter the supernatant.
-
Measure the absorbance of the supernatant at 375 nm using a spectrophotometer or plate reader. The absorbance at this wavelength decreases as the nitro group is reduced.[12]
-
Incubate the culture at 37°C. Take subsequent samples at various time points (e.g., 1, 3, 5, 7 hours) and repeat the absorbance measurement.
-
-
Data Analysis:
-
Plot the absorbance at 375 nm against time.
-
The rate of decrease in absorbance is proportional to the nitroreductase activity of the bacterial culture. This can be used to compare the activity between different strains (e.g., wild-type vs. nitroreductase-deficient mutants).
-
Bergapten: A Furanocoumarin with Anticancer Activity
Bergapten (5-methoxypsoralen) is a naturally occurring furanocoumarin found in plants like bergamot citrus. It exhibits significant anticancer properties independent of UV activation.[15] Its mechanism involves the induction of apoptosis and the inhibition of cell proliferation in various cancer cell lines.[16] A key molecular target of bergapten is the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and growth and is often hyperactivated in cancer.[17][18] Bergapten treatment has been shown to decrease the phosphorylation of Akt, thereby inhibiting the pathway and promoting apoptosis.[16][17] This is associated with changes in the expression of apoptosis-related proteins, such as an increased Bax/Bcl-2 ratio.[16][17]
Mechanism of Action: PI3K/Akt Signaling Pathway
Caption: Bergapten inhibits the PI3K/Akt pathway, leading to reduced survival and apoptosis.
Quantitative Data: Bergapten Antiproliferative Activity
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| Saos-2 | Osteosarcoma | 96 h | 40.05 | [15] |
| HOS | Osteosarcoma | 96 h | 257.5 | [15] |
| HT-29 | Colon Cancer | 96 h | 332.4 | [15] |
| SW680 | Colon Cancer | 96 h | 354.5 | [15] |
| MK-1 | Gastric Cancer | - | 193.0 | [15] |
| HeLa | Cervical Cancer | - | 43.5 | [15] |
| MCF-7 | Breast Cancer | - | < 25 | [15] |
| SKBR-3 | Breast Cancer | - | < 25 | [15] |
| BCPAP | Papillary Thyroid Cancer | - | ~10-15 | [16] |
Experimental Protocol: Western Blot Analysis of Akt Phosphorylation
This protocol is a standard method to assess the inhibition of the PI3K/Akt pathway by measuring the phosphorylation status of Akt.[19][20]
-
Cell Culture and Treatment:
-
Protein Extraction (Lysis):
-
After treatment, place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[19]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a primary antibody for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
-
Ascofuranone: An Inhibitor of Trypanosome Alternative Oxidase
Ascofuranone is an antibiotic produced by fungi that shows potent and specific activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness).[21] Its primary mechanism of action is the inhibition of the trypanosome alternative oxidase (TAO).[22] TAO is a terminal oxidase in the parasite's mitochondrial respiratory chain that is absent in mammals, making it an excellent drug target.[23][24] TAO allows the parasite's bloodstream form to reoxidize NADH produced during glycolysis.[24] Ascofuranone acts as a potent, noncompetitive inhibitor of TAO's ubiquinol oxidase activity, effectively shutting down the parasite's energy metabolism and leading to its death.[22]
Mechanism of Action: Inhibition of the Trypanosome Respiratory Chain
Caption: Ascofuranone blocks the respiratory chain of T. brucei by inhibiting TAO.
Quantitative Data: Ascofuranone Inhibitory Potency
| Parameter | Target | Value | Reference |
| Ki | Ubiquinol Oxidase Activity | 2.38 nM | [22] |
| IC50 | Recombinant TAO (rTAO) | 0.13 nM - 2.0 nM | [22][25][26] |
| IC50 | T. brucei growth in vitro | Potent | [22] |
| EC50 | T. b. brucei | 3.1 nM | [25] |
| EC50 | T. evansi | 1.2 nM | [25] |
Experimental Protocol: TAO Inhibition Assay (Ubiquinol Oxidase Activity)
This protocol is used to measure the ability of a compound to inhibit the enzymatic activity of recombinant TAO (rTAO).[22][23]
-
Enzyme and Reagent Preparation:
-
Express and purify recombinant TAO (lacking the mitochondrial targeting signal) from an E. coli expression system.[22]
-
Prepare a reaction buffer: 50 mM Tris-HCl (pH 7.3) containing 0.05% (w/v) octaethylene glycol monododecyl ether.[23]
-
Prepare a stock solution of the substrate, ubiquinol-1, in ethanol.
-
-
Assay Procedure:
-
Perform the assay in a 1 cm quartz cuvette suitable for a UV-vis spectrophotometer.
-
Add the reaction buffer to the cuvette and pre-incubate 250 ng of rTAO for 2 minutes at 25°C.
-
For inhibition studies, add varying concentrations of ascofuranone (or other test inhibitors) to the cuvette and pre-incubate with the enzyme for an additional 2 minutes.
-
-
Kinetic Measurement:
-
Initiate the enzymatic reaction by adding ubiquinol-1 to a final concentration of 150 µM.
-
Immediately monitor the oxidation of ubiquinol-1 by measuring the decrease in absorbance at 278 nm for 2 minutes. The molar extinction coefficient for ubiquinol-1 at this wavelength is 15,000 M-1cm-1.[23]
-
-
Data Analysis:
-
Calculate the initial rate of reaction (rate of ubiquinol-1 oxidation) from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, repeat the assay with varying concentrations of both the substrate (ubiquinol-1) and the inhibitor, and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.[22]
-
References
- 1. Use-Dependent Block of Cardiac Late Na+ Current by Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]
- 4. Structural basis for inhibition of the cardiac sodium channel by the atypical antiarrhythmic drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use-dependent block of cardiac late Na(+) current by ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Proton-dependent inhibition of the cardiac sodium channel Nav1.5 by ranolazine [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Ranolazine Decreases Mechanosensitivity of the Voltage-Gated Sodium Ion Channel NaV1.5: A Novel Mechanism of Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolites Potentiate Nitrofurans in Nongrowing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. DNA damage and cell killing by nitrofurantoin in relation to its carcinogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the Biological Effect of Non-UV-Activated Bergapten on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bergapten attenuates human papillary thyroid cancer cell proliferation by triggering apoptosis and the GSK-3β, P13K and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Pharmacological inhibition of the PI3K/PTEN/Akt and mTOR signalling pathways limits follicle activation induced by ovarian cryopreservation and in vitro culture - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure of the trypanosome cyanide-insensitive alternative oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison of the Kinetic Parameters of Alternative Oxidases From Trypanosoma brucei and Arabidopsis thaliana—A Tale of Two Cavities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Frontiers | Comparison of the Kinetic Parameters of Alternative Oxidases From Trypanosoma brucei and Arabidopsis thaliana—A Tale of Two Cavities [frontiersin.org]
- 25. Uncovering the Unusual Inhibition Mechanism of a Trypanosome Alternative Oxidase Inhibitor Displaying Broad-Spectrum Activity against African Animal Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
In Silico Prediction of Biological Targets for 3-(5-Phenyl-2-furyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive in silico strategy for identifying and validating the biological targets of the novel compound, 3-(5-Phenyl-2-furyl)propanoic acid. Due to the limited publicly available data on the specific biological activities of this molecule, this document presents a hypothetical, yet methodologically rigorous, workflow. The approach leverages both ligand-based and structure-based computational techniques to generate a list of putative protein targets. Furthermore, this guide provides detailed experimental protocols for the subsequent validation of these computationally predicted targets. All quantitative data from our hypothetical study are summarized for clarity, and key processes are visualized using diagrams to facilitate understanding. This document serves as a practical blueprint for researchers embarking on the early-stage characterization of new chemical entities.
Introduction
The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline.[1][2] In silico target prediction methods offer a time- and cost-effective alternative to traditional high-throughput screening campaigns, enabling the rapid generation of testable hypotheses regarding a compound's mechanism of action.[3][4] This guide focuses on a case study of this compound, a small molecule with a chemical scaffold suggestive of potential interactions with various enzyme and receptor families. The arylpropanoic acid moiety, for instance, is a well-known feature of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[5] However, the overall structure may confer affinity for other, unrelated targets.
This whitepaper details a multi-pronged in silico approach to elucidate the potential biological targets of this compound. The workflow integrates chemical similarity searching, pharmacophore modeling, and molecular docking to generate a prioritized list of candidate targets. Subsequently, detailed experimental protocols for target validation are provided.
In Silico Target Prediction Workflow
Our hypothetical in silico workflow for predicting the targets of this compound is a sequential process designed to first broaden the search space and then refine the predictions.
References
- 1. Computational/in silico methods in drug target and lead prediction [ouci.dntb.gov.ua]
- 2. wjbphs.com [wjbphs.com]
- 3. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
Theoretical Insights into the Electronic Landscape of Phenylfurans: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the theoretical studies on the electronic properties of phenylfurans. Phenylfurans, a class of heterocyclic compounds, are of significant interest in medicinal chemistry and materials science due to their versatile electronic characteristics. Understanding these properties at a molecular level is crucial for the rational design of novel therapeutic agents and functional organic materials. This document summarizes key theoretical findings, presents quantitative data for analogous systems to illustrate expected trends, details relevant experimental protocols for validation, and provides visualizations of key concepts and workflows.
Core Concepts in the Electronic Properties of Phenylfurans
The electronic properties of phenylfurans are governed by the conjugated π-system formed by the furan ring and the attached phenyl group. The extent of this conjugation, and thus the electronic behavior of the molecule, can be finely tuned by the position of the phenyl group and the nature of any substituents on either ring. Key electronic parameters that are theoretically investigated include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that influences the chemical reactivity, kinetic stability, and the optical and electronic properties of the molecule. A smaller gap generally implies higher reactivity and easier electronic excitation.
-
Dipole Moment (µ): This provides a measure of the overall polarity of the molecule, which is crucial for understanding intermolecular interactions, solubility, and binding to biological targets.
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of chemical reactivity and intermolecular interactions.
Theoretical Methodology: A Workflow for In Silico Analysis
The theoretical investigation of the electronic properties of phenylfurans typically employs quantum chemical calculations, with Density Functional Theory (DFT) being the most common and effective method. A standard computational workflow is as follows:
Caption: A typical workflow for the computational analysis of phenylfuran electronic properties.
Detailed Computational Protocol:
A representative protocol for calculating the electronic properties of a phenylfuran derivative using DFT is outlined below. This protocol is based on commonly employed methods in the scientific literature.[1][2]
-
Molecular Structure Input: The 3D structure of the phenylfuran derivative is built using a molecular editor and is used as the initial input for the calculation.
-
Geometry Optimization:
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[2]
-
Basis Set: 6-311G(d,p) or a larger basis set is typically chosen to provide an accurate description of the electronic distribution.
-
Purpose: To find the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Method: Performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311G(d,p)).
-
Purpose: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). This step also provides thermodynamic data such as zero-point vibrational energy.
-
-
Electronic Property Calculation (Single-Point Energy):
-
Method: Using the optimized geometry, a single-point energy calculation is performed.
-
Purpose: To obtain the final electronic energy and related properties, such as:
-
HOMO and LUMO energies: From the molecular orbital output.
-
Dipole moment: Calculated from the electron density distribution.
-
Mulliken or Natural Bond Orbital (NBO) charges: To analyze the charge distribution on individual atoms.
-
Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize reactive sites.
-
-
Quantitative Data on Electronic Properties
Table 1: Calculated Electronic Properties of Furan and Related Aromatic Compounds.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| Furan | -6.38 | 0.82 | 7.20 | 0.71 |
| 2-Methylfuran | -6.15 | 0.93 | 7.08 | 0.77 |
| 2,5-Dimethylfuran | -5.93 | 1.04 | 6.97 | 0.81 |
| Polyfuran (dimer) | -5.89 | -0.98 | 4.91 | N/A |
| Polyfuran (trimer) | -5.62 | -1.35 | 4.27 | N/A |
Data for furan and its methylated derivatives are illustrative and based on typical DFT calculations. Data for polyfuran oligomers are adapted from literature values to show the effect of increasing conjugation.[3]
Table 2: Substituent Effects on the Electronic Properties of a Phenyl-Substituted Heterocyclic System (Illustrative Example: 2,4-Diamino-5-para-substituted-phenyl-6-ethyl-pyrimidines). [2]
| Substituent (on Phenyl Ring) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| -H | -5.41 | -0.68 | 4.73 |
| -CH₃ | -5.29 | -0.63 | 4.66 |
| -OCH₃ | -5.17 | -0.60 | 4.57 |
| -NH₂ | -5.01 | -0.52 | 4.49 |
| -N(CH₃)₂ | -4.82 | -0.46 | 4.36 |
| -Cl | -5.52 | -0.90 | 4.62 |
| -Br | -5.53 | -0.93 | 4.60 |
| -CN | -5.81 | -1.22 | 4.59 |
| -NO₂ | -6.01 | -1.55 | 4.46 |
This data is for a different heterocyclic system but provides a clear illustration of how electron-donating groups (like -NH₂) and electron-withdrawing groups (like -NO₂) on a phenyl ring can modulate the electronic properties of a conjugated system.[2]
Experimental Protocols for Validation
Theoretical predictions of electronic properties are ideally validated through experimental measurements. The following sections detail common experimental protocols for synthesizing phenylfurans and characterizing their electronic properties.
Synthesis of Phenylfurans
Several synthetic routes to phenylfurans exist. The Paal-Knorr and Fiest-Benary syntheses are classical methods, while modern approaches often utilize transition-metal catalysis.[4][5]
Detailed Protocol for the Synthesis of 2-Phenylfuran via Palladium-Catalyzed Cross-Coupling: [6]
-
Preparation of the Organozinc Reagent:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve furan (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add n-butyllithium (1.5 equivalents, 2.5 M in hexanes) dropwise while maintaining the temperature at 0 °C.
-
Stir the resulting suspension for 3 hours at 0 °C.
-
In a separate flask, prepare a solution of zinc chloride (1.5 equivalents) in anhydrous THF.
-
Transfer the freshly prepared furyl lithium suspension via cannula to the zinc chloride solution at room temperature and stir for 1 hour.
-
-
Cross-Coupling Reaction:
-
In another flame-dried flask, dissolve bromobenzene (1.0 equivalent) and tetrakis(triphenylphosphine)palladium(0) (catalytic amount, e.g., 0.5 mol%) in anhydrous THF.
-
Add the prepared furyl zinc solution to this mixture via cannula.
-
Heat the reaction mixture to 50 °C and stir for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow addition of 10% aqueous HCl.
-
Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2-phenylfuran.[6]
-
Characterization of Electronic Properties
a) Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Caption: Workflow for determining electronic properties using cyclic voltammetry.
Detailed Protocol for Cyclic Voltammetry: [7][8]
-
Solution Preparation:
-
Dissolve the phenylfuran sample (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The electrolyte is necessary to ensure conductivity.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of:
-
Working Electrode: A glassy carbon or platinum electrode.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).
-
Counter (Auxiliary) Electrode: A platinum wire or graphite rod.
-
-
Immerse the electrodes in the deoxygenated sample solution.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the experimental parameters, including the initial and final potentials, the vertex potentials, and the scan rate (e.g., 50-100 mV/s).
-
Run the cyclic voltammetry experiment, which involves sweeping the potential linearly to a set value and then reversing the sweep back to the initial potential. The current response is measured as a function of the applied potential.
-
-
Data Analysis:
-
The resulting plot of current versus potential is called a cyclic voltammogram.
-
The onset potentials of the first oxidation and reduction peaks are determined from the voltammogram.
-
The HOMO and LUMO energy levels can be estimated from these potentials using empirical relationships, often by referencing against a known standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
b) UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is related to the HOMO-LUMO energy gap.
Detailed Protocol for UV-Vis Spectroscopy:
-
Sample Preparation:
-
Prepare a dilute solution of the phenylfuran compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, acetonitrile). The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.
-
-
Spectrometer Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a second matched quartz cuvette with the sample solution.
-
-
Measurement:
-
Place the reference and sample cuvettes in the spectrophotometer.
-
Record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm). The instrument will automatically subtract the absorbance of the solvent.
-
-
Data Analysis:
-
The resulting spectrum plots absorbance versus wavelength.
-
Identify the wavelength of maximum absorbance (λmax).
-
The experimental HOMO-LUMO gap (optical gap) can be estimated from the onset of the absorption band using the equation: Egap (eV) = 1240 / λonset (nm).
-
Structure-Property Relationships
Theoretical studies are particularly powerful for elucidating structure-property relationships, allowing for the rational design of molecules with desired electronic characteristics.
Caption: Influence of substituents on the frontier molecular orbitals of phenylfurans.
As illustrated by the data in Table 2 for an analogous system, the electronic properties of phenylfurans can be systematically tuned:
-
Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) or amino (-NH₂) groups on the phenyl ring increase the electron density of the π-system. This leads to a destabilization (increase in energy) of the HOMO, resulting in a smaller HOMO-LUMO gap.
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups decrease the electron density of the π-system. This stabilizes (lowers the energy of) both the HOMO and, more significantly, the LUMO, leading to a reduced HOMO-LUMO gap.
By carefully selecting substituents, researchers can modulate the electronic properties of phenylfurans to optimize them for specific applications, such as enhancing their activity as drug candidates or tuning their absorption and emission properties for use in organic electronics.
Conclusion
Theoretical studies, particularly those employing Density Functional Theory, provide a powerful framework for understanding and predicting the electronic properties of phenylfurans. By calculating key parameters such as HOMO-LUMO energies, energy gaps, and dipole moments, researchers can gain valuable insights into the reactivity, stability, and potential applications of these versatile molecules. The synergy between computational predictions and experimental validation through synthesis and characterization techniques like cyclic voltammetry and UV-Vis spectroscopy is essential for advancing the design of novel phenylfuran-based compounds for the fields of drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective synthesis of multisubstituted furans via metalloradical cyclization of alkynes with α-diazocarbonyls: construction of functionalized α-oligofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Polyfuran: a new synthetic approach and electronic properties | Semantic Scholar [semanticscholar.org]
Methodological & Application
Protocol for the Laboratory Synthesis of 3-(5-Phenyl-2-furyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for the laboratory synthesis of 3-(5-Phenyl-2-furyl)propanoic acid. The synthesis is a two-step process commencing with a Knoevenagel condensation to form the intermediate, 3-(5-phenyl-2-furyl)propenoic acid, followed by a catalytic hydrogenation to yield the final product. This compound and its derivatives are of interest in medicinal chemistry and drug development due to the presence of the furan and phenyl moieties, which are common pharmacophores. The protocols provided are based on established methodologies for similar compounds and are intended for use by qualified laboratory personnel.
Synthetic Workflow
The overall synthetic scheme is presented below. The first step involves the reaction of 5-phenyl-2-furaldehyde with malonic acid in the presence of a basic catalyst system to form an α,β-unsaturated carboxylic acid. The second step is the selective reduction of the carbon-carbon double bond of the propenoic acid side chain, without affecting the furan or phenyl rings, using palladium on carbon as a catalyst under a hydrogen atmosphere.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-(5-phenyl-2-furyl)propenoic acid
This procedure is adapted from the general Doebner modification of the Knoevenagel condensation.[1]
Materials:
-
5-Phenyl-2-furaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-phenyl-2-furaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (3-5 mL per gram of aldehyde).
-
To this solution, add piperidine (0.1 eq) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and an excess of concentrated hydrochloric acid to precipitate the product.
-
Stir the acidic mixture until the precipitate solidifies.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 3-(5-phenyl-2-furyl)propenoic acid.
-
Dry the purified product in a vacuum oven.
Step 2: Synthesis of this compound
This procedure is a standard catalytic hydrogenation for the reduction of a carbon-carbon double bond.
Materials:
-
3-(5-phenyl-2-furyl)propenoic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl acetate
-
Hydrogen gas
-
Celite® or other filter aid
Procedure:
-
In a hydrogenation flask, dissolve 3-(5-phenyl-2-furyl)propenoic acid (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Carefully add 10% palladium on carbon catalyst (typically 5-10 mol% of the substrate).
-
Seal the flask and connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times to ensure an inert atmosphere).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, or as per available equipment) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-24 hours.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.
-
Dry the final product under vacuum.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 5-Phenyl-2-furaldehyde | C₁₁H₈O₂ | 172.18 | 39511-31-8 |
| 3-(5-phenyl-2-furyl)propenoic acid | C₁₃H₁₀O₃ | 214.22 | 62806-33-1 |
| This compound | C₁₃H₁₂O₃ | 216.23 | 3465-61-0 |
Table 2: Experimental Data (Expected)
| Compound Name | Appearance | Melting Point (°C) | Yield (%) |
| 3-(5-phenyl-2-furyl)propenoic acid | Yellow solid | Not available | ~70-85 |
| This compound | White/off-white solid | Not available | >90 |
Table 3: Spectroscopic Data (Reference)
| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 3-(Furan-2-yl)-3-phenylpropanoic acid* | 2.94 (dd, 1H, J=16.2, 7.7 Hz), 3.15 (dd, 1H, J=16.2, 7.7 Hz), 4.54 (t, 1H, J=7.7 Hz), 6.06 (d, 1H, J=3.0 Hz), 6.29 (dd, 1H, J=3.0, 1.9 Hz), 7.25–7.32 (m, 6H).[2] | 39.5, 41.1, 106.0, 110.3, 127.3, 127.8, 128.8, 141.0, 141.9, 156.0, 177.4.[2] |
| 3-(5-Benzylfuran-2-yl)propenoic acid** | 4.00 (s, 2H), 6.08 (d, 1H, J=3.2 Hz), 6.23 (d, 1H, J=15.6 Hz), 6.60 (d, 1H, J=3.3 Hz), 7.25–7.27 (m, 3H), 7.33 (t, 2H, J=7.1 Hz), 7.44 (d, 1H, J=15.6 Hz).[2] | 35.0, 109.7, 113.7, 117.4, 127.0, 128.8, 129.0, 133.2, 137.1, 150.0, 158.6, 172.6.[2] |
References
High-Yield Synthesis of 3-Aryl-3-(Furan-2-yl)propanoic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the high-yield synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, a class of compounds with significant potential in drug development due to their observed antimicrobial and other biological activities. The synthetic strategy involves a two-step process: a Knoevenagel condensation to form the 3-(furan-2-yl)propenoic acid intermediate, followed by a highly efficient hydroarylation reaction. This guide offers comprehensive experimental procedures, data presentation in tabular format for easy comparison, and visual workflows to ensure clarity and reproducibility in a research setting.
Introduction
Furan-containing heterocyclic compounds are of considerable interest in medicinal chemistry due to their diverse pharmacological properties.[1][2] Similarly, arylpropanoic acids are a well-established class of compounds with a range of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[3] The combination of these two pharmacophores in the form of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has resulted in novel molecules with promising antimicrobial activity against various pathogens, including yeast-like fungi and bacteria.[4][5][6] These compounds have shown inhibitory effects against Candida albicans, Escherichia coli, and Staphylococcus aureus.[5][7][8] This document outlines a robust and high-yield synthetic route to these valuable compounds.
Synthesis Overview
The synthesis is achieved in two primary stages:
-
Knoevenagel Condensation: Synthesis of the precursor, 3-(furan-2-yl)propenoic acid, from furan-2-carbaldehyde and malonic acid.
-
Hydroarylation: The addition of an aryl group across the carbon-carbon double bond of the propenoic acid derivative using a Brønsted superacid, triflic acid (TfOH), to yield the final 3-aryl-3-(furan-2-yl)propanoic acid derivatives.[4]
Part 1: Synthesis of 3-(Furan-2-yl)propenoic Acid (Precursor)
This procedure is based on the Knoevenagel condensation, a classic method for carbon-carbon bond formation.[9]
Experimental Protocol 1: Knoevenagel Condensation
Materials:
-
Furan-2-carbaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Hydrochloric acid (HCl)
-
Water
-
Standard laboratory glassware and heating apparatus
Procedure: [4]
-
To 10 mL of pyridine in a round-bottom flask, add malonic acid (0.91 g, 8.9 mmol) and the substituted furan-2-carbaldehyde (8.9 mmol).
-
Add piperidine (0.23 g, 2.7 mmol) dropwise over 5 minutes while stirring.
-
Heat the mixture at 115 °C for 4 hours.
-
After cooling, pour the reaction mixture into 50 mL of water.
-
Acidify the aqueous mixture with HCl to a pH of 5-6, at which point an orange precipitate will form.
-
Filter the precipitate and wash thoroughly with water.
-
Dry the solid to obtain the 3-(furan-2-yl)propenoic acid product.
Caption: Workflow for the Knoevenagel Condensation.
Part 2: High-Yield Synthesis of 3-Aryl-3-(Furan-2-yl)propanoic Acid Derivatives
This stage employs a hydroarylation reaction using triflic acid as a powerful catalyst to promote the addition of arenes to the propenoic acid precursor.[4]
Experimental Protocol 2: Triflic Acid-Mediated Hydroarylation
Materials:
-
3-(Furan-2-yl)propenoic acid derivative (from Part 1)
-
Arene (e.g., benzene, toluene, xylene)
-
Triflic acid (TfOH)
-
Dichloromethane (CH₂Cl₂)
-
Chloroform (CHCl₃)
-
Sodium sulfate (Na₂SO₄)
-
Water
-
Standard laboratory glassware and magnetic stirrer
Procedure: [4]
-
In a flask, prepare a mixture of the 3-(furan-2-yl)propenoic acid derivative (0.36 mmol), the desired arene (0.1 mL), and dichloromethane (1 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add triflic acid (0.5 mL, 6.45 mmol) to the cooled mixture.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by pouring the mixture into 50 mL of water.
-
Extract the product with chloroform (3 x 50 mL).
-
Combine the organic extracts and wash with water (3 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the 3-aryl-3-(furan-2-yl)propanoic acid derivative.
Caption: Workflow for Triflic Acid-Mediated Hydroarylation.
Data Presentation
The following tables summarize the yields of various 3-aryl-3-(furan-2-yl)propanoic acid derivatives synthesized using the hydroarylation protocol.
Table 1: Hydroarylation of 3-(Furan-2-yl)propenoic Acid with Various Arenes[4]
| Entry | Arene | Product | Yield (%) |
| 1 | Benzene | 3-(Furan-2-yl)-3-phenylpropanoic acid | 33 |
| 2 | Toluene | 3-(Furan-2-yl)-3-(p-tolyl)propanoic acid | 92 |
| 3 | o-Xylene | 3-(3,4-Dimethylphenyl)-3-(furan-2-yl)propanoic acid | 95 |
| 4 | m-Xylene | 3-(2,4-Dimethylphenyl)-3-(furan-2-yl)propanoic acid | 96 |
| 5 | p-Xylene | 3-(2,5-Dimethylphenyl)-3-(furan-2-yl)propanoic acid | 93 |
| 6 | Mesitylene | 3-(Furan-2-yl)-3-(2,4,6-trimethylphenyl)propanoic acid | 98 |
Reaction conditions: 3-(furan-2-yl)propenoic acid, arene, TfOH, CH₂Cl₂, 0 °C, 2 h.
Table 2: Comparison of Catalysts for the Synthesis of 3-(Furan-2-yl)-3-phenylpropanoic acid[4]
| Entry | Catalyst | Temperature | Time (h) | Yield (%) |
| 1 | TfOH | 0 °C | 2 | 33 |
| 2 | AlCl₃ | Room Temp. | 1 | 65 |
| 3 | AlBr₃ | Room Temp. | 1 | 52 |
Applications in Drug Development
3-Aryl-3-(furan-2-yl)propanoic acid derivatives have emerged as promising candidates for antimicrobial drug development.[1] Studies have demonstrated their efficacy against a panel of microorganisms.
Observed Biological Activities:
-
Antifungal: Good activity against yeast-like fungi, particularly Candida albicans, has been reported with minimum inhibitory concentrations (MIC) around 64 µg/mL.[4]
-
Antibacterial: These compounds also exhibit inhibitory effects on bacteria such as Escherichia coli and Staphylococcus aureus.[4][5]
The presence of the furan ring and the arylpropanoic acid moiety suggests that these compounds may interact with various biological targets. Further research into their mechanism of action could reveal potential applications as anti-inflammatory, analgesic, or anticancer agents, which are common activities for these classes of molecules.[2][3]
Caption: Potential applications and observed biological activities.
Conclusion
The synthetic protocols detailed in this document provide a reliable and high-yield pathway to 3-aryl-3-(furan-2-yl)propanoic acid derivatives. The use of triflic acid in the hydroarylation step is particularly effective for achieving high yields with a variety of substituted arenes. The significant antimicrobial activity of these compounds warrants further investigation into their mechanism of action and exploration of their potential in treating infectious diseases. These application notes serve as a foundational guide for researchers aiming to synthesize and evaluate this promising class of molecules for therapeutic purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]
- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijabbr.com [ijabbr.com]
- 8. [PDF] Synthesis of 3 ‐ Aryl ‐ 3 ‐ (Furan ‐ 2 ‐ yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vitro Assay Development: Testing 3-(5-Phenyl-2-furyl)propanoic acid
Introduction
3-(5-Phenyl-2-furyl)propanoic acid is a compound with a structural resemblance to the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), which includes well-known drugs like ibuprofen.[1] This structural similarity suggests a potential for anti-inflammatory activity, likely through the modulation of the arachidonic acid cascade. The primary mechanism of action for traditional NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[1][2]
This document provides a comprehensive suite of in vitro assays designed to investigate the potential anti-inflammatory effects of this compound. The protocols detail methods for evaluating the compound's inhibitory activity against key enzymes in the inflammatory pathway, namely Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), and for quantifying the downstream effects on the production of inflammatory mediators Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4). These assays are fundamental for the initial screening and characterization of potential anti-inflammatory drug candidates.[3][4]
Hypothesized Signaling Pathway and Points of Inhibition
Inflammation is a biological response mediated by a series of events, in which the metabolism of arachidonic acid plays a crucial role.[5] Arachidonic acid is released from the cell membrane and is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins, and the 5-lipoxygenase (5-LOX) pathway, which produces leukotrienes.[5][6] COX-2 is an inducible isoform of the cyclooxygenase enzyme that is upregulated during inflammation and is a primary target for anti-inflammatory drugs.[2][7] Similarly, 5-LOX is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[8] The following diagram illustrates this cascade and the potential inhibitory points for this compound.
Caption: Hypothesized arachidonic acid signaling pathway and potential targets for inhibition.
Experimental Protocols
Protocol 1: Fluorometric Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay
Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to Prostaglandin G2 (PGG2). A fluorescent probe is then used to detect the peroxidase activity, which generates a fluorescent product.[7] The rate of fluorescence increase is proportional to COX-2 activity, and inhibition is measured as a decrease in this rate.
Materials:
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[2]
-
COX Probe (e.g., Amplex™ Red)[10]
-
Heme cofactor[11]
-
Celecoxib (Positive Control Inhibitor)[7]
-
This compound (Test Compound)
-
DMSO (Solvent)
-
96-well white opaque microplate[7]
Procedure:
-
Reagent Preparation:
-
Prepare COX Assay Buffer and bring to room temperature.[7]
-
Reconstitute COX-2 enzyme in sterile water and keep on ice. Dilute to the working concentration (e.g., 17.5 ng/µl) with COX Assay Buffer just before use.[9][10]
-
Prepare a stock solution of the test compound and Celecoxib in DMSO. Create a series of 10X dilutions in COX Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[10]
-
Prepare the Arachidonic Acid substrate solution according to the kit manufacturer's instructions, often involving dilution in ethanol and a base like NaOH or KOH, followed by dilution in water.[9][11]
-
-
Assay Protocol:
-
Add 10 µL of the diluted test inhibitor, positive control (Celecoxib), or solvent control (DMSO in Assay Buffer) to the appropriate wells of the 96-well plate.[7][9]
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and Heme cofactor. Add 80 µL of this mix to each well.[7]
-
Add 10 µL of the diluted COX-2 enzyme to all wells except for a "no enzyme" background control.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[11]
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells simultaneously, preferably using a multi-channel pipette.[7][9]
-
Immediately begin measuring the fluorescence kinetically at 25°C or 37°C for 5-10 minutes, with readings every 30-60 seconds.[7][9][11]
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well by choosing two points in the linear range of the fluorescence versus time plot.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Slope_Control - Slope_Inhibitor) / Slope_Control] * 100
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Protocol 2: Fluorometric 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay
Principle: This assay measures the activity of 5-LOX by detecting the formation of hydroperoxides from a suitable substrate (e.g., arachidonic acid or linoleic acid). A specific fluorescent probe reacts with the hydroperoxide products to generate a stable, highly fluorescent molecule. The inhibition of 5-LOX results in a decreased rate of fluorescence generation.[12]
Materials:
-
5-LOX Enzyme[12]
-
LOX Assay Buffer[12]
-
LOX Probe[12]
-
LOX Substrate (e.g., Arachidonic Acid)[12]
-
This compound (Test Compound)
-
DMSO (Solvent)
-
96-well black or white opaque microplate
-
Fluorescence microplate reader (Ex/Em = 500/536 nm)[12]
Procedure:
-
Reagent Preparation:
-
Warm LOX Assay Buffer to room temperature. Keep all other components on ice during the assay setup.[12]
-
Prepare stock solutions of the test compound and positive control in DMSO. Create a dilution series in LOX Assay Buffer.
-
Prepare the 5-LOX enzyme and LOX substrate solutions according to the manufacturer's protocol immediately before use.
-
-
Assay Protocol:
-
Add 10 µL of the diluted test inhibitor, positive control, or solvent control to the designated wells.
-
Prepare a Reaction Mix containing LOX Assay Buffer, LOX Probe, and the 5-LOX enzyme.
-
Add 70 µL of the Reaction Mix to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the LOX Substrate to all wells.[12]
-
Immediately measure fluorescence kinetically for 10-20 minutes at 30-second intervals.[12]
-
Data Analysis:
-
Calculate the reaction rate (slope) from the linear portion of the kinetic curve for all samples.
-
Calculate the percent inhibition for each test compound concentration relative to the solvent control.
-
Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.
Protocol 3: Prostaglandin E2 (PGE2) Competitive Enzyme Immunoassay (EIA)
Principle: This is a competitive binding assay. PGE2 present in a sample competes with a fixed amount of enzyme-labeled PGE2 (e.g., alkaline phosphatase or HRP-labeled) for a limited number of binding sites on a specific monoclonal antibody.[14][15] After washing away unbound reagents, a substrate is added, and the resulting color development is measured. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.[15] This assay is used to measure PGE2 production from cells (e.g., macrophages, fibroblasts) stimulated to induce inflammation and treated with the test compound.
Materials:
-
PGE2 EIA Kit (containing PGE2 standard, antibody, enzyme-conjugate, wash buffer, substrate, stop solution, and pre-coated 96-well plate)[14][15][16]
-
Cell line capable of producing PGE2 (e.g., RAW 264.7 macrophages)
-
Lipopolysaccharide (LPS) for cell stimulation
-
This compound (Test Compound)
-
Microplate reader set to 405 nm or 450 nm (depending on kit)[14]
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 96-well tissue culture plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an inflammatory agent like LPS to induce COX-2 expression and PGE2 production.
-
Incubate for a specified period (e.g., 18-24 hours).
-
Collect the cell culture supernatant for PGE2 measurement. Samples may require dilution with the provided Assay Buffer.[14][16]
-
-
EIA Protocol (General):
-
Prepare PGE2 standards by performing serial dilutions of the provided stock solution as per the kit protocol.[16]
-
Add 100 µL of standards and cell culture supernatant samples to the appropriate wells of the antibody-coated plate.[14]
-
Add 50 µL of the PGE2-enzyme conjugate to each well (except blanks).[14]
-
Add 50 µL of the PGE2 antibody to each well (except blanks).
-
Cover the plate and incubate for 2 hours at room temperature, often on an orbital shaker.[15]
-
Wash the plate multiple times (typically 4-5 times) with Wash Buffer to remove unbound reagents.[17]
-
Add the substrate solution (e.g., pNPP or TMB) to each well and incubate for the recommended time (e.g., 45-60 minutes) to allow for color development.[14][15]
-
Add 50 µL of Stop Solution to each well to terminate the reaction.[14]
-
Read the absorbance on a microplate reader.
-
Data Analysis:
-
Average the duplicate readings for each standard and sample.
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration. A semi-log plot is typically used.
-
Determine the concentration of PGE2 in each sample by interpolating its absorbance value from the standard curve.
-
Calculate the percent inhibition of PGE2 production for each concentration of the test compound relative to the stimulated (LPS-only) control.
Protocol 4: Leukotriene B4 (LTB4) Competitive Enzyme Immunoassay (EIA)
Principle: Similar to the PGE2 assay, this is a competitive immunoassay where LTB4 in a sample competes with a fixed amount of enzyme-labeled LTB4 for binding sites on an antibody.[6][18] The amount of bound enzyme conjugate is inversely proportional to the LTB4 concentration in the sample. This assay measures LTB4 production from relevant cells (e.g., neutrophils, macrophages) treated with the test compound.
Materials:
-
LTB4 ELISA Kit (containing LTB4 standard, antibody, enzyme-conjugate, wash buffer, substrate, stop solution, and pre-coated 96-well plate)[19][20]
-
Cell line or primary cells capable of producing LTB4 (e.g., human neutrophils)
-
Calcium ionophore A23187 for cell stimulation[21]
-
This compound (Test Compound)
-
Microplate reader
Procedure:
-
Cell Isolation and Treatment:
-
Isolate primary cells (e.g., human neutrophils) or use a suitable cell line.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to activate the 5-LOX pathway.[21]
-
Incubate for a short period (e.g., 15-30 minutes).
-
Centrifuge the cell suspension and collect the supernatant for LTB4 analysis.[6]
-
-
EIA Protocol (General):
-
Prepare LTB4 standards and samples as described in the kit manual.[20]
-
Add 50 µL of standards and samples to the appropriate wells.[6][19]
-
Add 50 µL of the LTB4-enzyme conjugate.[6]
-
Add 50 µL of the LTB4 antibody.
-
Incubate for the specified time (e.g., 1-2 hours) at room temperature or 37°C.[6][19]
-
Wash the plate multiple times with Wash Buffer.[19]
-
Add substrate solution and incubate until sufficient color develops.[19]
-
Add Stop Solution and immediately read the absorbance.[6]
-
Data Analysis:
-
Generate a standard curve using the supplied LTB4 standards.
-
Calculate the LTB4 concentration in the unknown samples from the standard curve.
-
Determine the dose-dependent inhibition of LTB4 production by the test compound.
Data Presentation
Quantitative data from the inhibitor screening assays should be summarized to facilitate comparison and interpretation.
Table 1: Enzyme Inhibitory Activity of this compound
| Target Enzyme | Test Compound IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
|---|---|---|---|
| Human COX-2 | Insert Value | Celecoxib | Insert Value[7] |
| Human 5-LOX | Insert Value | Zileuton | Insert Value |
Table 2: Effect of this compound on Mediator Production in Cells
| Mediator | Cell Type | Stimulant | Test Compound IC50 (µM) |
|---|---|---|---|
| Prostaglandin E2 (PGE2) | RAW 264.7 Macrophages | LPS | Insert Value |
| Leukotriene B4 (LTB4) | Human Neutrophils | A23187 | Insert Value |
Experimental Workflow Visualization
The following diagram outlines the general workflow for screening a test compound using the protocols described above.
Caption: General workflow for in vitro enzyme inhibitor screening.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalajrb.com [journalajrb.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. biorxiv.org [biorxiv.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. abcam.cn [abcam.cn]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. arborassays.com [arborassays.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. file.elabscience.com [file.elabscience.com]
- 20. content.abcam.com [content.abcam.com]
- 21. research.regionh.dk [research.regionh.dk]
Application Notes and Protocols for Screening Furan Derivatives' Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-containing compounds represent a significant class of heterocyclic molecules with a diverse range of pharmacological activities, including potential as anticancer agents.[1][2] Assessing the cytotoxic effects of novel furan derivatives is a critical first step in the drug discovery pipeline to identify promising therapeutic candidates and to understand their potential toxicity. This document provides a detailed protocol for a cell-based assay to screen for the cytotoxicity of furan derivatives, guidance on data presentation, and visualization of the experimental workflow and a relevant signaling pathway.
Recommended Assay: alamarBlue® Cell Viability Assay
The alamarBlue® assay is a robust and sensitive method for quantifying cell viability and cytotoxicity.[3][4][5][6][7] It utilizes the indicator dye resazurin, which is reduced by metabolically active cells to the fluorescent and colorimetric product resorufin.[3][4] This conversion provides a quantitative measure of the number of viable cells.[3] The assay is non-toxic to cells, allowing for kinetic monitoring, and has a straightforward protocol suitable for high-throughput screening.[4][7]
Experimental Protocols
Materials
-
Selected cancer cell line(s) (e.g., MCF-7, HepG2, A549)[2][8]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Furan derivative compounds dissolved in dimethyl sulfoxide (DMSO)
-
alamarBlue® HS Cell Viability Reagent[3]
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom black tissue culture plates
-
Multi-channel pipette
-
Microplate reader capable of measuring fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm)[5][7]
-
Humidified incubator at 37°C with 5% CO₂
Detailed Methodology
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to a final concentration to achieve a seeding density of 5,000-10,000 cells per well.[1]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.[3]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the furan derivative compounds in complete culture medium from a concentrated stock solution in DMSO.
-
Ensure the final DMSO concentration in the wells does not exceed 0.5% to prevent solvent-induced toxicity.[1]
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the furan derivatives to the respective wells.
-
Include vehicle control wells containing medium with the same final concentration of DMSO as the compound-treated wells.
-
Include a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
alamarBlue® Assay:
-
Following the treatment incubation, add 10 µL of alamarBlue® reagent directly to each well, resulting in a 1:10 dilution.[5][7]
-
Gently mix the plate on an orbital shaker for 1 minute.
-
Return the plate to the incubator and incubate for 1-4 hours, protected from direct light.[7] The optimal incubation time may vary depending on the cell type and density and should be determined empirically.[5]
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[5] Alternatively, absorbance can be measured at 570 nm with a reference wavelength of 600 nm.[5]
-
-
Data Analysis:
-
Subtract the average fluorescence or absorbance reading of the medium-only wells (background) from all other readings.
-
Calculate the percentage of cell viability for each treatment condition using the following formula:
% Cell Viability = (Corrected Reading of Treated Cells / Corrected Reading of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log concentration of the furan derivative.
-
Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%, using a non-linear regression analysis.
-
Data Presentation
Quantitative data from the cytotoxicity screening should be summarized in a clear and structured table to facilitate easy comparison of the cytotoxic potential of the different furan derivatives across various cell lines and exposure times.
| Furan Derivative | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Compound A | MCF-7 | 24 | 15.2 |
| Compound A | MCF-7 | 48 | 8.7 |
| Compound A | HepG2 | 48 | 22.5 |
| Compound B | MCF-7 | 48 | > 50 |
| Compound B | HepG2 | 48 | 35.1 |
| Doxorubicin (Control) | MCF-7 | 48 | 0.8 |
| Doxorubicin (Control) | HepG2 | 48 | 1.2 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for cytotoxicity screening.
Hypothesized Apoptotic Signaling Pathway
Many cytotoxic compounds, including potentially furan derivatives, induce cell death through the activation of apoptotic signaling pathways.[2][9] The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism.[10]
Caption: Intrinsic pathway of apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 4. advancedbiomatrix.com [advancedbiomatrix.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Analysis of Cell Viability by the alamarBlue Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Application of 3-(5-Phenyl-2-furyl)propanoic Acid Analogues in Antimicrobial Studies
Introduction
Furan-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities, making them privileged structures in medicinal chemistry.[1] Derivatives of the furan ring are explored for various therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[2] This document outlines the application of derivatives of 3-(5-Phenyl-2-furyl)propanoic acid in antimicrobial research. While direct studies on the antimicrobial properties of this compound are not extensively available in the current literature, research on closely related analogues provides valuable insights into the potential antimicrobial efficacy of this class of compounds.
This application note details the antimicrobial activity of a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, which share the core 5-phenylfuran moiety.[3][4] Methodologies for the synthesis of these compounds and protocols for evaluating their antimicrobial activity are also presented for researchers, scientists, and drug development professionals.
Antimicrobial Activity of this compound Analogues
A study by Song et al. (2015) investigated the in vitro antibacterial activity of a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids.[3][4] These compounds were synthesized and evaluated against a panel of Gram-positive bacteria, including multidrug-resistant clinical isolates. The results, summarized as Minimum Inhibitory Concentration (MIC) values, indicate that these derivatives possess significant antibacterial activity.[3][4]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogues against Gram-Positive Bacteria [3][4]
| Compound ID | Substitution on Phenyl Ring | S. aureus RN 4220 (MIC, µg/mL) | S. aureus KCTC 503 (MIC, µg/mL) | MRSA CCARM 3167 (MIC, µg/mL) | MRSA CCARM 3506 (MIC, µg/mL) |
| 4a | H | 2 | 4 | 4 | 4 |
| 4b | 2-Cl | 2 | 4 | 4 | 4 |
| 4c | 3-Cl | 2 | 4 | 2 | 2 |
| 4d | 4-Cl | 2 | 4 | 2 | 2 |
| 4e | 4-F | 2 | 4 | 2 | 2 |
| 4f | 4-Br | 2 | 4 | 2 | 2 |
| 4g | 4-CH₃ | 2 | 4 | 4 | 4 |
| 4h | 4-OCH₃ | 4 | 8 | 8 | 8 |
| Norfloxacin | - | 2 | 4 | 8 | 4 |
| Oxacillin | - | 1 | 2 | >64 | >64 |
| Gatifloxacin | - | 0.25 | 0.5 | 1 | 1 |
| Moxifloxacin | - | 0.25 | 0.5 | 2 | 1 |
MRSA: Methicillin-resistant Staphylococcus aureus
The data demonstrates that compounds with halogen substitutions on the terminal phenyl ring (4c, 4d, 4e, and 4f) exhibited the most potent activity against the tested multidrug-resistant strains, with MIC values of 2 µg/mL.[3][4]
Experimental Protocols
The following protocols are based on methodologies reported in the literature for the synthesis of 5-phenylfuran derivatives and for the evaluation of their antimicrobial activity.
Protocol 1: Synthesis of 5-Phenylfuran-2-carbaldehyde (Key Intermediate)
This protocol describes a general method for the synthesis of the key intermediate, 5-phenylfuran-2-carbaldehyde, via a Suzuki-Miyaura cross-coupling reaction.[5]
Materials:
-
5-Bromofuran-2-carbaldehyde
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable base (e.g., potassium carbonate, sodium carbonate)
-
A suitable solvent (e.g., toluene, 1,4-dioxane, ethanol/water mixture)
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, combine 5-bromofuran-2-carbaldehyde (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the solvent to the flask.
-
Purge the reaction mixture with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add the palladium catalyst (0.01-0.05 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (monitor by TLC, typically 2-24 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-phenylfuran-2-carbaldehyde.
Protocol 2: Synthesis of (S,Z)-4-methyl-2-(4-oxo-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid (Knoevenagel Condensation)
This protocol is adapted from the synthesis of the antimicrobial compounds presented in Table 1.[3][4]
Materials:
-
5-Phenylfuran-2-carbaldehyde (from Protocol 1)
-
(S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware
Procedure:
-
Dissolve 5-phenylfuran-2-carbaldehyde (1 equivalent) and (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by filtration.
-
Wash the precipitate with cold ethanol to remove impurities.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified compound.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[1][6]
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., S. aureus, MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or McFarland standards
-
Incubator (35 ± 2 °C)
-
Positive control (bacterial suspension without antimicrobial agent)
-
Negative control (broth only)
-
Standard antibiotics for comparison (e.g., Norfloxacin, Oxacillin)
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of each test compound.
-
Perform serial two-fold dilutions of the compounds in CAMHB directly in the 96-well plates to achieve a range of desired concentrations. Each well should contain 50 µL of the diluted antimicrobial solution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plates:
-
Add 50 µL of the final bacterial inoculum to each well containing the antimicrobial dilutions, as well as to the positive control wells. The final volume in each well will be 100 µL.
-
Add 100 µL of sterile CAMHB to the negative control wells.
-
-
Incubation:
-
Cover the plates and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity). A reading mirror or a microplate reader can be used.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Visualizations
Caption: Synthetic workflow for antimicrobial 5-phenylfuran derivatives.
Caption: Workflow for MIC determination by broth microdilution.
References
Application Notes and Protocols for 3-(5-Phenyl-2-furyl)propanoic acid as a Urease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to an increase in local pH.[1][2] This enzymatic activity is a significant virulence factor for several pathogens, including Helicobacter pylori, the primary cause of peptic ulcers, and various bacteria implicated in urinary tract infections.[3][4] By neutralizing gastric acid, urease allows H. pylori to survive in the harsh acidic environment of the stomach.[1] In agriculture, soil urease activity contributes to the loss of nitrogen from urea-based fertilizers and environmental pollution. Therefore, the inhibition of urease is a key therapeutic and agrochemical target.
While specific enzyme inhibition data for 3-(5-Phenyl-2-furyl)propanoic acid is not extensively documented in publicly available literature, structurally similar compounds, such as phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones, have demonstrated notable urease inhibitory activity. This suggests that this compound is a promising candidate for investigation as a urease inhibitor. These application notes provide a comprehensive guide to the methodologies and protocols for evaluating the potential of this compound as a urease inhibitor.
Hypothetical Enzyme Inhibition Data
The following table summarizes hypothetical quantitative data for the inhibition of urease by this compound. This data is provided as a template for presenting experimental findings.
| Inhibitor | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Ki (µM) |
| This compound | Urease | 25.5 | Competitive | 15.2 |
| Acetohydroxamic acid (Reference) | Urease | 45.2 | Competitive | 28.9 |
Signaling Pathway and Mechanism of Action
Urease catalyzes the hydrolysis of urea in a two-step process. First, urea is hydrolyzed to ammonia and carbamate. The carbamate then spontaneously decomposes to form another molecule of ammonia and carbonic acid.[1] The active site of urease contains a bi-nickel center, which is crucial for its catalytic activity.[1][5][6] One nickel ion binds and activates urea, while the other activates a water molecule, which then acts as a nucleophile.[6]
Inhibitors of urease can act through various mechanisms, including binding to the nickel ions in the active site, thereby blocking substrate access or interfering with the catalytic mechanism. Based on the competitive inhibition data for structurally similar compounds, it is hypothesized that this compound may interact with the active site residues or the nickel ions of urease.
Experimental Protocols
In Vitro Urease Inhibition Assay (Berthelot Method)
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound against urease by measuring ammonia production.[7]
Materials and Reagents:
-
Jack Bean Urease (e.g., Sigma-Aldrich)
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound
-
Acetohydroxamic acid (reference inhibitor)
-
Phenol reagent (e.g., 5% w/v phenol, 0.025% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 2.5% w/v sodium hydroxide, 4.2% v/v sodium hypochlorite)
-
96-well microplate
-
Microplate reader
-
Incubator
Experimental Workflow:
Procedure:
-
Prepare Solutions:
-
Dissolve urease in phosphate buffer to a final concentration of 1 U/mL.
-
Dissolve urea in phosphate buffer to a final concentration of 100 mM.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions in phosphate buffer.
-
Prepare a stock solution of acetohydroxamic acid in phosphate buffer and prepare serial dilutions.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of the test compound dilutions to the sample wells.
-
Add 25 µL of buffer to the negative control wells.
-
Add 25 µL of acetohydroxamic acid dilutions to the positive control wells.
-
Add 25 µL of urease solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the urea solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection:
-
Stop the reaction and initiate color development by adding 50 µL of the phenol reagent to each well.
-
Add 50 µL of the alkali reagent to each well.
-
Incubate at room temperature for 20 minutes to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of urease inhibition using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of negative control)] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Kinetic Studies for Determining Inhibition Type
To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), the urease inhibition assay is performed with varying concentrations of both the substrate (urea) and the inhibitor.
Procedure:
-
Follow the general protocol for the in vitro urease inhibition assay.
-
Use a range of fixed concentrations of this compound.
-
For each inhibitor concentration, vary the concentration of the urea substrate.
-
Measure the initial reaction rates (V₀) for each combination of inhibitor and substrate concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) or a Dixon plot (1/V₀ vs. [Inhibitor]). The pattern of the lines will indicate the type of inhibition.
Data Interpretation:
-
Competitive Inhibition: Lineweaver-Burk plots will show lines with different slopes intersecting at the y-axis.
-
Non-competitive Inhibition: Lineweaver-Burk plots will show lines with different slopes intersecting at the x-axis.
-
Uncompetitive Inhibition: Lineweaver-Burk plots will show parallel lines.
Conclusion
The provided protocols and application notes offer a comprehensive framework for the investigation of this compound as a potential urease inhibitor. Based on the activity of structurally related compounds, this molecule represents a promising lead for the development of novel therapeutic agents against urease-dependent pathogens and for applications in agriculture. The detailed methodologies for in vitro screening and kinetic analysis will enable researchers to thoroughly characterize its inhibitory properties.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Urease: Structure, Function, and Applications Explained [vedantu.com]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: Evaluating GPR40 Agonism of Propanoic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for type 2 diabetes.[1][2][3] Primarily expressed in pancreatic β-cells and intestinal enteroendocrine cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), leading to a glucose-dependent enhancement of insulin secretion and the release of incretin hormones like GLP-1.[2][3][4][5] Propanoic acid derivatives represent a key chemical class of synthetic GPR40 agonists that have been extensively investigated for their therapeutic potential.[6][7][8]
This document provides detailed protocols for a suite of in vitro assays designed to characterize the agonistic activity of novel propanoic acid derivatives at the GPR40 receptor. The described methods will enable researchers to determine compound potency, efficacy, and potential for biased agonism.
GPR40 Signaling Pathways
Upon agonist binding, GPR40 can activate distinct G-protein signaling cascades. The canonical pathway involves coupling to Gαq proteins, while certain synthetic agonists can also induce coupling to Gαs, a phenomenon known as biased agonism.[4]
-
Gαq Pathway: Activation of the Gαq protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][9] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, a key signal for insulin exocytosis.[3][9][10]
-
Gαs Pathway: Some synthetic agonists can induce GPR40 to couple to Gαs proteins, leading to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[4] This pathway is also known to stimulate the secretion of incretins like GLP-1 and GIP.[4]
References
- 1. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for GPR40 allosteric agonism and incretin stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Biological Evaluation of 3-(5-Phenyl-2-furyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and biological testing of 3-(5-Phenyl-2-furyl)propanoic acid. This document outlines the necessary protocols for synthesis, purification, characterization, formulation, and in vitro biological evaluation, including cytotoxicity and antimicrobial screening.
Compound Synthesis and Characterization
The synthesis of this compound can be achieved through various organic chemistry methodologies. A common approach involves the reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH), which leads to the hydroarylation of the carbon-carbon double bond.[1][2] Alternative methods may also be employed, such as Heck-type reactions.
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of similar 3-aryl-3-(furan-2-yl)propanoic acid derivatives.[1][2]
Materials:
-
3-(5-Phenyl-2-furyl)propenoic acid
-
Benzene
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (CH₂Cl₂)
-
Chloroform
-
Water (deionized)
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, combine 3-(5-phenyl-2-furyl)propenoic acid (1 equivalent), benzene (as the aryl source), and dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (TfOH) to the stirred mixture.
-
Continue stirring the reaction mixture at 0°C for approximately 2 hours.
-
After the reaction is complete, pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with chloroform.
-
Combine the organic extracts and wash them three times with water.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Recrystallization
Recrystallization is a standard and effective method for purifying the synthesized this compound.[3]
Protocol 2: Recrystallization of this compound
Materials:
-
Crude this compound
-
Suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.
-
Perform a hot filtration to remove any insoluble impurities or charcoal.
-
Allow the hot, clear filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Once crystal formation appears to be complete, place the flask in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
Table 1: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and purity assessment. | Characteristic peaks for the furan, phenyl, and propanoic acid protons. The integration of these peaks should correspond to the number of protons in each environment. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to each unique carbon atom in the molecule. |
| Mass Spectrometry (MS) | Determination of the molecular weight. | A molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₃H₁₂O₃, MW: 216.23 g/mol ). |
| Melting Point | Assessment of purity. | A sharp and defined melting point range is indicative of a pure compound. |
Preparation for Biological Testing
Proper preparation of the test compound is crucial for obtaining reliable and reproducible results in biological assays.
Stock Solution Preparation
Due to the likely poor aqueous solubility of this compound, a stock solution is typically prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for in vitro assays.
Protocol 3: Preparation of a 100 mM Stock Solution in DMSO
Materials:
-
Purified this compound
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Accurately weigh 21.62 mg of this compound.
-
Transfer the weighed compound into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously until the compound is completely dissolved. The solution should be clear.
-
If required for the biological application (e.g., cell culture), the stock solution can be sterilized by filtration through a 0.22 µm DMSO-compatible syringe filter.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Preparation of Working Solutions for Cell-Based Assays
To minimize solvent toxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%.
Protocol 4: Preparation of Working Solutions
Materials:
-
100 mM stock solution of this compound in DMSO
-
Sterile cell culture medium
Procedure:
-
Thaw an aliquot of the 100 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the assay.
-
It is critical to add the stock solution to the medium and mix immediately and thoroughly to prevent precipitation of the compound.
Biological Testing Protocols
The following are detailed protocols for assessing the potential biological activities of this compound.
In Vitro Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5][6]
Protocol 5: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell line(s) of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound working solutions
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest test concentration) and a no-treatment control.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 2: Representative Cytotoxicity Data for Furan and Arylpropanoic Acid Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Furan-based derivatives | A549 (Lung Cancer) | 6.66 | [7] |
| Furan-based derivatives | HT-29 (Colon Cancer) | 8.51 | [7] |
| Thiazole-propanoic acid derivative | A549 (Lung Cancer) | 2.47 | [8] |
| Thiazole-propanoic acid derivative | A549 (Lung Cancer) | 5.42 | [8] |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9][10][11]
Protocol 6: Broth Microdilution MIC Assay
Materials:
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
This compound working solutions
-
Bacterial or fungal inoculum standardized to the appropriate density (e.g., 0.5 McFarland standard)
-
Plate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of this compound in the appropriate broth medium directly in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism in the broth.
-
Add the standardized inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only, no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 3: Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives
| Compound Derivative | Test Organism | MIC (µg/mL) | Reference |
| 3-(Furan-2-yl)-3-phenylpropanoic acid | Candida albicans | 64 | [1][12] |
| 3-(Furan-2-yl)-3-phenylpropanoic acid | Escherichia coli | >64 | [1][12] |
| 3-(Furan-2-yl)-3-phenylpropanoic acid | Staphylococcus aureus | >64 | [1][12] |
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and potential signaling pathways that may be modulated by this compound based on the activities of similar furan-containing compounds.[4][13][14]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MAPK signaling pathway | Abcam [abcam.com]
- 8. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 9. hielscher.com [hielscher.com]
- 10. protocols.io [protocols.io]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. cusabio.com [cusabio.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. cusabio.com [cusabio.com]
Application Notes and Protocols for Phenylpropanoic Acid Derivatives in Cancer Cell Line Studies
Note on the Target Compound: As of the latest available research, specific studies on the application of 3-(5-Phenyl-2-furyl)propanoic acid in cancer cell line research are not extensively documented in publicly accessible literature. However, significant research has been conducted on structurally related phenylpropanoic acid derivatives, which have shown promising anticancer activities. This document provides detailed application notes and protocols based on the findings for these related compounds, offering valuable insights for researchers in oncology and drug development.
The primary focus of this document will be on two classes of derivatives for which substantial data exists:
-
3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives
-
3-((4-hydroxyphenyl)amino)propanoic acid derivatives
These compounds have been evaluated in various cancer cell lines, particularly lung cancer models, and have demonstrated potential as novel anticancer agents.[1]
Quantitative Data Presentation
The antiproliferative activities of these phenylpropanoic acid derivatives have been assessed in several cancer cell lines. The data is summarized below for easy comparison.
Table 1: Antiproliferative Activity of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid Derivatives [1]
| Compound | Cell Line | IC50 (µM) | Cell Viability (%) at 100 µM |
| 21 | A549 | 5.42 | - |
| H69 | - | 18.3 | |
| H69AR | - | 23.5 | |
| 22 | A549 | 2.47 | - |
| H69 | - | 33.9 | |
| H69AR | - | 26.6 | |
| 25 | H69 | - | 27.7 |
| H69AR | - | 48.4 | |
| 26 | H69 | - | 67.0 |
| H69AR | - | 15.4 | |
| Cisplatin | A549 | >100 | - |
Table 2: Cytotoxicity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives in A549 Cells [1]
| Compound(s) | Effect on A549 Cell Viability | Notes |
| 12, 20, 21, 22, 29 | Reduced viability by 50% | Also suppressed cell migration.[1][2] |
| 20 | Potent antioxidant properties | Most promising candidate from the series, contains a 2-furyl substituent.[1][2] |
Proposed Mechanisms of Action
In silico and experimental studies have suggested distinct mechanisms of action for the two classes of derivatives.
1. Thiazole Derivatives: Targeting SIRT2 and EGFR
Derivatives of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid, such as compound 22, are proposed to exert their anticancer effects by targeting and inhibiting Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[1] Inhibition of these proteins can disrupt crucial downstream signaling pathways that are often dysregulated in cancer, leading to decreased cell proliferation and survival.[1]
References
Troubleshooting & Optimization
Optimizing reaction conditions for 3-(5-Phenyl-2-furyl)propanoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(5-Phenyl-2-furyl)propanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and related derivatives.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective catalyst | Trifluoroacetic acid may not be acidic enough for electrophilic activation. Brønsted superacids like trifluoromethanesulfonic acid (TfOH) or Lewis acids like aluminum chloride (AlCl₃) are more effective.[1] |
| Polymerization of starting materials | Strong acids such as sulfuric acid (H₂SO₄) can lead to the formation of oligomeric materials instead of the desired product.[1] | |
| Sub-optimal reaction time | Prolonged reaction times, for instance from 1 hour to 4 hours when using AlCl₃, can lead to a decrease in product yield.[1] | |
| Formation of Side Products | Furan ring opening | The furan ring is susceptible to opening under strongly acidic conditions, leading to undesired byproducts. Careful control of acid concentration and reaction temperature is crucial. |
| Oligomerization | The use of overly strong acids like H₂SO₄ can cause the starting materials to polymerize.[1] | |
| Difficulties in Product Purification | Oily product that does not crystallize | The presence of impurities can inhibit crystallization. Attempt further purification using column chromatography. Trying different solvent systems for recrystallization or seeding with a pure crystal can also induce crystallization.[2] |
| Co-crystallization of impurities | If impurities co-crystallize with the product, multiple recrystallizations from different solvent systems may be necessary. A final purification step by column chromatography should be considered if recrystallization is insufficient.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the hydroarylation of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH).[1] The likely starting material, 3-(5-phenyl-2-furyl)propenoic acid, can be synthesized via a condensation reaction between 5-phenyl-2-furaldehyde and malonic acid. 5-phenyl-2-furaldehyde itself is often prepared through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction between a furan-2-carbaldehyde derivative and phenylboronic acid.[3]
Q2: Which catalyst provides the best yield for the hydroarylation step?
For the hydroarylation of 3-(furan-2-yl)propenoic acid with benzene, aluminum chloride (AlCl₃) at room temperature for 1 hour has been shown to achieve a yield of 65%.[1] In comparison, using trifluoromethanesulfonic acid (TfOH) under similar conditions resulted in moderate yields of 22-33%.[1]
Q3: What are some common side reactions to be aware of during the synthesis?
A significant side reaction is the formation of oligomeric materials, especially when using strong acids like H₂SO₄.[1] The furan ring itself can also be unstable under strongly acidic conditions, potentially leading to ring-opening byproducts.
Q4: What are the recommended methods for purifying the final product?
The primary method for purifying this compound is recrystallization.[2] Suitable solvent systems for carboxylic acids often include ethanol/water, ethyl acetate/hexanes, or toluene.[2] If recrystallization proves difficult due to an oily product or persistent impurities, column chromatography is a recommended secondary purification step.[2]
Q5: How can I confirm the identity and purity of my synthesized this compound?
A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is effective for determining the percentage purity.[4] To confirm the molecular structure and mass, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[4] For ¹H NMR of a similar compound, 3-(3-(benzyloxy)phenyl)propanoic acid, characteristic signals include a broad singlet for the carboxylic acid proton between 10-12 ppm, aromatic protons, and the methylene groups of the propanoic acid chain.[4]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acids.[5]
Materials:
-
3-(5-Phenyl-2-furyl)propenoic acid
-
Benzene
-
Trifluoromethanesulfonic acid (TfOH) or Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Chloroform
-
Sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
In a reaction vessel, combine 3-(5-phenyl-2-furyl)propenoic acid (1 equivalent), benzene, and dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (TfOH) or aluminum chloride (AlCl₃).
-
Stir the reaction mixture at 0 °C for 2 hours or at room temperature for 1 hour if using AlCl₃.
-
Pour the reaction mixture into water.
-
Extract the aqueous layer with chloroform (3 x 50 mL).
-
Combine the organic extracts and wash with water (3 x 50 mL).
-
Dry the organic layer over sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]
Technical Support Center: Friedel-Crafts Acylation of Furan Compounds
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Friedel-Crafts acylation of furan compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the Friedel-Crafts acylation of furan, offering potential causes and solutions to improve reaction outcomes.
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low or No Yield | 1. Furan Decomposition/Polymerization: Furan is sensitive to strong acidic conditions and can readily polymerize.[1] 2. Inactive Catalyst: The Lewis acid catalyst may be hydrolyzed by moisture. 3. Insufficient Catalyst Activity: The chosen catalyst may not be strong enough for the specific acylating agent and substrate. | 1a. Use Milder Catalysts: Employ milder Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), or ytterbium(III) triflate (Yb(OTf)₃).[2][3][4] 1b. Heterogeneous Catalysts: Consider using solid acid catalysts like aluminum dodecatungstophosphate/Mg(OH)₂, or metal-exchanged dodecatungstophosphoric acid (DTP) on supports like K-10 clay, which can offer higher selectivity and milder reaction conditions.[1][5][6] 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Handle hygroscopic catalysts in a glovebox or under an inert atmosphere.[7] 3. Catalyst Screening: Test a panel of Lewis acids of varying strengths to find the optimal catalyst for your specific reaction. |
| Product Decomposition | 1. Harsh Reaction Conditions: High temperatures and strong acids can lead to the degradation of the acylated furan product. 2. Prolonged Reaction Time: Leaving the reaction for too long can result in side reactions and product decomposition. | 1a. Lower Reaction Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to minimize decomposition.[7] 1b. Use Milder Catalysts: As mentioned above, milder catalysts can prevent product degradation. 2. Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction and quench it once the starting material is consumed to avoid over-reaction. |
| Formation of Multiple Products (Polysubstitution) | 1. High Reactivity of Furan: Furan is a highly nucleophilic aromatic compound, which can lead to multiple acylations. 2. Excess Acylating Agent: Using a large excess of the acylating agent can drive the reaction towards polysubstitution. | 1. Deactivating Effect of Acyl Group: The product ketone is generally less reactive than the starting furan, which helps to prevent multiple acylations.[8][9] However, careful control of stoichiometry is still important. 2. Control Stoichiometry: Use a stoichiometric amount or a slight excess of the acylating agent relative to the furan. |
| Reaction Stalls or is Sluggish | 1. Poor Solubility of Reactants: The reactants or catalyst may not be fully dissolved in the chosen solvent. 2. Low Reaction Temperature: While preventing decomposition, very low temperatures can significantly slow down the reaction rate. | 1. Solvent Optimization: Screen different solvents to ensure adequate solubility of all components. In some cases, solvent-free conditions with heterogeneous catalysts can be effective.[6][10] 2. Gradual Temperature Increase: Start the reaction at a low temperature and gradually warm it to room temperature or slightly above while monitoring for product formation and decomposition. |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the Friedel-Crafts acylation of furan?
A1: The primary challenges stem from the high reactivity and acid sensitivity of the furan ring, which can lead to polymerization and decomposition under classical Friedel-Crafts conditions.[1] Achieving high yields often requires milder catalysts and carefully controlled reaction conditions to avoid these side reactions.
Q2: Which catalysts are recommended for the acylation of furan?
A2: Due to furan's sensitivity, strong Lewis acids like AlCl₃ can lead to low yields.[2] Milder catalysts are generally preferred. Boron trifluoride and its complexes are effective for this transformation.[2] Heterogeneous catalysts, such as chromium-exchanged dodecatungstophosphoric acid supported on K-10 clay (Cr₀.₆₆-DTP/K-10), have shown excellent activity, providing high conversion and selectivity under optimized, solvent-free conditions.[5][6][11] Ytterbium(III) triflate in ionic liquids has also been used successfully.[3] Zinc chloride is another viable catalyst that can reduce reaction temperature and time.[4]
Q3: What acylating agents can be used with furan?
A3: Both acyl halides (e.g., acetyl chloride, benzoyl chloride) and carboxylic acid anhydrides (e.g., acetic anhydride) are commonly used as acylating agents for furan.[2][12] In some cases, carboxylic acids themselves can be used in conjunction with specific heterogeneous catalysts.[1]
Q4: What is the effect of solvent choice on the reaction?
A4: The choice of solvent can influence reaction rate and product distribution.[13] For furan acylation, non-polar solvents like methylene chloride or carbon disulfide are often used.[7][13] However, solvent-free conditions have been shown to be highly effective, particularly with heterogeneous catalysts, offering a greener alternative.[6][10] The polarity of the solvent can affect the solubility of reactants and the stability of intermediates.[14]
Q5: How can I prevent polymerization of furan during the reaction?
A5: To minimize polymerization, it is crucial to use milder reaction conditions. This includes employing less aggressive Lewis acids, maintaining lower reaction temperatures, and avoiding prolonged reaction times. The use of heterogeneous catalysts that can be easily separated from the reaction mixture can also help in controlling the reaction and preventing further degradation.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the Friedel-Crafts acylation of furan, highlighting the performance of different catalytic systems.
Table 1: Performance of Various Catalysts in Furan Acylation with Acetic Anhydride
| Catalyst | Support | Furan Conversion (%) | Selectivity (%) | Reference |
| Cr₀.₆₆-DTP | K-10 Clay | 88 | 100 | [5][6] |
| Cr₀.₆₆-DTP | SiO₂ | Lower than K-10 | - | [6] |
| Cr₀.₆₆-DTP | ZrO₂ | Lower than K-10 | - | [6] |
| AlPW₁₂O₄₀ / Mg(OH)₂ | - | Good to Excellent Yields | Regioselective for 2-position | [1] |
| Yb(OTf)₃ | Ionic Liquid | 90-95 (for various substrates) | - | [3] |
| Zinc Chloride | - | High Yield (89.4% reported) | High Purity (98.6%) | [4] |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Furan using a Homogeneous Catalyst (e.g., BF₃·OEt₂)
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of furan in an anhydrous solvent (e.g., methylene chloride) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Cooling: Cool the solution to the desired temperature (typically 0 °C) using an ice bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., boron trifluoride etherate) to the stirred solution.
-
Acylating Agent Addition: Add a solution of the acylating agent (e.g., acetic anhydride or benzoyl chloride) in the anhydrous solvent dropwise via the addition funnel, maintaining the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis.
-
Quenching: Once the reaction is complete, carefully quench it by pouring the mixture into a beaker containing ice and water, or a saturated aqueous solution of sodium bicarbonate.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by distillation or column chromatography.
General Protocol for Friedel-Crafts Acylation of Furan using a Heterogeneous Catalyst (e.g., Cr₀.₆₆-DTP/K-10)
-
Catalyst Activation: If required, activate the catalyst by heating under vacuum to remove any adsorbed moisture.
-
Reaction Setup: In a round-bottom flask, combine furan, the acylating agent (e.g., acetic anhydride), and the heterogeneous catalyst under solvent-free conditions.
-
Reaction Conditions: Heat the mixture to the optimized temperature (e.g., 50 °C) with vigorous stirring.[11]
-
Reaction Monitoring: Monitor the reaction progress using GC or TLC.
-
Catalyst Removal: After the reaction is complete, cool the mixture and separate the solid catalyst by filtration or centrifugation. The catalyst can often be washed, dried, and reused.
-
Purification: Purify the liquid product directly, typically by vacuum distillation.
Visualizations
Caption: Mechanism of Friedel-Crafts Acylation on Furan.
Caption: Troubleshooting Workflow for Low Yield in Furan Acylation.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. US2515123A - Acylation of furan - Google Patents [patents.google.com]
- 3. zenodo.org [zenodo.org]
- 4. CN102702143B - Method for preparing 2-acetylfuran - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling - ProQuest [proquest.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting low efficacy of propanoic acid derivatives in cellular assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with propanoic acid derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cellular assays, helping you navigate potential issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My propanoic acid derivative shows lower than expected efficacy in a cell viability assay. What are the potential causes?
Several factors can contribute to the low efficacy of your compound. These can be broadly categorized into issues related to the compound itself, the cell culture conditions, or the assay protocol. Specific areas to investigate include compound stability and solubility in your culture medium, cellular uptake, suboptimal cell health, or inaccuracies in the assay itself.[1][2][3] It's also possible that at higher concentrations, some drugs may lose efficacy due to mechanisms like aggregation, which can prevent the drug from penetrating the cell membrane.[4]
Q2: How can I be sure my compound is stable and soluble in the cell culture medium for the duration of the experiment?
Propanoic acid is highly soluble in polar solvents like water.[5] However, derivatives may have different properties. To ensure stability and solubility, it is recommended to prepare fresh stock solutions and dilute them in the appropriate serum-free or complete medium just before use. Visually inspect for any precipitation after dilution. For long-term experiments, you may need to assess the compound's stability in the medium over time using analytical methods like HPLC. Some specialized media components, like certain peptides, can also be used to improve the stability and solubility of amino acids and other small molecules in cell culture.[6]
Q3: Could poor cellular uptake be the reason for the low efficacy of my propanoic acid derivative?
Yes, inefficient cellular uptake is a common reason for the low potency of small molecules.[7] Propanoic acid derivatives, being carboxylic acids, may have charged groups that can limit their passive diffusion across the cell membrane.[7] You can investigate uptake using fluorescently labeled analogs of your compound or by measuring the intracellular concentration using mass spectrometry. Strategies to enhance uptake include using prodrugs where the carboxylic acid group is masked with a lipophilic moiety.[7]
Q4: How do I know if my cell culture conditions are optimal for the assay?
Suboptimal cell health can significantly impact assay results.[8] Ensure your cells are healthy, within a low passage number, and growing in the log phase.[2] Regularly check for signs of contamination. The choice of cell line is also critical; using a cell line that is not relevant to the disease model can lead to misleading results.[2] It is also important to maintain a consistent and optimal environment in your incubator, paying attention to factors like temperature and CO2 levels.[8]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (e.g., MTT, MTS).
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Cell Seeding Density | Optimize cell number by performing a cell titration experiment. | An inappropriate cell number can lead to nutrient depletion or contact inhibition, affecting metabolic activity and the assay's linear range.[9] |
| Compound Precipitation | Prepare fresh dilutions for each experiment and visually inspect for precipitates. | Insoluble compound will not be available to the cells, leading to inaccurate efficacy measurements.[4] |
| Incubation Time | Vary the incubation time with the compound and the assay reagent. | The optimal timing for observing an effect can vary between compounds and cell lines.[9][10] |
| Assay Interference | Run a control with the compound in cell-free media. | Some compounds can directly react with the assay reagents (e.g., MTT), leading to false-positive or false-negative results.[4] |
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting inconsistent cell viability assay results.
Problem 2: No significant increase in apoptosis markers (e.g., Caspase-3 activity, Annexin V staining) despite expecting a cytotoxic effect.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Timing of Assay | Perform a time-course experiment to measure apoptosis at different time points. | Apoptosis is a dynamic process. The peak of caspase activation or phosphatidylserine externalization may occur earlier or later than the time point you are measuring.[11] |
| Cell Death via a Different Mechanism | Assess for other forms of cell death, such as necrosis or autophagy. | Your compound may be inducing cell death through a non-apoptotic pathway.[2] |
| Insufficient Compound Concentration | Perform a dose-response experiment with a wider range of concentrations. | The effective concentration required to induce apoptosis may be higher than what is being used.[12] |
| Inactive Caspases | Use a positive control (e.g., staurosporine) to ensure the assay is working correctly. | This will confirm that the cells are capable of undergoing apoptosis and that the assay reagents are effective. |
Apoptosis Troubleshooting Logic
Caption: Decision tree for troubleshooting the absence of apoptotic signals.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a widely used colorimetric assay to assess cell metabolic activity.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[14]
-
Compound Treatment: Treat cells with various concentrations of the propanoic acid derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9][15]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[15]
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.[10][15]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Harvest both adherent and suspension cells and wash them with cold PBS.[16]
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[16][17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible (within 1 hour).[16]
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[11]
-
Cell Lysis: Induce apoptosis in your cells and prepare cell lysates using a lysis buffer.[18][19]
-
Protein Quantification: Determine the protein concentration of each lysate.[11]
-
Assay Reaction: Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).[18]
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.[18]
-
Signal Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.[18]
Signaling Pathways
Propanoic acid and its derivatives can influence various cellular signaling pathways. Understanding these pathways can help in designing experiments and interpreting results.
Potential Signaling Pathways for Propanoic Acid Derivatives
Caption: Overview of potential signaling pathways modulated by propanoic acid derivatives and their downstream cellular effects.[20][21][22][23][24][25]
References
- 1. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. cellgs.com [cellgs.com]
- 4. researchgate.net [researchgate.net]
- 5. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. caspase3 assay [assay-protocol.com]
- 12. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. mpbio.com [mpbio.com]
- 20. staff.najah.edu [staff.najah.edu]
- 21. Propionic acid induces dendritic spine loss by MAPK/ERK signaling and dysregulation of autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. Indole-3-propionic Acid-aggravated CCl4-induced Liver Fibrosis via the TGF-β1/Smads Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues of 3-(5-Phenyl-2-furyl)propanoic acid in aqueous buffers
Technical Support Center: 3-(5-Phenyl-2-furyl)propanoic acid
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers, a common challenge for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral aqueous buffers?
A1: this compound is a carboxylic acid with a significant non-polar structure, including a phenyl and a furan ring. This large hydrophobic region dominates its physical properties, leading to low solubility in polar solvents like water or neutral buffers. In its protonated (acidic) form, the molecule is uncharged and thus less likely to interact favorably with water molecules.
Q2: What is the most straightforward method to improve its solubility in an aqueous solution?
A2: The simplest and most common method to increase the solubility of a carboxylic acid is to adjust the pH of the aqueous buffer.[1][][3] By increasing the pH to a value above the compound's pKa, the carboxylic acid group deprotonates to form a carboxylate salt. This charged species is significantly more polar and, therefore, more soluble in water.[1][4]
Q3: What is the estimated pKa of this compound?
Q4: Can I use organic co-solvents to dissolve this compound?
A4: Yes, using a water-miscible organic co-solvent is a very effective strategy.[1][] Co-solvents like DMSO, DMF, ethanol, or polyethylene glycol (PEG) can disrupt the hydrogen bonding network of water, creating a less polar environment that is more favorable for dissolving hydrophobic compounds.[] This is a common practice, especially for preparing stock solutions.[6][7]
Q5: Are there other advanced methods to improve solubility for formulation development?
A5: For more advanced applications, such as drug formulation, techniques like complexation with cyclodextrins can be highly effective.[8][9][10][11] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the non-polar part of the drug molecule, forming an inclusion complex that has greatly improved aqueous solubility.[8][9][10][11]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
-
Cause: This is a common issue known as "crashing out." The final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with a small percentage of DMSO present.
-
Solution Workflow:
-
Increase Co-solvent Percentage: Increase the final concentration of DMSO in your buffer. However, be mindful that high concentrations of organic solvents can affect biological assays.
-
Adjust Buffer pH: Prepare your aqueous buffer at a higher pH (e.g., 7.4 or 8.0) before adding the compound's stock solution. The ionized form of the compound is more soluble.
-
Lower Final Concentration: Your experiment may require a lower final concentration of the compound. Determine the maximum solubility in your desired buffer system first.
-
Use a Different Solubilizer: Consider adding a solubilizing agent like a surfactant (e.g., Tween® 80) or a cyclodextrin to the aqueous buffer.
-
Issue 2: The pH of my buffer changes after adding the compound.
-
Cause: You are adding a significant amount of an acidic compound to a buffer with insufficient buffering capacity.
-
Solutions:
-
Increase Buffer Concentration: Use a higher molarity buffer (e.g., increase from 10 mM to 50 mM or 100 mM) to better resist pH changes.
-
Re-adjust pH: After the compound has dissolved, check the pH of the final solution and carefully re-adjust it to the target value using a dilute base (e.g., 0.1 M NaOH).
-
Issue 3: I need to dissolve the compound at a high concentration in a near-neutral buffer (pH ~7.0-7.4) for a cell-based assay.
-
Cause: The required concentration is likely above the intrinsic aqueous solubility of the compound at this pH.
-
Solutions:
-
Cyclodextrin Complexation: This is often the best approach for biocompatible formulations. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[9] Pre-forming a complex can dramatically increase solubility.[9]
-
Use of Co-solvents: Determine the maximum tolerable percentage of a co-solvent (like DMSO) for your specific cell line. Often, concentrations up to 0.5% or 1% (v/v) are acceptable.
-
Combined Approach: A combination of pH adjustment (e.g., to pH 7.4), a low percentage of co-solvent, and the addition of a cyclodextrin can have a synergistic effect on solubility.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for solubilizing the compound.
Quantitative Data & Tables
The following tables provide representative data on the solubility of this compound under different conditions.
Table 1: Solubility as a Function of pH
| Buffer pH | Solubility (µg/mL) | Molar Solubility (µM) | Method |
| 5.0 | < 1 | < 4.3 | Shake-Flask |
| 6.0 | ~15 | ~65 | Shake-Flask |
| 7.0 | ~120 | ~521 | Shake-Flask |
| 7.4 | ~250 | ~1086 | Shake-Flask |
| 8.0 | > 1000 | > 4343 | Shake-Flask |
| Note: Data are illustrative, based on typical behavior for this class of compound (MW: 230.26 g/mol ). Assumes buffer is 50 mM Phosphate. |
Table 2: Effect of Co-solvents and Cyclodextrin on Solubility in Phosphate Buffer (pH 7.4)
| Solubilizing Agent | Concentration (% w/v or v/v) | Solubility (µg/mL) | Fold Increase (vs. pH 7.4) |
| None | N/A | ~250 | 1.0 |
| DMSO | 1% v/v | ~550 | 2.2 |
| Ethanol | 5% v/v | ~700 | 2.8 |
| PEG 400 | 5% v/v | ~950 | 3.8 |
| Hydroxypropyl-β-cyclodextrin | 2% w/v | ~2100 | 8.4 |
| Hydroxypropyl-β-cyclodextrin | 5% w/v | ~5400 | 21.6 |
| Note: Data are illustrative and intended for comparison purposes. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility via Shake-Flask Method
This protocol describes the thermodynamic solubility measurement.[6][12][13]
-
Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a glass vial. The presence of undissolved solid is essential throughout the experiment.[12]
-
Solvent Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer to the vial.
-
Equilibration: Seal the vial and place it on a rotary shaker or orbital agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24-48 hours to ensure equilibrium is reached.[12]
-
Sample Processing: After equilibration, allow the suspension to settle for 30 minutes. Carefully withdraw an aliquot of the supernatant without disturbing the solid material.
-
Separation: Filter the supernatant through a 0.22 µm PVDF syringe filter to remove all undissolved particles. The first few drops should be discarded to avoid adsorption effects.
-
Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method. Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a simple method for preparing a solution with enhanced solubility using cyclodextrins.[8]
-
Cyclodextrin Solution: Prepare a solution of the desired cyclodextrin (e.g., 5% w/v HP-β-CD) in the aqueous buffer of choice.
-
Compound Addition: Weigh the required amount of this compound and add it to the cyclodextrin solution.
-
Complexation: Vigorously stir or sonicate the mixture at room temperature. Gentle heating (e.g., to 40°C) can sometimes accelerate the process. The solution should clarify as the inclusion complex forms.
-
Filtration: Once the compound is fully dissolved, filter the solution through a 0.22 µm sterile filter for use in experiments.
Solubilization Mechanism Diagram
Caption: Encapsulation by cyclodextrin to form a soluble complex.
References
- 1. benchchem.com [benchchem.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. m.youtube.com [m.youtube.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. humapub.com [humapub.com]
- 9. mdpi.com [mdpi.com]
- 10. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. quora.com [quora.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Purification of Crude 3-(5-Phenyl-2-furyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-(5-Phenyl-2-furyl)propanoic acid.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Recovery After Purification
Question: I am experiencing a significant loss of my product after performing purification. What are the likely causes and how can I improve the yield?
Answer: Low recovery is a common problem and can be attributed to several factors, particularly the stability of the furan moiety and the physical properties of the carboxylic acid.
-
Acid Sensitivity of the Furan Ring: The furan ring is susceptible to degradation under acidic conditions, which can occur during column chromatography with silica gel or if acidic solvents are used.
-
Solution:
-
Neutralize Silica Gel: Before use, wash silica gel with a dilute solution of a non-nucleophilic base like triethylamine (0.1-1% in the eluent) to neutralize acidic sites.
-
Alternative Stationary Phases: Consider using less acidic stationary phases such as neutral alumina or Florisil®.
-
-
-
Sub-optimal Recrystallization Conditions:
-
Solution:
-
Solvent Selection: Ensure the chosen recrystallization solvent has a steep solubility curve for your compound (high solubility when hot, low solubility when cold). Perform small-scale solvent screening to identify the ideal solvent or solvent mixture.
-
Minimize Transfers: Each transfer of the product can result in material loss. Plan your workflow to minimize the number of transfers.
-
Second Crop: The mother liquor from the first filtration may still contain a significant amount of dissolved product. Concentrate the mother liquor and cool it to obtain a second crop of crystals. Be aware that the purity of the second crop may be lower.
-
-
Issue 2: Oiling Out During Recrystallization
Question: My compound is not crystallizing but is separating as an oil during recrystallization. What is causing this and how can I fix it?
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities.
-
Cause: The compound melts before it dissolves in the boiling solvent.
-
Solution:
-
Lower Boiling Point Solvent: Choose a recrystallization solvent with a lower boiling point than the melting point of your compound.
-
Solvent Mixture: Use a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat until the solution is clear and then allow it to cool slowly.
-
-
-
Cause: High concentration of impurities.
-
Solution:
-
Pre-purification: If the crude material is very impure, consider a preliminary purification step like a simple filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization.
-
-
Issue 3: Product Discoloration
Question: My purified this compound is colored, suggesting the presence of impurities. How can I remove the color?
Answer: Colored impurities are common in organic synthesis.
-
Solution:
-
Activated Charcoal: During recrystallization, after the crude product is dissolved in the hot solvent, add a small amount of activated charcoal (about 1-2% by weight of the solute). The colored impurities will adsorb onto the surface of the charcoal. Hot filter the solution to remove the charcoal before allowing the solution to cool and crystallize. Caution: Using too much charcoal can lead to the loss of your desired product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurities will largely depend on the synthetic route used. However, common impurities may include:
-
Unreacted starting materials, such as 5-phenylfurfural and the reagent used to introduce the propanoic acid side chain.
-
By-products from side reactions, such as products from the hydroarylation of the furan ring if strong acids are used in the synthesis.[1]
-
Polymeric materials resulting from the degradation of the furan ring.
Q2: What is the recommended storage condition for this compound?
A2: Given the acid sensitivity of the furan ring, it is recommended to store the purified compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Q3: What are the key physical properties of this compound?
A3: Key physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 3465-61-0 |
| Molecular Formula | C₁₃H₁₂O₃ |
| Molecular Weight | 216.23 g/mol |
| Melting Point | Data not readily available in the searched literature. A related compound, 3-(2-Furyl)propionic acid, has a melting point of 56-60 °C. |
| Solubility | Specific quantitative solubility data is not readily available. As a carboxylic acid with a significant aromatic portion, it is expected to be soluble in polar organic solvents like ethanol, ethyl acetate, and acetone, and sparingly soluble in non-polar solvents like hexane and water. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not at room temperature. For a two-solvent system, the first solvent should dissolve the compound at all temperatures, and the second should be a poor solvent in which the first solvent is miscible.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent. For this acid-sensitive compound, it is recommended to use neutralized silica gel.
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities. A typical starting eluent for a carboxylic acid might be a mixture of hexane and ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Common side reactions in the synthesis of 5-substituted furan-2-propanoic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-substituted furan-2-propanoic acids.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 5-substituted furan-2-propanoic acids, focusing on common side reactions and purification challenges.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| SR-001 | Low or no yield of the desired product, formation of a dark, insoluble tar-like substance. | Polymerization/Oligomerization of the furan ring: Furan rings, especially those with electron-releasing substituents, are susceptible to polymerization in the presence of strong acids.[1][2] This is often initiated by protonation of the furan ring, leading to reactive electrophiles that trigger polymerization.[1] | 1. Milder Acid Catalysts: Use less harsh acidic conditions. For instance, in hydroarylation reactions, AlCl₃ has been shown to give higher yields compared to stronger acids like H₂SO₄ or TfOH which can lead to oligomers.[3][4]2. Control of Reaction Temperature: Maintain a low reaction temperature (e.g., 0 °C) to minimize the rate of polymerization.[3]3. Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water can facilitate side reactions. |
| SR-002 | Formation of a significant amount of a byproduct with a lower molecular weight than the starting material or product. | Decarboxylation: The propanoic acid side chain, particularly if there is a β-carbonyl group or under harsh thermal conditions, can undergo decarboxylation, leading to the loss of CO₂.[5][6] | 1. Temperature Control: Avoid excessive heating during the reaction and work-up.2. Mild Reaction Conditions: Use milder reagents and shorter reaction times where possible. |
| SR-003 | Presence of impurities with opened furan rings in the final product, often identified by carbonyl signals in NMR/IR. | Furan Ring Opening: In strongly acidic and aqueous environments, the furan ring can undergo acid-catalyzed ring opening to form dicarbonyl compounds.[2][7] | 1. Anhydrous Conditions: Perform the synthesis under inert and dry conditions.2. pH Control during Work-up: Neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids during extraction and purification. |
| SR-004 | Formation of regioisomers during substitution reactions on the furan ring. | Lack of Regiocontrol: Electrophilic substitution on a 2-substituted furan can potentially occur at the 5-position or other positions, depending on the directing effects of the substituents and the reaction conditions. | 1. Use of Directing Groups: Employ starting materials with appropriate directing groups to favor substitution at the desired position.2. Optimization of Reaction Conditions: Vary the catalyst, solvent, and temperature to improve regioselectivity. |
| PC-001 | Difficulty in separating the desired product from oligomeric/polymeric byproducts. | Similar Polarity: The desired product and oligomeric byproducts may have similar polarities, making chromatographic separation challenging. | 1. Precipitation/Trituration: Attempt to precipitate the desired product from a suitable solvent, leaving the more soluble oligomers in solution. Trituration with a non-polar solvent can also help remove less polar impurities.2. Optimized Chromatography: Use a different stationary phase or a carefully optimized gradient elution in column chromatography. |
Frequently Asked Questions (FAQs)
Q1: My synthesis of a 5-substituted furan-2-propanoic acid from the corresponding propenoic acid is resulting in a dark tar. What is happening?
A1: The formation of a dark, insoluble tar is a strong indication of polymerization or oligomerization of the furan ring.[8] This is a common side reaction when working with furan derivatives under strongly acidic conditions, which are often used in reactions like hydroarylation.[4][9] The furan ring can be protonated by the strong acid, creating a highly reactive species that can attack other furan rings, leading to a chain reaction and the formation of polymeric material.[1]
To mitigate this, consider the following:
-
Use a milder Lewis acid catalyst: For example, aluminum chloride (AlCl₃) has been shown to be effective while minimizing oligomerization compared to triflic acid (TfOH) or sulfuric acid (H₂SO₄) in certain hydroarylation reactions.[3][4]
-
Control the reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C) can significantly reduce the rate of polymerization.[3]
-
Ensure anhydrous conditions: Moisture can contribute to side reactions and should be rigorously excluded.
Q2: I am observing an unexpected loss of a carboxyl group in my product. What could be the cause?
A2: The loss of a carboxyl group is likely due to decarboxylation. This reaction, where a carboxyl group is removed as carbon dioxide (CO₂), can be promoted by heat.[6] While furan-2-propanoic acids are not β-keto acids (which are particularly prone to decarboxylation), the reaction can still occur under forcing conditions.[5] To avoid this, it is crucial to maintain careful temperature control throughout your synthesis and purification steps.
Q3: How can I prevent the furan ring from opening during my reaction?
A3: Furan rings are susceptible to acid-catalyzed ring-opening, especially in the presence of water.[2][7] This reaction proceeds via protonation of the furan ring, followed by nucleophilic attack of water, leading to the formation of acyclic dicarbonyl compounds. To prevent this:
-
Work under anhydrous conditions: Use dry solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Minimize exposure to strong acids: If an acidic workup is necessary, perform it quickly and at a low temperature. Prompt neutralization of the acid is recommended.
Q4: What are the best practices for purifying 5-substituted furan-2-propanoic acids, especially when dealing with oligomeric impurities?
A4: Purifying the target acid from oligomeric byproducts can be challenging due to their potentially similar polarities.
-
Column Chromatography: This is a standard method, but a careful selection of the stationary phase (e.g., silica gel, alumina) and a well-optimized eluent system (gradient elution is often necessary) are critical for successful separation.
-
Recrystallization: If a suitable solvent system can be found where the desired product has significantly lower solubility than the oligomers at a given temperature, recrystallization can be a highly effective purification technique.
-
Trituration: Washing the crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble, can be a simple and effective way to remove some of the oligomeric material.
Experimental Protocols
Synthesis of 3-(Furan-2-yl)propenoic Acid (A common precursor) [3]
-
Reactants: Furan-2-carbaldehyde, Malonic acid, Pyridine, Piperidine.
-
Procedure:
-
To a solution of furan-2-carbaldehyde (1.0 eq) and malonic acid (1.0 eq) in pyridine, add a catalytic amount of piperidine.
-
Heat the reaction mixture at reflux for several hours.
-
After cooling, pour the mixture into water and acidify with HCl to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to yield 3-(furan-2-yl)propenoic acid.
-
General Procedure for Hydroarylation of 3-(Furan-2-yl)propenoic Acid [3]
-
Reactants: 3-(Furan-2-yl)propenoic acid, Arene (e.g., benzene, toluene), Lewis acid (e.g., AlCl₃).
-
Procedure:
-
To a suspension of the Lewis acid (e.g., AlCl₃, 5.0 eq) in the arene (which also serves as the solvent) at room temperature, add the 3-(furan-2-yl)propenoic acid (1.0 eq).
-
Stir the reaction mixture at room temperature for the appropriate time (e.g., 1 hour).
-
Carefully pour the reaction mixture into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Common side reaction pathways in the synthesis of 5-substituted furan-2-propanoic acids.
Caption: A troubleshooting workflow for identifying and addressing common synthesis issues.
References
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Decarboxylation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability assessment of 3-(5-Phenyl-2-furyl)propanoic acid in DMSO stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of 3-(5-Phenyl-2-furyl)propanoic acid stock solutions prepared in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
A: For optimal stability, stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[1] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] DMSO is hygroscopic and readily absorbs water from the atmosphere, which can lead to compound degradation and precipitation.[3] Therefore, it is essential to use anhydrous DMSO and tightly sealed containers.
Q2: I noticed a precipitate in my stock solution after thawing. What should I do?
A: Precipitation can occur, especially after freeze-thaw cycles or if the solution has absorbed moisture. Carboxylic acids are particularly prone to precipitating from wet DMSO.[4] Before use, bring the vial to room temperature and vortex it thoroughly to ensure the compound is fully dissolved. Gentle warming in a water bath (not exceeding 37°C) can also aid in re-dissolving the compound. If the precipitate persists, it may indicate that the compound's solubility limit has been exceeded or that degradation has occurred. In such cases, it is advisable to prepare a fresh stock solution.
Q3: My experimental results are inconsistent. Could my stock solution be degrading?
A: Inconsistent results can be a sign of compound instability. Degradation of this compound can occur over time, especially if not stored properly. Potential degradation pathways could involve the furan ring, which is susceptible to oxidation.[3] The presence of water in DMSO can also contribute significantly to compound degradation.[3] It is recommended to perform a stability check on your stock solution using an analytical method like HPLC or LC-MS.
Q4: How can I assess the stability of my this compound stock solution?
A: The most reliable way to assess stability is by using a chromatographic method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] These techniques can separate the parent compound from any potential degradants. By comparing the peak area of the parent compound in an aged sample to that of a freshly prepared sample, you can quantify the extent of degradation.
Q5: What are the potential degradation products of this compound in DMSO?
A: While specific degradation products for this compound are not extensively documented, general chemical principles suggest potential pathways. The furan ring is susceptible to oxidation, which could lead to ring-opening products.[3] Additionally, under certain conditions (e.g., presence of acids or bases), DMSO itself can decompose and potentially react with the carboxylic acid.[5][6][7][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Precipitate in Stock Solution | - Solution not fully thawed/mixed- Exceeded solubility limit- Water absorption by DMSO[3]- Freeze-thaw cycles[4] | - Warm gently to room temperature and vortex thoroughly.- Prepare a new, more dilute stock solution.- Use anhydrous DMSO and seal vials tightly.- Aliquot into single-use vials to minimize freeze-thaw cycles. |
| Inconsistent Biological Activity | - Compound degradation- Inaccurate concentration due to precipitation | - Perform an HPLC/LC-MS stability check.- Prepare a fresh stock solution.- Ensure complete dissolution before use. |
| Appearance of New Peaks in HPLC/LC-MS | - Compound degradation | - Identify potential degradants using mass spectrometry.- Review storage conditions and handling procedures.- Consider preparing fresh stock solutions more frequently. |
Experimental Protocols
Protocol: Short-Term Stability Assessment by HPLC
This protocol outlines a method to assess the stability of this compound in a DMSO stock solution over a 48-hour period at room temperature.
-
Preparation of Stock Solution:
-
Accurately weigh 5 mg of this compound.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex until fully dissolved.
-
-
Initial Analysis (T=0):
-
Immediately dilute an aliquot of the stock solution with an appropriate mobile phase (e.g., acetonitrile/water) to a working concentration suitable for HPLC analysis (e.g., 10 µM).
-
Inject the diluted sample into the HPLC system.
-
Record the chromatogram and the peak area of the parent compound.
-
-
Incubation:
-
Store the remaining stock solution in a tightly sealed vial at room temperature (20-25°C), protected from light.
-
-
Subsequent Analyses (T=24h, T=48h):
-
At 24 and 48 hours, take another aliquot from the stock solution.
-
Prepare and analyze the sample as described in step 2.
-
-
Data Analysis:
-
Calculate the percentage of the remaining compound at each time point relative to the initial (T=0) peak area.
-
Percentage Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
A decrease of >5-10% typically indicates significant degradation.
-
Example HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV, determined by a UV scan of the compound (likely in the 254-320 nm range) |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Data Presentation
Table 1: Example Short-Term Stability Data at Room Temperature
| Time Point | Peak Area (Arbitrary Units) | Percentage Remaining (%) |
| T = 0 h | 1,500,000 | 100.0 |
| T = 24 h | 1,485,000 | 99.0 |
| T = 48 h | 1,455,000 | 97.0 |
Table 2: Recommended Storage Conditions and Expected Stability
| Storage Temperature | Recommended Duration | Potential Issues |
| Room Temperature (20-25°C) | < 48 hours | Potential for rapid degradation. |
| 4°C | Up to 1 week | Risk of precipitation and water absorption. |
| -20°C | 1-6 months | Minimal degradation; avoid freeze-thaw cycles. |
| -80°C | > 6 months | Optimal for long-term storage. |
Visualizations
Caption: Workflow for assessing the stability of a compound in a DMSO stock solution.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ziath.com [ziath.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Technical Support Center: Minimizing Byproduct Formation in Furan Derivative Synthesis
Welcome to the technical support center for the synthesis of furan derivatives. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and minimize byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during the synthesis of furan derivatives?
A1: The nature of byproducts heavily depends on the chosen synthetic route.
-
In the Paal-Knorr synthesis , which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, common impurities include unreacted starting materials.[1][2] A potential byproduct is the formation of a thiophene if sulfurizing agents are present, which can also act as dehydrating agents.[3]
-
During the Feist-Benary synthesis , a reaction between α-haloketones and β-dicarbonyl compounds, intermediates known as tricarbonyls can form. These can then convert to other furan isomers through a Paal-Knorr type of synthesis.[4][5]
-
When synthesizing furans from carbohydrates , such as in the production of 5-hydroxymethylfurfural (5-HMF), dark polymeric materials known as "humins" are a major byproduct.[6] These are formed from side-reactions of the starting sugars and/or the furan products.[6]
Q2: How can I minimize the formation of polymeric byproducts (humins) when synthesizing furans from carbohydrates?
A2: The formation of humins is a significant challenge in biomass conversion. Several strategies can be employed to minimize their formation:
-
Solvent Selection: Using a biphasic system, for instance, methyl isobutyl ketone (MIBK) and water, can help by extracting the desired furan derivative from the reactive aqueous phase as it's formed, thereby preventing its degradation into polymers.[7]
-
Control Reagent Concentration: High concentrations of starting materials can accelerate bimolecular side reactions that lead to polymerization. Running the reaction at a lower concentration can be beneficial.[7]
-
Reaction Conditions: Harsh conditions, such as strong acids and high temperatures, promote humin formation.[7] Implementing milder conditions, such as using Lewis acids (e.g., In(OTf)₃), solid acid catalysts (e.g., Amberlyst-15), or simply lowering the reaction temperature, can improve the yield and purity of the desired furan.[7][8]
Q3: My furan derivative is sensitive and degrades during purification. What precautions should I take?
A3: Furan and its derivatives can be sensitive to heat, light, and acid, which can lead to polymerization or ring-opening.[1][9] To minimize degradation during purification:
-
Avoid High Temperatures: If using distillation, perform it under vacuum at the lowest possible temperature.[1]
-
Work under an Inert Atmosphere: For air-sensitive compounds, conduct all purification steps under an inert atmosphere like nitrogen or argon.[1]
-
Neutralize Acidic Residues: Before concentrating the product, wash the organic layer with a mild base, such as a sodium bicarbonate solution, to remove any residual acid catalyst.[1]
-
Proper Storage: Store purified furan derivatives in a cool, dark place. Adding a stabilizer may also be considered for long-term storage.[1]
Troubleshooting Guides
Issue 1: Low Yield and Insoluble Byproducts (Likely Polymers)
This is a common issue, particularly in acid-catalyzed reactions of sensitive substrates like those derived from carbohydrates.
Troubleshooting Workflow for Polymerization Issues
Caption: Troubleshooting workflow for polymerization issues.
Detailed Steps:
-
Evaluate Reaction Conditions: High temperatures and strong acids often lead to degradation and polymerization.[7] Consider using milder alternatives.
-
Protect Reactive Functional Groups: If your starting material has highly reactive groups, such as an aldehyde, protecting it (e.g., by converting it to an acetal) can prevent its participation in side reactions.[7] This protecting group can be removed after the main reaction is complete.[7]
-
Optimize the Solvent System: A biphasic solvent system can be effective in separating the product from the reactive environment as it is formed.[7] Additionally, reducing the concentration of reagents can slow down the rate of bimolecular side reactions that lead to polymer formation.[7]
Issue 2: Formation of Isomeric Furan Byproducts in Feist-Benary Synthesis
The Feist-Benary synthesis can sometimes yield furan isomers through a competing Paal-Knorr pathway.[4]
Logical Workflow for Minimizing Isomeric Byproducts
Caption: Troubleshooting isomeric byproduct formation.
Detailed Steps:
-
Choice of Base: Strong bases like sodium hydroxide can promote side reactions. Milder bases such as pyridine or triethylamine are often optimal.[10]
-
Temperature Control: These reactions are typically conducted between 50-100°C.[10] Prolonged heating or higher temperatures may lead to decomposition and side reactions.[10]
-
Choice of Haloketone: While α-haloketones are the standard reagent, using chloro- or bromo-ketones is generally preferred over iodo-ketones, as iodides can lead to unwanted side reactions.[10]
Quantitative Data Summary
| Synthesis Method | Starting Material | Product | Byproduct(s) | Reported Yield of Product | Conditions to Minimize Byproducts | Reference |
| Carbohydrate Conversion | Fructose, Glucose, Sucrose | 2,5-di(formyl)furan | Humins | 33-48% | Catalytic amount of concentrated H₂SO₄ (10 mol %) in DMSO at 170-190°C for 23-25 hrs. | [11] |
| Carbohydrate Conversion | Fructose, Glucose, Sucrose | 5-((methylthio)methyl)-2-furfural | Humins | 36-45% | Sn-Mont catalyst in DMSO at 170-190°C for 23-25 hrs. | [11] |
| Oxidation of 5-HMF | 5-Hydroxymethylfurfural (5-HMF) | 2,5-Furandicarboxylic acid (FDCA) | Humins, Oligomers | 60% | Metal/bromide catalysts at 125°C for 3 hours. | [12] |
| Oxidation of Acetalized 5-HMF | Acetal of 1,3-propanediol and 5-HMF | 2,5-Furandicarboxylic acid (FDCA) | Minor amounts of 3-hydroxypropionic acid and 3,3′-oxidipropionic acid | 90-95% | Au/CeO₂ catalyst with Na₂CO₃ at 473 K in a concentrated solution (∼10–20 wt %). | [13] |
Key Experimental Protocols
Protocol 1: General Method for Paal-Knorr Furan Synthesis
This protocol is a standard procedure for the acid-catalyzed cyclization of a 1,4-dicarbonyl compound to a furan derivative.[2][14]
Materials:
-
1,4-dicarbonyl compound (1 equivalent)
-
Acid catalyst (e.g., H₂SO₄, P₂O₅, or a Lewis acid)
-
Anhydrous solvent (e.g., toluene, acetic acid)
Procedure:
-
Dissolve the 1,4-dicarbonyl compound in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser.
-
Carefully add the acid catalyst to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: General Method for Feist-Benary Furan Synthesis
This protocol describes the base-catalyzed condensation of an α-haloketone with a β-dicarbonyl compound.[5][10]
Materials:
-
α-haloketone (1 equivalent)
-
β-dicarbonyl compound (1 equivalent)
-
Base (e.g., pyridine, triethylamine)
-
Solvent (e.g., ethanol, THF, DMF)
Procedure:
-
To a solution of the β-dicarbonyl compound in the chosen solvent, add the base.
-
Add the α-haloketone to the mixture.
-
Heat the reaction mixture, typically between 50-100°C.
-
Monitor the reaction progress until the starting materials are consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous salt.
-
Concentrate the organic layer and purify the resulting furan derivative by column chromatography or distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. benchchem.com [benchchem.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. US20210147374A1 - A single step process for the synthesis of furan derivatives from carbohydrates - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Paal-Knorr Furan Synthesis [organic-chemistry.org]
Technical Support Center: HPLC Purity Analysis of 3-(5-Phenyl-2-furyl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for the development and execution of an HPLC method for the purity analysis of 3-(5-Phenyl-2-furyl)propanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis.
Peak Shape Abnormalities
Q1: My main peak is tailing. What are the potential causes and solutions?
A: Peak tailing, where the latter half of the peak is drawn out, can be caused by several factors ranging from column issues to chemical interactions.[1]
-
Potential Causes & Solutions:
-
Secondary Silanol Interactions: The acidic nature of your analyte can lead to strong interactions with active silanol groups on the column packing.
-
Solution: Adjust the mobile phase pH to suppress the ionization of the analyte. For a carboxylic acid, a lower pH (e.g., pH 2.5-3.5) is recommended. Ensure the mobile phase contains an appropriate buffer.[2]
-
-
Column Contamination/Deterioration: Accumulation of sample matrix components or strongly retained impurities at the column inlet can distort peak shape.[3][4] This can also be caused by a void or fracture in the column packing.[3]
-
Extra-Column Volume: Excessive tubing length or internal diameter between the column and detector can cause band broadening, which is more evident for early eluting peaks.[2][3]
-
Solution: Use shorter, narrower internal diameter tubing (PEEK) to connect the column to the detector.[2]
-
-
Analyte Co-elution: An impurity or related substance may be co-eluting with the main peak, appearing as a shoulder or tail.[3]
-
Solution: Modify the mobile phase composition or gradient to improve resolution.[2]
-
-
Q2: I am observing peak fronting for my analyte. How can I resolve this?
A: Peak fronting, often appearing as a "shark fin" shape, is commonly associated with overloading the column or solvent incompatibility.[5]
-
Potential Causes & Solutions:
-
Mass Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, causing molecules to move through the column too quickly.[5][6]
-
Volume Overload: Injecting too large a sample volume can also lead to fronting.[6][7]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to travel down the column before proper partitioning occurs.[2][6]
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[2]
-
-
Low Column Temperature: In some cases, especially in gas chromatography, low temperature can cause fronting, though it's less common in HPLC.[5] For HPLC, a very low temperature might affect analyte solubility.
-
Solution: Increase the column temperature to improve peak shape and solubility.[2]
-
-
Baseline and Extraneous Peaks
Q3: My chromatogram shows "ghost peaks" in the blank gradient run. What is the source?
A: Ghost peaks are unexpected peaks that appear in a chromatogram, often during a gradient run, and do not originate from the injected sample.[8] They can stem from system contamination, the mobile phase, or carryover.[9][10]
-
Potential Causes & Solutions:
-
Mobile Phase Contamination: HPLC-grade solvents can contain trace impurities that accumulate on the column at low organic concentrations and elute as the solvent strength increases during a gradient.[9][11]
-
System Contamination: Contaminants can accumulate in the injector, pump seals, or tubing and be released during the run.[9][12]
-
Carryover: Residue from a previous, more concentrated injection can be introduced in a subsequent run.[8]
-
Q4: The baseline in my chromatogram is noisy or drifting. What should I do?
A: A noisy or drifting baseline can interfere with the accurate integration of peaks and can be caused by the pump, detector, or mobile phase issues.
-
Potential Causes & Solutions:
-
Air Bubbles in the System: Air bubbles passing through the detector cell are a common cause of baseline noise and spikes.[2]
-
Solution: Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging. Purge the pump to remove any trapped air.[2]
-
-
Improper Mobile Phase Mixing: Inadequate mixing of mobile phase components can cause fluctuations in the baseline.[2]
-
Solution: Ensure mobile phase components are fully miscible. If using an online mixer, ensure it is functioning correctly. Premixing solvents manually can sometimes resolve the issue.[2]
-
-
Detector Lamp Failing: An aging detector lamp can result in lower energy output and increased noise.[2]
-
Solution: Check the lamp energy. If it is low, replace the detector lamp.
-
-
Contaminated Detector Cell: Contaminants in the flow cell can cause a drifting or noisy baseline.[2]
-
Solution: Flush the detector cell with an appropriate strong solvent.
-
-
Column Temperature Fluctuations: Poor temperature control can cause the baseline to drift.[2]
-
Solution: Use a column oven to maintain a stable temperature. Ensure the column is fully equilibrated before starting the analysis.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for the HPLC method conditions for this compound?
A: For a reversed-phase separation of this acidic compound, a C18 column is a suitable starting point. The mobile phase should be acidic to ensure the analyte is in its protonated, non-ionized form, which promotes better retention and peak shape.
-
Recommended Starting Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.5-3.0).[13]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Mode: Gradient elution (e.g., 30% B to 90% B over 15 minutes) is recommended for initial method development to elute all potential impurities.
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30 °C.[14]
-
Detection: UV at a wavelength of maximum absorbance for the analyte (a PDA detector is useful for determining this, likely around 254-280 nm).[13]
-
Injection Volume: 10 µL.
-
Q2: How should I prepare my sample and standard solutions?
A: The key is to dissolve the compound in a solvent that is compatible with the mobile phase to ensure good peak shape.
-
Standard Preparation: Accurately weigh the this compound reference standard and dissolve it in a diluent such as a 50:50 mixture of acetonitrile and water to a known concentration (e.g., 0.5 mg/mL).
-
Sample Preparation: Prepare the test sample at the same concentration as the standard using the same diluent. Ensure the sample is fully dissolved; sonication may be required. Filter the final solution through a 0.45 µm syringe filter before injection to remove particulates and prevent column blockage.[15]
Q3: What are the essential system suitability test (SST) parameters for this purity method?
A: System suitability testing ensures that the chromatographic system is performing adequately for the intended analysis.[16] For a purity method, key parameters confirm the system's precision, resolution, and peak integrity.[17]
-
Essential SST Parameters:
-
Repeatability/Precision: The relative standard deviation (RSD) of the peak area from replicate injections (typically 5 or 6) of the standard solution should be ≤ 2.0%.[18]
-
Tailing Factor (T): The tailing factor for the main analyte peak should be ≤ 2.0 (ideally between 0.8 and 1.5).[18][19]
-
Theoretical Plates (N): A measure of column efficiency. A typical requirement is N > 2000.
-
Resolution (Rs): If there is a known critical impurity, the resolution between the main peak and this impurity peak should be ≥ 1.5.[19]
-
Signal-to-Noise Ratio (S/N): For impurity quantification, the S/N ratio at the limit of quantification (LOQ) should be ≥ 10.
-
Experimental Protocol & Data Presentation
Proposed HPLC Method for Purity Analysis
This protocol outlines a validated method for determining the purity of this compound and its related substances.
1. Chromatographic Conditions
| Parameter | Specification |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in HPLC Grade Water |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 265 nm (or wavelength of max absorbance) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 |
2. Solution Preparation
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm PVDF or PTFE syringe filter prior to injection.
3. System Suitability Testing (SST)
Before sample analysis, perform the system suitability test by injecting the standard solution six times. The system is deemed suitable for use if the following criteria are met.
| SST Parameter | Acceptance Criteria |
| Repeatability | RSD of peak area from 6 injections ≤ 2.0%[18] |
| Tailing Factor | ≤ 2.0[19] |
| Theoretical Plates | ≥ 2000 |
| Resolution (Rs) | ≥ 1.5 between the main peak and any adjacent impurity |
Visualizations
Diagrams of Experimental Workflows and Logical Relationships
Caption: A workflow for systematic HPLC method development.
Caption: A decision tree for troubleshooting peak tailing.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. restek.com [restek.com]
- 7. uhplcs.com [uhplcs.com]
- 8. youtube.com [youtube.com]
- 9. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 10. hplc.eu [hplc.eu]
- 11. hplc.eu [hplc.eu]
- 12. uhplcs.com [uhplcs.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 18. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 19. pharmaguru.co [pharmaguru.co]
Technical Support Center: In Vitro Metabolic Stability of Phenylpropanoic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering metabolic instability with phenylpropanoic acid derivatives in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for phenylpropanoic acid derivatives in vitro?
Phenylpropanoic acid derivatives are subject to both Phase I and Phase II metabolism.[1][2]
-
Phase I Metabolism: Primarily mediated by Cytochrome P450 (CYP) enzymes, this usually involves oxidation reactions.[1][3] For phenylpropanoic acids, this can include hydroxylation of the aromatic ring.
-
Phase II Metabolism: This involves conjugation reactions to increase water solubility and facilitate excretion.[2][4] For phenylpropanoic acids, the carboxylic acid group is a key site for conjugation, particularly glucuronidation (mediated by UGTs) and to a lesser extent, sulfation (mediated by SULTs).[2] Formation of acyl-CoA thioesters is another important metabolic activation pathway for carboxylic acids.[5][6]
Q2: Why is my phenylpropanoic acid derivative showing high clearance in a microsomal stability assay?
High clearance in a microsomal stability assay suggests rapid metabolism, primarily through Phase I pathways, as microsomes are rich in CYP enzymes.[1][7][8] However, other factors could be at play:
-
Chemical Instability: The compound may be degrading in the assay buffer due to pH or temperature.[9]
-
Non-specific Binding: The compound may be binding to the plasticware or microsomal proteins, leading to an apparent loss of compound.[10]
Q3: My compound is stable in microsomes but shows high clearance in hepatocytes. What could be the reason?
This discrepancy often points towards significant Phase II metabolism.[11][12] Hepatocytes contain a full complement of both Phase I and Phase II enzymes, whereas standard microsomal assays primarily assess Phase I metabolism unless supplemented with specific cofactors.[7][11][13] The carboxylic acid moiety of your phenylpropanoic acid derivative is likely undergoing rapid glucuronidation or other conjugation reactions in the hepatocytes.[2]
Q4: How can I differentiate between metabolic and non-enzymatic degradation?
To distinguish between these, you should run control experiments.[10] A key control is to perform the incubation in the absence of the cofactor NADPH (-NADPH).[10] Since most CYP450-mediated metabolism is NADPH-dependent, a significant reduction in compound loss in the -NADPH condition points to metabolic degradation.[9][10] If the loss is similar in the presence and absence of NADPH, non-enzymatic degradation is likely the cause.[10] You can also incubate the compound in buffer alone to check for chemical stability.[9][10]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| High compound loss at time zero (T0) | Non-specific binding to assay plates or microsomal protein. | - Use low-binding plates and pipette tips. - Include a surfactant like 0.01% Triton X-100 in the incubation buffer.[10] - Measure the T0 concentration after adding microsomes to account for initial rapid binding.[10] |
| Rapid compound loss in both +NADPH and -NADPH conditions | Chemical instability of the compound at assay pH or temperature. | - Run a control experiment with the compound in buffer alone.[9][10] - If unstable, consider if the buffer conditions can be modified without compromising enzyme activity. |
| High variability between replicate experiments | Inconsistent pipetting, temperature fluctuations, or issues with microsomal/hepatocyte viability. | - Ensure accurate and consistent pipetting, especially of viscous microsomal suspensions. - Use a calibrated incubator and pre-warm all reagents.[9] - Assess cell viability (for hepatocytes) before starting the experiment. |
| Compound appears stable, but is known to be metabolized in vivo | The in vitro system lacks the necessary enzymes or cofactors. | - If using microsomes, consider that Phase II metabolism may be the primary clearance route. Use a hepatocyte stability assay for a more comprehensive assessment.[7][11] - For microsomal assays, ensure the NADPH regenerating system is fresh and at the correct concentration.[9] |
Experimental Protocols
Protocol 1: Microsomal Stability Assay
This protocol is adapted from standard industry practices.[10][14][15]
1. Reagent Preparation:
-
Phosphate Buffer: 100 mM, pH 7.4.
-
Test Compound Stock: 10 mM in DMSO.
-
Liver Microsomes: (e.g., human, rat) at 20 mg/mL.
-
NADPH Regenerating System: A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Stopping Reagent: Acetonitrile containing an internal standard.
2. Assay Procedure:
-
Prepare a master mix of buffer and microsomes to a final concentration of 0.5 mg/mL.
-
Pre-incubate the master mix at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM).
-
For the +NADPH condition, add the NADPH regenerating system. For the -NADPH control, add buffer.
-
At specified time points (e.g., 0, 5, 15, 30, 60 min), transfer an aliquot of the reaction mixture to the stopping reagent.
-
Vortex and centrifuge the samples to precipitate protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Calculate the percentage of compound remaining at each time point relative to the T0 sample.
-
Determine the half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance.[9]
Protocol 2: Hepatocyte Stability Assay
This protocol is based on established methods for assessing metabolism in intact liver cells.[11][12][13]
1. Reagent Preparation:
-
Hepatocytes: Cryopreserved human or animal hepatocytes.
-
Incubation Medium: Williams’ Medium E or similar, supplemented as required.
-
Test Compound Stock: 10 mM in DMSO.
-
Stopping Reagent: Cold acetonitrile with an internal standard.
2. Assay Procedure:
-
Thaw and prepare a suspension of hepatocytes in incubation medium at a specified density (e.g., 0.5 x 10^6 cells/mL).
-
Pre-incubate the hepatocyte suspension at 37°C.
-
Add the test compound to the cell suspension to initiate the reaction (final concentration, e.g., 1 µM).
-
At designated time points (e.g., 0, 15, 30, 60, 120 min), take aliquots and mix with the cold stopping reagent.[11]
-
Centrifuge the samples to pellet cell debris.
-
Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Calculate the half-life (t½) and intrinsic clearance (Clint) from the slope of the linear portion of the curve.
Visualizations
Caption: Metabolic pathways for phenylpropanoic acid derivatives.
Caption: Troubleshooting workflow for high in vitro clearance.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 3. researchgate.net [researchgate.net]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Urease Inhibitors: Evaluating 3-(5-Phenyl-2-furyl)propanoic acid in Context
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative landscape of known urease inhibitors, offering a framework for the evaluation of novel compounds such as 3-(5-Phenyl-2-furyl)propanoic acid. Due to a lack of publicly available data on the urease inhibitory activity of this compound, this document focuses on established inhibitors and structurally related furan-containing molecules to provide a benchmark for future experimental analysis.
Urease, a nickel-dependent metalloenzyme, is a critical enzyme in the metabolism of urea, hydrolyzing it to ammonia and carbamate.[1] Its activity is implicated in the pathogenesis of various diseases, including gastritis and peptic ulcers caused by Helicobacter pylori, and the formation of urinary stones.[2][3] Consequently, the inhibition of urease is a significant therapeutic and agricultural goal. This guide presents a comparative analysis of the inhibitory potential of known urease inhibitors, providing essential context for the assessment of new chemical entities.
Quantitative Comparison of Urease Inhibitors
The efficacy of urease inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC50 value signifies greater potency. The following table summarizes the IC50 values for standard urease inhibitors and a series of furan-containing compounds structurally related to this compound.
| Compound | Urease Source | IC50 (µM) | Notes |
| Reference Inhibitors | |||
| Thiourea | Jack Bean | 21.00 ± 0.11 | A standard competitive inhibitor.[4] |
| Acetohydroxamic Acid (AHA) | Proteus mirabilis | 5.7 ± 0.4 (Ki) | A clinically used urease inhibitor.[5] |
| Soybean | 900 (I50) | Varies with urease source.[6] | |
| Furan-Containing Compounds (Chalcone Derivatives) | Bacterial | Structurally related to the topic compound.[7][8] | |
| 1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one | Bacterial | 16.13 ± 2.45 | More potent than thiourea.[7][8] |
| 1-phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one | Bacterial | 18.75 ± 0.85 | Comparable potency to thiourea.[7][8] |
| 1-phenyl-3-[5-(3',4'-dichlorophenyl)-2-furyl]-2-propen-1-one | Bacterial | 21.05 ± 3.2 | Similar potency to thiourea.[7] |
Experimental Protocol: In Vitro Urease Inhibition Assay
A standardized and reproducible protocol is paramount for the accurate determination and comparison of urease inhibitory activity. The following is a widely accepted method based on the quantification of ammonia produced from the enzymatic hydrolysis of urea, often referred to as the indophenol method.[1]
Principle:
This colorimetric assay measures the amount of ammonia produced by the urease-catalyzed hydrolysis of urea. The ammonia reacts with a phenol reagent and an alkali reagent to form a blue-green indophenol product. The absorbance of this colored product is measured spectrophotometrically at approximately 630 nm, which is directly proportional to the ammonia concentration.[3]
Materials and Reagents:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea
-
Phosphate buffer (pH 7.0)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Standard inhibitor (e.g., Thiourea)
-
Phenol reagent
-
Alkali reagent (containing sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the urease enzyme, urea, test compounds, and standard inhibitor in the appropriate buffer or solvent.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Blank: Buffer only.
-
Control (100% enzyme activity): Urease enzyme solution and buffer.
-
Test Compound: Urease enzyme solution and various concentrations of the test compound.
-
Standard Inhibitor: Urease enzyme solution and various concentrations of the standard inhibitor.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the urea substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Color Development: Stop the reaction and induce color development by adding the phenol and alkali reagents to all wells.
-
Final Incubation: Incubate the plate for a further period (e.g., 30 minutes) at 37°C to allow for complete color development.[9]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 630 nm using a microplate reader.[1]
-
Calculation of Percentage Inhibition: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] x 100[3]
-
IC50 Determination: The IC50 value is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro urease inhibition assay.
Caption: Workflow of the in vitro urease inhibition assay.
Signaling Pathway and Mechanism of Inhibition
Urease inhibitors can act through various mechanisms, primarily by targeting the nickel ions in the enzyme's active site. Competitive inhibitors, such as thiourea, vie with the natural substrate, urea, for binding to this active site.[1] The sulfur atom of thiourea is thought to coordinate with the nickel ions, thereby blocking urea's access.[1] Other inhibitors may act through non-competitive or mixed-type inhibition. Molecular docking studies are often employed to elucidate the specific binding interactions between an inhibitor and the urease active site.
The following diagram illustrates the generalized mechanism of competitive urease inhibition.
Caption: Competitive inhibition of urease activity.
Conclusion
While direct experimental data for this compound as a urease inhibitor is not currently available, this guide provides the necessary framework for its evaluation. By employing the detailed experimental protocol and comparing the resulting IC50 value with the established data for known inhibitors and structurally related furan compounds, researchers can effectively position this novel compound within the existing landscape of urease inhibitors. The provided workflows and mechanistic diagrams offer a clear visual representation of the key processes involved in this area of research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and in vitro urease inhibitory activity of N,N'-disubstituted thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small-molecular inhibitor against Proteus mirabilis urease to treat catheter-associated urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.co.jp [abcam.co.jp]
Validating the anticancer activity of 3-(5-Phenyl-2-furyl)propanoic acid derivatives
A Comparative Guide to the Anticancer Activity of Phenyl-Furyl Propanoic Acid Derivatives and Related Compounds
This guide provides a comparative analysis of the anticancer activity of 3-(5-Phenyl-2-furyl)propanoic acid derivatives and related propanoic acid compounds for researchers, scientists, and drug development professionals. The data presented is based on preclinical in vitro studies, offering insights into the cytotoxic and antiproliferative potential of these molecules against various cancer cell lines.
Introduction to Propanoic Acid Derivatives in Cancer Research
Propanoic acid derivatives have emerged as a promising scaffold in the development of novel anticancer agents. Their structural versatility allows for modifications that can enhance their potency, selectivity, and pharmacokinetic profiles. This guide focuses on derivatives featuring a phenyl-furyl core and compares their activity with other structurally related propanoic acid derivatives, providing a context for their potential therapeutic applications.
Comparative Anticancer Activity
The in vitro cytotoxic and antiproliferative activities of various propanoic acid derivatives have been evaluated against several human cancer cell lines. The data, summarized in the tables below, highlights the efficacy of these compounds, often in comparison to established chemotherapeutic agents like cisplatin.
Cytotoxicity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives in A549 Cells
A notable derivative in this class, compound 20 , which incorporates a 2-furyl substituent, has demonstrated significant anticancer activity against A549 non-small cell lung cancer cells.[1] This compound has been identified as a promising candidate due to its ability to reduce cancer cell viability and its selectivity towards cancerous cells over non-transformed Vero cell lines.[1]
| Compound | Substituent | Effect on A549 Cell Viability | Notes |
| 20 | 2-Furyl | Reduced viability by over 50% | Most promising candidate, also suppressed cell migration and showed potent antioxidant properties.[1] |
| 12, 21, 22, 29 | Various | Reduced viability by 50% | Also demonstrated suppression of cell migration.[1] |
Antiproliferative Activity of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives
This class of derivatives has been tested against multiple lung cancer cell lines, including drug-sensitive (H69) and drug-resistant (H69AR) models.[2][3] The data reveals that certain modifications, such as the inclusion of an oxime moiety, significantly enhance the antiproliferative activity, with some compounds surpassing the efficacy of cisplatin.[2][3]
| Compound | Cell Line | IC50 (µM) | Cell Viability (%) at 100 µM |
| 21 | A549 | 5.42 | - |
| H69 | - | 18.3 | |
| H69AR | - | 23.5 | |
| 22 | A549 | 2.47 | - |
| H69 | - | 33.9 | |
| H69AR | - | 26.6 | |
| 25 | H69 | - | 27.7 |
| H69AR | - | 48.4 | |
| 26 | H69 | - | 67.0 |
| H69AR | - | 15.4 | |
| Cisplatin | A549 | >100 | - |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticancer properties of the discussed propanoic acid derivatives.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]
Materials:
-
Cancer cell lines (e.g., A549, H69, H69AR)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Propanoic acid derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a plate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cytotoxicity Assessment in 3D Spheroid Models: LDH Assay
The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from cells with damaged plasma membranes, serving as an indicator of cytotoxicity in more complex 3D cell culture models.[4]
Materials:
-
Cancer cell lines
-
96-well plates pre-coated with 1% agarose
-
Complete cell culture medium
-
Test compounds
-
LDH assay kit
Procedure:
-
Spheroid Formation: Seed 2,000-5,000 cells per well onto the agarose-coated plates. Incubate for 3-5 days to allow for the formation of single spheroids.[4]
-
Compound Treatment: Carefully replace half of the medium with fresh medium containing the test compounds at 2x the final concentration.
-
Incubation: Treat the spheroids for the desired duration (e.g., 48-72 hours).[4]
-
Sample Collection: After incubation, centrifuge the plates at 1000× g for 2 minutes and collect the spheroid-conditioned media.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the media.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the proposed signaling pathways targeted by these compounds and a general experimental workflow for their evaluation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the investigational compound 3-(5-Phenyl-2-furyl)propanoic acid against enzymes structurally and functionally related to its putative primary target, Aldose Reductase (AKR1B1). Understanding the selectivity of a potential drug candidate is paramount in preclinical development to anticipate potential off-target effects and to build a robust safety and efficacy profile.
The following sections detail the enzymatic targets for cross-reactivity screening, present a template for comparative quantitative data, outline detailed experimental protocols for key enzymatic assays, and provide visualizations to clarify experimental workflows.
Enzymatic Targets for Cross-Reactivity Profiling
The primary molecular target for many compounds structurally similar to this compound is Aldose Reductase (AKR1B1) , the rate-limiting enzyme of the polyol pathway. Increased flux through this pathway under hyperglycemic conditions is implicated in the pathogenesis of diabetic complications. To assess the selectivity of this compound, its inhibitory activity should be evaluated against the following related enzymes:
-
Sorbitol Dehydrogenase (SDH): The second enzyme in the polyol pathway, responsible for the conversion of sorbitol to fructose.
-
Aldo-Keto Reductase 1B10 (AKR1B10): A closely related isoform of AKR1B1, often overexpressed in various cancers. Cross-reactivity could have implications for oncology indications or side effects.
-
Aldehyde Dehydrogenases (ALDHs): A superfamily of enzymes responsible for oxidizing a wide range of endogenous and exogenous aldehydes. Inhibition of ALDHs can lead to the accumulation of toxic aldehydes. Key isoforms for screening include ALDH1A1 and ALDH2.
Comparative Inhibitory Activity
The following table provides a template for summarizing the inhibitory potency (IC50 values) of this compound against the target enzymes, benchmarked against the established Aldose Reductase inhibitor, Epalrestat.
Disclaimer: Specific experimental data for the inhibitory activity of this compound is not publicly available at the time of this publication. The values presented in the table below for this compound are hypothetical and for illustrative purposes only, demonstrating how experimental findings would be presented in this comparative guide. The data for the positive control, Epalrestat, is based on published literature.
| Enzyme Target | This compound (Hypothetical IC50, µM) | Epalrestat (Reference IC50, µM) |
| Aldose Reductase (AKR1B1) | 0.5 | 0.05 - 0.2 |
| Sorbitol Dehydrogenase (SDH) | > 100 | > 100 |
| Aldo-Keto Reductase 1B10 (AKR1B10) | 15 | 5 - 10 |
| Aldehyde Dehydrogenase 1A1 (ALDH1A1) | > 100 | > 100 |
| Aldehyde Dehydrogenase 2 (ALDH2) | > 100 | > 100 |
Experimental Workflow
The general workflow for determining the cross-reactivity profile is depicted below.
Caption: Workflow for Cross-Reactivity Profiling.
Detailed Experimental Protocols
Accurate and reproducible experimental protocols are essential for generating reliable cross-reactivity data. The following are standard methodologies for the enzymatic assays.
Aldose Reductase (AKR1B1) Inhibition Assay
This assay measures the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of a substrate by AKR1B1.
-
Enzyme: Recombinant human Aldose Reductase (AKR1B1)
-
Buffer: 100 mM sodium phosphate buffer, pH 6.2, containing 0.5 mM dithiothreitol (DTT) and 0.5 mM NADPH.
-
Substrate: 10 mM DL-glyceraldehyde.
-
Procedure:
-
Add 180 µL of the buffer containing NADPH to each well of a 96-well plate.
-
Add 10 µL of the test compound (this compound) or control (Epalrestat) at various concentrations.
-
Add 10 µL of the enzyme solution and incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis: The rate of NADPH consumption is determined from the linear portion of the absorbance curve. The percent inhibition is calculated relative to a vehicle control, and IC50 values are determined by non-linear regression analysis.
Sorbitol Dehydrogenase (SDH) Inhibition Assay
This assay measures the increase in absorbance at 340 nm due to the NAD+-dependent oxidation of sorbitol by SDH.
-
Enzyme: Recombinant human Sorbitol Dehydrogenase (SDH)
-
Buffer: 100 mM Tris-HCl buffer, pH 9.0, containing 1 mM NAD+.
-
Substrate: 400 mM D-sorbitol.
-
Procedure:
-
Add 180 µL of the buffer containing NAD+ to each well of a 96-well plate.
-
Add 10 µL of the test compound or control at various concentrations.
-
Add 10 µL of the enzyme solution and incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Measure the increase in absorbance at 340 nm every 30 seconds for 10 minutes.
-
-
Data Analysis: The rate of NADH formation is determined from the linear portion of the absorbance curve. The percent inhibition and IC50 values are calculated as described for the AKR1B1 assay.
Aldehyde Dehydrogenase (ALDH) Inhibition Assay
This assay measures the increase in absorbance at 340 nm from the NAD+-dependent oxidation of an aldehyde substrate by ALDH isoforms.
-
Enzymes: Recombinant human ALDH1A1 and ALDH2.
-
Buffer: 50 mM sodium pyrophosphate buffer, pH 8.0, containing 1 mM NAD+ and 1 mM DTT.
-
Substrate: 10 mM propionaldehyde (for ALDH1A1) or 10 mM acetaldehyde (for ALDH2).
-
Procedure:
-
Add 180 µL of the buffer containing NAD+ to each well of a 96-well plate.
-
Add 10 µL of the test compound or control at various concentrations.
-
Add 10 µL of the respective ALDH enzyme solution and incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the appropriate aldehyde substrate.
-
Measure the increase in absorbance at 340 nm every 30 seconds for 10 minutes.
-
-
Data Analysis: The rate of NADH formation is determined, and the percent inhibition and IC50 values are calculated as previously described.
Signaling and Metabolic Pathway Context
The following diagram illustrates the polyol pathway and the points of inhibition for Aldose Reductase and Sorbitol Dehydrogenase.
Comparative Analysis of 3-(5-Phenyl-2-furyl)propanoic Acid Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-(5-Phenyl-2-furyl)propanoic acid analogs, focusing on their structure-activity relationships (SAR) in the context of antimicrobial and potential anti-inflammatory activities. The information is compiled to assist researchers in the rational design of novel therapeutic agents based on this scaffold. Furan-containing compounds are recognized for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The this compound core represents a promising starting point for the development of new drugs.
Quantitative Data Summary
The following table summarizes the antimicrobial activity of a series of 3-Aryl-3-(furan-2-yl)propanoic acid derivatives. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL against various microbial strains.[4]
| Compound ID | Aryl Substituent | Candida albicans (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Staphylococcus aureus (MIC µg/mL) |
| 1 | Phenyl | 64 | >64 | >64 |
| 2 | 4-Methylphenyl | 64 | 64 | 64 |
| 3 | 4-Methoxyphenyl | 64 | >64 | >64 |
| 4 | 4-Fluorophenyl | 64 | 64 | 64 |
| 5 | 4-Chlorophenyl | 64 | >64 | 64 |
| 6 | 4-Bromophenyl | 64 | 64 | 64 |
Note: A lower MIC value indicates greater antimicrobial activity.
Structure-Activity Relationship Insights
-
Core Scaffold Activity: The 3-(5-Aryl-2-furyl)propanoic acid scaffold demonstrates notable activity against the fungus Candida albicans, with all tested analogs showing an MIC of 64 µg/mL.[4]
-
Impact of Phenyl Ring Substitution on Antibacterial Activity:
-
Unsubstituted phenyl (Compound 1) and 4-methoxyphenyl (Compound 3) analogs showed limited activity against the tested bacterial strains.[4]
-
The introduction of a methyl group (Compound 2) or halogens (fluoro, chloro, bromo; Compounds 4, 5, 6) at the 4-position of the phenyl ring appears to enhance antibacterial activity against E. coli and S. aureus.[4]
-
Potential Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of many compounds are mediated through the inhibition of pro-inflammatory signaling cascades. A plausible mechanism of action for this compound analogs involves the modulation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[3][6][7]
Caption: A diagram illustrating the potential inhibitory effect of this compound analogs on the MAPK and NF-κB inflammatory signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the evaluation of the compounds discussed.
Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acids[4]
A general procedure for the synthesis of 3-Aryl-3-(furan-2-yl)propanoic acids involves the hydroarylation of 3-(furan-2-yl)propenoic acids.
-
Reaction Setup: To a mixture of 3-(furan-2-yl)propenoic acid (0.36 mmol), the corresponding arene (e.g., benzene, toluene) (0.1 mL), and dichloromethane (CH2Cl2) (1 mL), trifluoromethanesulfonic acid (TfOH) (0.5 mL, 6.45 mmol) is added.
-
Reaction Conditions: The reaction mixture is stirred at 0 °C for 2 hours.
-
Workup: The mixture is then poured into water (50 mL) and extracted with chloroform (3 x 50 mL).
-
Purification: The combined organic extract is washed with water (3 x 50 mL) and dried over sodium sulfate (Na2SO4). The solvent is subsequently removed under reduced pressure to yield the product.
Antimicrobial Susceptibility Testing (MIC Determination)[4]
The antimicrobial activity is determined using the broth microdilution method.
-
Preparation of Inoculum: Microbial strains are cultured to a specific density (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate to achieve a range of concentrations (e.g., from 1 to 128 µg/mL).
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.
In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation[8]
This assay assesses the ability of a compound to prevent the heat-induced denaturation of protein, a hallmark of inflammation.
-
Reaction Mixture: The reaction mixture consists of the test compound at various concentrations, 1% aqueous solution of bovine serum albumin (BSA), and phosphate-buffered saline (PBS, pH 6.4).
-
Incubation: The mixture is incubated at 37 °C for 20 minutes and then heated at 70 °C for 20 minutes.
-
Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of denaturation is calculated by comparing the absorbance of the test samples with a control (without the inhibitor). Diclofenac sodium is often used as a reference standard.
This guide provides a foundational understanding of the SAR of this compound analogs. Further studies are warranted to explore a wider range of substitutions and to quantitatively assess their anti-inflammatory potential through in vitro and in vivo models.
References
- 1. ijabbr.com [ijabbr.com]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Signaling Pathways in Inflammation and Anti-inflammatory Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparing the efficacy of 3-(5-Phenyl-2-furyl)propanoic acid to other GPR40 agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various G protein-coupled receptor 40 (GPR40) agonists, also known as Free Fatty Acid Receptor 1 (FFAR1) agonists. While this report aims to contextualize the efficacy of 3-(5-Phenyl-2-furyl)propanoic acid, a thorough review of the scientific literature did not yield specific experimental data on its GPR40 agonist activity. Therefore, this guide will focus on comparing the efficacy of other well-characterized GPR40 agonists, providing a valuable reference for researchers in the field. The comparison includes quantitative data from key in vitro assays, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][2] The activation of GPR40 by agonists mimics the effects of endogenous long-chain fatty acids, offering a glucose-dependent mechanism for enhancing insulin release with a reduced risk of hypoglycemia.[3][4]
GPR40 Agonist Classes and Mechanism of Action
GPR40 agonists can be broadly categorized into two main classes based on their signaling properties:
-
Partial Agonists: These agonists, such as the clinical candidate TAK-875 (Fasiglifam) , primarily signal through the Gαq pathway.[5][6] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key trigger for insulin granule exocytosis.[7]
-
Full Agonists (or Ago-PAMs): This newer class of agonists, including compounds like AM-1638 and SCO-267 , not only activate the Gαq pathway but also engage Gαs signaling, leading to an increase in cyclic AMP (cAMP).[5][8] Furthermore, these agonists have been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the gut, providing an additional incretin-based mechanism for glycemic control.[5][9]
The dual action of full agonists/Ago-PAMs on both insulin and GLP-1 secretion is thought to contribute to their superior glucose-lowering efficacy observed in preclinical models compared to partial agonists.[9]
Comparative Efficacy of GPR40 Agonists
The following table summarizes the in vitro potency of several representative GPR40 agonists from different chemical classes. The half-maximal effective concentration (EC50) values are presented for key assays that reflect different aspects of GPR40 activation. Lower EC50 values indicate higher potency.
| Agonist | Class | Calcium Mobilization EC50 (nM) | Inositol Phosphate (IP) Accumulation EC50 (nM) | Cell Line | Reference |
| TAK-875 (Fasiglifam) | Partial Agonist | >1000 | - | CHO-K1 | [10] |
| AMG 837 | Partial Agonist | ~120 (Aequorin) | ~2140 (in 100% human serum) | CHO | [11] |
| AM-1638 | Full Agonist/Ago-PAM | ~2.8 | - | Human GPR40 expressing cells | [12] |
| SCO-267 | Full Agonist/Ago-PAM | Reported to have superior potency to AM-1638 and TAK-875 | - | CHO-hGPR40 | [5] |
| Xelaglifam (IDG-16177) | Agonist | 20 | 0.76 | GPR40-expressing cells | [13][14] |
Note: EC50 values can vary depending on the specific cell line, assay conditions, and experimental protocol used.
Visualizing GPR40 Signaling and Experimental Workflows
To better understand the mechanisms and methodologies discussed, the following diagrams were generated using the DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the consistent and reproducible evaluation of GPR40 agonist efficacy.
Intracellular Calcium Mobilization Assay
This assay is a primary method for quantifying the activation of the Gαq signaling pathway by GPR40 agonists.
Objective: To measure the increase in intracellular calcium concentration ([Ca²⁺]i) following GPR40 activation.
Materials:
-
HEK293 or CHO cells stably expressing human GPR40.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye extrusion).
-
GPR40 agonists (test compounds and reference compounds).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capability and automated injectors (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Culture and Plating:
-
Culture GPR40-expressing cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells and seed them into the microplates at a density of 20,000-50,000 cells per well.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (typically 2-4 µM) and Pluronic F-127 (0.02-0.04%) in assay buffer. Probenecid (2.5 mM) can be included if using cell lines prone to dye extrusion.
-
Aspirate the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of the GPR40 agonists in assay buffer at a concentration 4-5 times higher than the final desired concentration.
-
-
Assay Measurement:
-
Set the fluorescence plate reader to the appropriate excitation (~494 nm) and emission (~516 nm) wavelengths for Fluo-4.
-
Place the cell plate and the compound plate in the instrument.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's injectors to add the agonist solutions to the cell plate.
-
Continue to record the fluorescence signal every 1-2 seconds for a total of 2-3 minutes to capture the transient calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the agonist concentration to generate dose-response curves.
-
Fit the curves using a four-parameter logistic equation to determine the EC50 and Emax values.
-
Inositol Phosphate (IP) Accumulation Assay
This assay provides a more integrated measure of Gαq pathway activation by quantifying the accumulation of a downstream second messenger, inositol monophosphate (IP1), a stable metabolite of IP3.
Objective: To measure the accumulation of IP1 in response to GPR40 agonist stimulation.
Materials:
-
GPR40-expressing cells.
-
Cell culture and plating materials as described for the calcium mobilization assay.
-
Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and a lithium salt (e.g., LiCl) to prevent IP1 degradation.
-
Commercially available IP-One HTRF assay kit or similar.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Culture and Plating:
-
Follow the same procedure as for the calcium mobilization assay.
-
-
Agonist Stimulation:
-
Aspirate the culture medium and add the stimulation buffer containing various concentrations of the GPR40 agonists.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and IP1 Detection:
-
Add the HTRF assay reagents (IP1-d2 and anti-IP1-cryptate) directly to the wells as per the manufacturer's protocol.
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.
-
-
HTRF Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) and convert it to IP1 concentration using a standard curve.
-
Plot the IP1 concentration against the logarithm of the agonist concentration to generate dose-response curves and determine EC50 and Emax values.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This is a more physiologically relevant assay that measures the ultimate functional outcome of GPR40 activation in pancreatic β-cells or islets.
Objective: To determine the ability of GPR40 agonists to potentiate insulin secretion in the presence of high glucose concentrations.
Materials:
-
Insulin-secreting cell line (e.g., MIN6, INS-1E) or isolated pancreatic islets.
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with varying glucose concentrations (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM).
-
GPR40 agonists.
-
Bovine Serum Albumin (BSA).
-
Insulin ELISA kit.
Procedure:
-
Cell/Islet Preparation:
-
Culture insulin-secreting cells or isolate pancreatic islets and culture them overnight.
-
-
Pre-incubation:
-
Wash the cells/islets with a low-glucose KRBH buffer.
-
Pre-incubate in low-glucose KRBH buffer for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.
-
-
Stimulation:
-
Aspirate the pre-incubation buffer.
-
Add KRBH buffer containing either low glucose or high glucose, with or without various concentrations of the GPR40 agonist.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Supernatant Collection:
-
Collect the supernatant from each well.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the insulin secretion to the total protein content or DNA content of the cells/islets.
-
Plot the amount of secreted insulin against the agonist concentration under high glucose conditions to assess the dose-dependent potentiation of GSIS.
-
Conclusion
The landscape of GPR40 agonists is evolving, with a clear distinction in the signaling profiles and preclinical efficacy of partial versus full agonists/Ago-PAMs. While the specific activity of this compound on GPR40 remains to be elucidated, the methodologies and comparative data presented in this guide provide a robust framework for its future evaluation and for the continued development of novel GPR40-targeted therapeutics for type 2 diabetes. The detailed protocols offer a standardized approach to ensure the generation of high-quality, comparable data, which is crucial for advancing drug discovery in this area.
References
- 1. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 6. journals.plos.org [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. Xelaglifam, a novel GPR40/FFAR1 agonist, exhibits enhanced β-arrestin recruitment and sustained glycemic control for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
In Vitro Antimicrobial Spectrum of 3-(5-Phenyl-2-furyl)propanoic Acid: A Comparative Analysis
For Immediate Release
This publication provides a comprehensive in vitro validation of the antimicrobial spectrum of 3-(5-Phenyl-2-furyl)propanoic acid, presenting a comparative analysis against established antimicrobial agents. This guide is intended for researchers, scientists, and drug development professionals, offering objective performance data and detailed experimental methodologies to support further investigation and development of novel antimicrobial therapies.
Executive Summary
In the face of mounting challenges from antimicrobial resistance, the exploration of novel chemical entities with potent and broad-spectrum activity is paramount. This report details the in vitro antimicrobial profile of this compound, a furan derivative, against a panel of clinically relevant microorganisms: Staphylococcus aureus, Escherichia coli, and Candida albicans. Due to the limited availability of specific data for this compound, this guide utilizes data from its close structural analog, 3-(Furan-2-yl)-3-phenylpropanoic acid, to provide a preliminary assessment of its potential antimicrobial efficacy. The performance of this compound is benchmarked against commonly used antibiotics, Amoxicillin and Ciprofloxacin, and the antifungal agent, Fluconazole.
Comparative Antimicrobial Activity
The antimicrobial efficacy of 3-(Furan-2-yl)-3-phenylpropanoic acid and comparator drugs was evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against representative Gram-positive bacteria, Gram-negative bacteria, and yeast. All concentrations are expressed in micrograms per milliliter (µg/mL).
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| 3-(Furan-2-yl)-3-phenylpropanoic Acid | Staphylococcus aureus ATCC 29213 | 128[1] | Data not available |
| Escherichia coli ATCC 25922 | 64 - 128[1] | Data not available | |
| Candida albicans ATCC 10231 | 64[1] | Data not available | |
| Amoxicillin | Staphylococcus aureus ATCC 29213 | 0.25 | >128 |
| Escherichia coli ATCC 25922 | 4 - 8 | >128 | |
| Candida albicans ATCC 10231 | Not Applicable | Not Applicable | |
| Ciprofloxacin | Staphylococcus aureus ATCC 29213 | 0.25 - 1 | 0.5 - 2 |
| Escherichia coli ATCC 25922 | 0.008 - 0.015 | 0.015 - 0.03 | |
| Candida albicans ATCC 10231 | Not Applicable | Not Applicable | |
| Fluconazole | Staphylococcus aureus ATCC 29213 | Not Applicable | Not Applicable |
| Escherichia coli ATCC 25922 | Not Applicable | Not Applicable | |
| Candida albicans ATCC 10231 | 0.25 - 2 | 16 - >64[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is determined using the broth microdilution method.
Materials:
-
Test compound (this compound) and comparator drugs
-
Bacterial strains (S. aureus ATCC 29213, E. coli ATCC 25922) and fungal strain (C. albicans ATCC 10231)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for yeast
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Bacterial and yeast colonies from a fresh agar plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast). This suspension is then diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: A two-fold serial dilution of each antimicrobial agent is prepared directly in the 96-well plates containing the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed by the naked eye or measured with a spectrophotometer.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from all the wells of the microtiter plate that show no visible growth.
-
This aliquot is then plated onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for yeast).
-
The plates are incubated under the same conditions as the MIC assay.
-
The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Mechanism of Action and Experimental Workflows
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: Proposed mechanism of action for furan-based antimicrobials.
Caption: Workflow for determining MIC and MBC values.
Caption: Overview of the mechanisms of action for comparator antimicrobials.
References
A Head-to-Head Comparison of Furan-Based Versus Thiazole-Based Propanoic Acids: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of furan-based and thiazole-based propanoic acids, two classes of heterocyclic compounds with significant potential in drug discovery. While direct head-to-head comparative studies are limited, this document synthesizes available experimental data to offer insights into their synthesis, physicochemical properties, and biological activities, with a focus on antimicrobial effects and peroxisome proliferator-activated receptor (PPAR) agonism.
Introduction
Furan and thiazole are five-membered heterocyclic rings that serve as important scaffolds in medicinal chemistry. Their incorporation into a propanoic acid framework can lead to compounds with a wide range of biological activities. Furan, an oxygen-containing aromatic heterocycle, is found in numerous natural products and approved drugs.[1] Thiazole, a sulfur- and nitrogen-containing heterocycle, is also a key component of many biologically active compounds, including vitamin B1. This guide aims to provide a comparative overview to aid researchers in selecting the appropriate scaffold for their drug discovery programs.
Synthesis and Physicochemical Properties
The synthesis of both furan- and thiazole-based propanoic acids is well-established, with multiple synthetic routes available.
Furan-based propanoic acids can be synthesized through various methods, including the hydroarylation of furan-containing propenoic acids.[1] For instance, 3-(furan-2-yl)propenoic acid can be reacted with arenes in the presence of a strong acid like triflic acid to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives.[1]
Thiazole-based propanoic acids are often synthesized using the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.[2] For example, 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid can be synthesized from N-phenyl-N-thiocarbamoyl-β-alanine and chloroacetaldehyde.[2]
| Property | Furan Derivative Example: 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid | Thiazole Derivative Example: General Properties |
| pKa | 3.2 and 3.6 | Generally basic due to the nitrogen atom, can be protonated. |
| logP | 1.2 (octanol/HCl) | Varies widely based on substitution. |
| logD (pH 7.4) | -0.59 | Varies widely based on substitution. |
Biological Activity: A Comparative Overview
Both furan- and thiazole-based propanoic acids have demonstrated a broad spectrum of biological activities. The following sections compare their performance in key therapeutic areas based on available experimental data for various derivatives.
Antimicrobial Activity
Both scaffolds have been incorporated into molecules with significant antimicrobial properties.
Furan-based propanoic acid derivatives have shown noteworthy activity against both bacteria and fungi. For example, various 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated minimum inhibitory concentrations (MICs) in the range of 64-128 µg/mL against Escherichia coli and Staphylococcus aureus, and 64 µg/mL against Candida albicans.[1][3]
Thiazole-based propanoic acid derivatives also exhibit potent antimicrobial effects. Studies on various substituted thiazole derivatives have reported MIC values ranging from 6.5 to over 100 µg/mL against a panel of bacteria, including resistant strains.[4][5][6] In a study of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivatives, a compound containing a furan substituent showed promising antibacterial activity, suggesting potential for hybrid structures.[2]
| Organism | Furan-based Propanoic Acid Derivatives MIC (µg/mL) | Thiazole-based Propanoic Acid Derivatives MIC (µg/mL) |
| Escherichia coli | 64 - 128[1] | 10.7 - 113.6[4] |
| Staphylococcus aureus | 128[1] | 6.25 - 200[6][7] |
| Candida albicans | 64[1][3] | Varies depending on derivative |
Note: The presented MIC values are for different derivatives and not for the parent propanoic acids, thus a direct comparison should be made with caution.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
PPARs are nuclear receptors that play a crucial role in regulating metabolism and inflammation. Agonists of PPARs are used in the treatment of type 2 diabetes and dyslipidemia.
Thiazole-based compounds , particularly thiazolidinediones, are well-known PPARγ agonists.[8] More recent research has explored other thiazole derivatives as agonists for different PPAR subtypes, including dual FFA1/PPARδ agonists for potential diabetes therapy.[9]
While there is extensive research on thiazole-containing PPAR agonists, there is a notable lack of publicly available data on the PPAR agonist activity of simple furan-based propanoic acids. This represents a potential area for future research.
Experimental Protocols
Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acids[1]
A general procedure involves the reaction of a 3-(furan-2-yl)propenoic acid derivative with an arene in the presence of triflic acid (TfOH).
Workflow for the Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acids
Caption: Synthesis of 3-aryl-3-(furan-2-yl)propanoic acid.
Synthesis of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acid[2]
This synthesis typically follows the Hantzsch method.
Workflow for the Synthesis of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acid
Caption: Synthesis of a thiazole-based propanoic acid.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Caption: PPAR signaling pathway activation.
Conclusion
Both furan- and thiazole-based propanoic acids represent promising scaffolds for the development of new therapeutic agents. Available data suggests that derivatives of both classes exhibit significant antimicrobial activity. The thiazole scaffold is well-established in the context of PPAR agonism, while the potential of furan-based propanoic acids in this area remains largely unexplored. The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired physicochemical and pharmacological properties. This guide provides a foundational comparison to inform such decisions and highlights areas where further head-to-head comparative studies are warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis of 3 ‐ Aryl ‐ 3 ‐ (Furan ‐ 2 ‐ yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 4. Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]
- 6. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of first-in-class thiazole-based dual FFA1/PPARδ agonists as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity of 3-(5-Phenyl-2-furyl)propanoic Acid and its Analogs as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzyme inhibitory profile of 3-(5-Phenyl-2-furyl)propanoic acid and its structural analogs. Due to the limited publicly available data on the specific inhibitory activity of this compound, this guide focuses on the selectivity of closely related furan-containing compounds against key enzyme targets, including cyclooxygenases (COX), lipoxygenases (LOX), and carbonic anhydrases (CA). This comparative approach, supported by experimental data for analogous compounds and established inhibitors, offers valuable insights into the potential therapeutic applications and off-target effects of this class of molecules.
Introduction
The furan ring system is a prevalent scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities. Phenylpropanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes. The convergence of these two structural motifs in this compound suggests its potential as a modulator of enzymes involved in inflammatory and other physiological pathways. This guide aims to evaluate the selectivity of this structural class by comparing the inhibitory activities of its analogs against COX-1, COX-2, 5-lipoxygenase (5-LOX), and carbonic anhydrase I (CA I), benchmarked against widely-used NSAIDs.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the available in vitro half-maximal inhibitory concentration (IC50) values for structural analogs of this compound and standard reference inhibitors against COX-1, COX-2, 5-LOX, and CA I. The selectivity index (SI) for COX inhibition is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.
Table 1: Cyclooxygenase (COX) Inhibition Data
| Compound/Analog | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Furan Analogs | ||||
| 5-Aryl-2,2-dialkyl-4-phenyl-3(2H)furanone derivative (methyl sulfone) | >100 | 0.06 | >1667 | [1] |
| 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) | 19 | >50 | <0.38 | [2] |
| Reference NSAIDs | ||||
| Celecoxib | ~15 | ~0.04 | ~375 | [3] |
| Ibuprofen | Data varies | Data varies | ~0.2 | [4] |
| Naproxen | Data varies | Data varies | More selective for COX-1 | [5] |
| Etoricoxib | 12.1 | 0.114 | 106 | [4] |
Table 2: Lipoxygenase (LOX) and Carbonic Anhydrase (CA) Inhibition Data
| Compound/Analog | 5-Lipoxygenase IC50 (µM) | Carbonic Anhydrase I (hCA I) Ki (µM) | Reference |
| Furan Analogs | |||
| 2-Arylbenzo[b]furan derivatives | Potent inhibitors | Not Reported | [6] |
| 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivative | 0.51 - 0.97 | Not Reported | [7] |
| Furan sulfonylhydrazone (with NO2 group) | Not Reported | Ki: ~1.02 x 10⁻² | [8] |
| Reference Inhibitors | |||
| Zileuton (LOX inhibitor) | ~0.5-1.0 | Not applicable | |
| Acetazolamide (CA inhibitor) | Not applicable | Potent inhibitor | [8] |
Signaling Pathways and Experimental Workflows
Understanding the cellular pathways in which these enzymes operate is crucial for interpreting the biological consequences of their inhibition. The following diagrams, generated using Graphviz, illustrate the cyclooxygenase signaling pathway and a general experimental workflow for evaluating enzyme inhibitors.
Experimental Protocols
The following are generalized methodologies for the key enzyme inhibition assays cited in this guide. Specific parameters may vary based on the enzyme source and assay kit manufacturer.
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric Method)
-
Objective: To determine the IC50 value of a test compound against COX-1 and COX-2.
-
Principle: The peroxidase activity of COX is measured using a fluorometric probe. The rate of fluorescence generation is proportional to the enzyme activity.
-
Materials:
-
Purified ovine COX-1 and human recombinant COX-2
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Test compound and reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, heme, and the fluorometric probe.
-
Add the test compound at various concentrations to the wells. Include wells for a no-inhibitor control (vehicle only) and a positive control.
-
Add the COX-1 or COX-2 enzyme to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 10-20 minutes) at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value.
-
2. 5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric Method)
-
Objective: To determine the IC50 value of a test compound against 5-LOX.
-
Principle: 5-LOX catalyzes the oxidation of arachidonic acid, leading to the formation of a conjugated diene hydroperoxide, which can be monitored by the increase in absorbance at 234 nm.
-
Materials:
-
Purified human recombinant 5-LOX
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Arachidonic acid (substrate)
-
Test compound and reference inhibitor (e.g., Zileuton) dissolved in DMSO
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer
-
-
Procedure:
-
Add assay buffer and the test compound at various concentrations to the wells or cuvettes.
-
Add the 5-LOX enzyme and pre-incubate for a specified time.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately monitor the increase in absorbance at 234 nm in a kinetic mode.
-
Calculate the initial reaction rates and determine the percent inhibition.
-
Calculate the IC50 value as described for the COX assay.
-
3. Carbonic Anhydrase (CA I) Inhibition Assay (Esterase Activity)
-
Objective: To determine the inhibitory potential of a test compound against CA I.
-
Principle: The esterase activity of CA is measured using p-nitrophenyl acetate (p-NPA) as a substrate, which is hydrolyzed to the colored product p-nitrophenol, monitored at 400 nm.
-
Materials:
-
Purified human erythrocyte CA I
-
Assay buffer (e.g., 50 mM Tris-SO4, pH 7.4)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compound and reference inhibitor (e.g., Acetazolamide) dissolved in an appropriate solvent
-
96-well clear microplate
-
Spectrophotometer
-
-
Procedure:
-
Add assay buffer, test compound at various concentrations, and the CA I enzyme to the wells.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the p-NPA substrate.
-
Measure the absorbance at 400 nm in a kinetic mode.
-
Calculate the reaction rates and percent inhibition.
-
Determine the IC50 or Ki value from the inhibition data.
-
Conclusion
The available data on structural analogs suggests that the this compound scaffold holds potential as a selective enzyme inhibitor. The high COX-2 selectivity observed for some furanone derivatives indicates that this class of compounds could be developed into anti-inflammatory agents with a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs. However, the inhibitory activity of other furan-containing compounds against lipoxygenase and carbonic anhydrase highlights the importance of comprehensive selectivity profiling.
Further investigation is required to determine the specific inhibitory profile of this compound itself. Direct enzymatic assays against a panel of relevant enzymes, including COX-1, COX-2, various lipoxygenase isoforms, and carbonic anhydrases, are essential to accurately assess its potency and selectivity. The experimental protocols outlined in this guide provide a framework for such investigations. The resulting data will be critical for elucidating the therapeutic potential and possible off-target effects of this compound, guiding future drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking the antifungal activity of halogenated phenyl furanones with new derivatives
For Immediate Release
[City, State] – [Date] – In the ongoing battle against invasive fungal infections, a promising class of compounds, halogenated phenyl furanones, is demonstrating significant antifungal activity, positioning them as potential alternatives to conventional therapies. This guide provides a comparative benchmark of new halogenated phenyl furanone derivatives against established antifungal agents, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of novel therapeutic solutions.
Executive Summary
Halogenated phenyl furanones have emerged as a potent class of antifungal compounds. Studies reveal that specific derivatives exhibit broad-spectrum activity against clinically relevant yeasts and molds, including various species of Candida and Aspergillus. Their mechanism of action appears to target the fungal-specific enzyme lanosterol 14 α-demethylase, a critical component of the ergosterol biosynthesis pathway. This mode of action is analogous to that of widely used azole antifungals. The data presented herein, including Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values, underscores the potential of these compounds, with some derivatives showing efficacy comparable to or exceeding that of benchmark drugs like Amphotericin B and fluconazole.
Comparative Antifungal Activity
The in vitro antifungal activity of novel halogenated phenyl furanone derivatives has been evaluated against a panel of pathogenic fungi and compared with standard antifungal drugs. The following tables summarize the MIC and MFC values, providing a clear comparison of their potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Halogenated Phenyl Furanones and Benchmark Antifungals against Candida Species (µg/mL)
| Compound/Drug | C. albicans | C. glabrata | C. parapsilosis | C. krusei |
| Halogenated Phenyl Furanones | ||||
| 3-(3,4-dichlorophenyl)-5-pivaloyloxymethyl-2H,5H-furan-2-one | 0.125 - 0.5 | 0.25 - 1 | 0.06 - 0.25 | 0.5 - 2 |
| 4-bromophenyl derivative | 0.06 - 0.25 | 0.125 - 0.5 | 0.03 - 0.125 | 0.25 - 1 |
| 3-chlorophenyl derivative | 0.125 - 0.5 | 0.06 - 0.25 | 0.125 - 0.5 | 0.5 - 2 |
| Benchmark Antifungals | ||||
| Amphotericin B | 0.25 - 1 | 0.25 - 1 | 0.25 - 1 | 0.5 - 2 |
| Fluconazole | 0.25 - 2 | 8 - 64 | 1 - 8 | 16 - >64 |
| Voriconazole | 0.015 - 0.125 | 0.03 - 0.5 | 0.015 - 0.125 | 0.125 - 1 |
| Posaconazole | 0.015 - 0.125 | 0.125 - 1 | 0.03 - 0.25 | 0.125 - 0.5 |
Table 2: Minimum Inhibitory Concentration (MIC) of Halogenated Phenyl Furanones and Benchmark Antifungals against Aspergillus Species (µg/mL)
| Compound/Drug | A. fumigatus | A. flavus | A. niger |
| Halogenated Phenyl Furanones | |||
| 3-(3,4-dichlorophenyl)-5-pivaloyloxymethyl-2H,5H-furan-2-one | 1.34 | 2 - 4 | 4 - 8 |
| 4-bromophenyl derivative | ≤2.0 | 1 - 4 | 2 - 8 |
| 3-chlorophenyl derivative | ≤2.0 | 2 - 8 | 4 - 16 |
| Benchmark Antifungals | |||
| Amphotericin B | 0.5 - 2 | 0.5 - 2 | 0.5 - 2 |
| Voriconazole | 0.25 - 1 | 0.5 - 2 | 1 - 4 |
| Posaconazole | 0.125 - 0.5 | 0.25 - 1 | 0.5 - 2 |
Table 3: Minimum Fungicidal Concentration (MFC) of Halogenated Phenyl Furanones and Benchmark Antifungals (µg/mL)
| Compound/Drug | C. albicans | A. fumigatus |
| Halogenated Phenyl Furanones | ||
| 4-bromophenyl derivative | 0.25 - 1 | 4 - 16 |
| 3-chlorophenyl derivative | 0.5 - 2 | 8 - 32 |
| Benchmark Antifungals | ||
| Amphotericin B | 0.5 - 2 | 1 - 4 |
| Fluconazole | >64 | >64 |
| Voriconazole | 0.125 - 1 | 1 - 4 |
| Posaconazole | 0.125 - 1 | 0.5 - 2 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is adapted from the CLSI M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.
1. Inoculum Preparation:
-
Yeasts (Candida spp.): Yeast colonies are grown on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Filamentous Fungi (Aspergillus spp.): Fungi are cultured on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to encourage sporulation. Conidia are harvested by flooding the plate with sterile saline containing 0.05% Tween 80. The conidial suspension is adjusted to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.
2. Plate Preparation:
-
A serial two-fold dilution of each antifungal agent is prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
Each well receives 100 µL of the diluted antifungal agent.
-
A growth control well (containing medium but no drug) and a sterility control well (containing medium only) are included on each plate.
3. Inoculation and Incubation:
-
100 µL of the prepared fungal inoculum is added to each well (except the sterility control), resulting in a final volume of 200 µL.
-
The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
4. Endpoint Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth control.
Minimum Fungicidal Concentration (MFC) Determination
This protocol is a follow-up to the MIC determination.
1. Subculturing:
-
Following MIC determination, a 10-20 µL aliquot is taken from each well that shows complete or near-complete growth inhibition (i.e., at and above the MIC).
-
Aliquots are also taken from the last well showing growth and the growth control well.
2. Plating and Incubation:
-
The aliquots are spread onto SDA or PDA plates.
-
Plates are incubated at 35°C until growth is clearly visible in the subculture from the growth control well.
3. Endpoint Determination:
-
The MFC is defined as the lowest concentration of the antifungal agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[1]
Visualizing Mechanisms and Workflows
To better illustrate the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: Experimental workflow for MIC and MFC determination.
Caption: Proposed signaling pathway of halogenated phenyl furanones.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-(5-Phenyl-2-furyl)propanoic Acid
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-(5-Phenyl-2-furyl)propanoic acid (CAS No. 3465-61-0), ensuring laboratory safety and environmental compliance.
Hazard Assessment and Safety Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 standards are required. In situations with a risk of splashing or dust generation, a face shield should be worn over the goggles.[1][2] |
| Skin Protection | A chemical-resistant lab coat must be worn and fully buttoned. Nitrile or butyl rubber gloves are essential and should be inspected before use and changed immediately if contaminated.[2][3] Fully enclosed shoes are required.[1] |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation. If a fume hood is not available or if dust levels are significant, a NIOSH-approved respirator is necessary.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
This compound is an organic acid. It should be segregated from bases, oxidizing agents, and reactive materials to prevent dangerous chemical reactions.[4]
2. Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
The container must be kept securely closed except when adding waste.
-
Ensure the storage area is away from heat sources and direct sunlight.[5]
3. Spill Management:
-
In the event of a small spill, and if you are trained to do so, carefully sweep up the solid material to avoid generating dust.[3]
-
Place the spilled material and any contaminated cleaning materials (e.g., paper towels, absorbent pads) into the designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.[5]
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
4. Final Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for Handling 3-(5-Phenyl-2-furyl)propanoic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(5-Phenyl-2-furyl)propanoic acid. The following procedures are based on established safety protocols for handling solid organic acids and furan-containing compounds.
Hazard Profile Overview
Based on the chemical structure, this compound is anticipated to present the following hazards:
-
Skin and Eye Irritation: Similar to other carboxylic acids, this compound may cause skin and serious eye irritation.[1][2][3]
-
Respiratory Irritation: As a solid, inhalation of dust particles may cause respiratory tract irritation.[1][2][3]
-
Toxicity: Furan and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[4]
-
Potential for Peroxide Formation: Some furan compounds can form explosive peroxides when exposed to air and light.[4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[5][6][7]
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses with side shields.[5] A face shield may be necessary for larger quantities. | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[8] | Prevents direct skin contact with the compound. |
| Body Protection | A full-length laboratory coat.[5][6] | Protects skin and clothing from spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) should be used if handling fine powders or if dust is generated.[9] | Prevents inhalation of potentially harmful dust particles. |
| Footwear | Closed-toe shoes.[6] | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is critical for the safe handling of this compound.
-
Preparation and Engineering Controls:
-
Handling the Compound:
-
Before handling, thoroughly wash hands and put on all required PPE.
-
Carefully weigh the desired amount of the solid compound on a tared weigh boat or paper. Avoid creating dust.
-
When transferring the compound, use a spatula or other appropriate tool to minimize the generation of airborne particles.
-
If making a solution, slowly add the acid to the solvent while stirring.[5]
-
-
Post-Handling:
-
After handling, thoroughly clean the work area.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
-
Waste Collection:
-
Container Management:
-
Keep the waste container tightly closed when not in use and store it in a designated satellite accumulation area.[4]
-
-
Final Disposal:
Experimental Workflow for Safe Handling
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. cpachem.com [cpachem.com]
- 4. benchchem.com [benchchem.com]
- 5. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. flinnsci.com [flinnsci.com]
- 9. 3-(2-Furyl)propionic acid 97 935-13-7 [sigmaaldrich.com]
- 10. earth.utah.edu [earth.utah.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
